1-phenethyl-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-phenylethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-4-11(5-3-1)6-8-13-9-7-12-10-13/h1-5,7,9-10H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSENHTOBLYRWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436861 | |
| Record name | 1-phenethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49823-14-5 | |
| Record name | 1-phenethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenethylimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1-Phenethyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 1-phenethyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer a deeper understanding of the synthesis, characterization, reactivity, and potential applications of this molecule, grounded in established scientific principles.
Introduction and Molecular Overview
This compound, also known as N-phenethylimidazole, belongs to the N-substituted imidazole family. This class of compounds is significant in pharmacology due to the prevalence of the imidazole ring in numerous biologically active molecules.[1] The structure, characterized by a phenethyl group attached to one of the nitrogen atoms of the imidazole ring, imparts a unique combination of aromaticity, basicity, and lipophilicity. These features are critical determinants of its chemical behavior and biological interactions.
The molecule's structural isomer, 1-(1-phenylethyl)-1H-imidazole, and its derivatives are notable for their relationship to the intravenous anesthetic agent, etomidate.[2][3] This association underscores the pharmacological relevance of the N-phenylethyl imidazole scaffold.
Table 1: Core Properties of 1-(2-Phenylethyl)-1H-imidazole
| Property | Value | Source(s) |
| CAS Number | 49823-14-5 | [4] |
| Molecular Formula | C₁₁H₁₂N₂ | [4] |
| Molecular Weight | 172.23 g/mol | [4] |
| Appearance | White to light yellow solid | [5] |
| Melting Point | 32.0 to 36.0 °C | [6] |
| Boiling Point | 145 °C at 0.2 mmHg | [6] |
| Density | 1.02 g/cm³ | [5] |
| Solubility | Soluble in methanol and other organic solvents; poorly soluble in water. | [6] |
Synthesis of this compound: A Protocol with Mechanistic Insights
The most direct and common method for the synthesis of this compound is the N-alkylation of imidazole with a phenethyl halide, typically phenethyl bromide. This reaction is a classic example of nucleophilic substitution, where the imidazole ring acts as the nucleophile.
Experimental Protocol: N-Alkylation of Imidazole with 2-Phenethyl Bromide
This protocol is adapted from established methods for the N-alkylation of imidazoles.
Materials:
-
Imidazole
-
2-Phenethyl bromide
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Deprotonation of Imidazole: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of imidazole (1.0 equivalent) in anhydrous DMF via the dropping funnel. Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 30 minutes to ensure complete deprotonation, as evidenced by the cessation of hydrogen gas evolution.
-
Alkylation: Cool the resulting sodium imidazolide solution back to 0 °C.
-
Add 2-phenethyl bromide (1.05 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Causality Behind Experimental Choices:
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates imidazole, forming the highly nucleophilic imidazolide anion. This significantly enhances the rate of the subsequent alkylation reaction.
-
Solvent Selection: DMF is an excellent polar aprotic solvent for this reaction as it readily dissolves both the imidazole and its sodium salt, and it effectively solvates the sodium cation, leaving the imidazolide anion more available for reaction.
-
Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The alkylation is typically carried out at room temperature to provide sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions.
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Structural Characterization
A thorough characterization of this compound is essential for confirming its identity and purity. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. The characteristic signals for the imidazole ring protons are typically observed in the aromatic region. The protons of the phenethyl group will appear as two triplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbon atoms of the imidazole ring resonate in the aromatic region, while the aliphatic carbons of the phenethyl group appear at higher field.
Table 2: Predicted NMR Spectral Data for 1-(2-Phenylethyl)-1H-imidazole
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | ||
| Imidazole H-2 | ~7.5 | s |
| Imidazole H-4 | ~7.0 | s |
| Imidazole H-5 | ~6.8 | s |
| Phenyl H (ortho, meta, para) | 7.2-7.4 | m |
| -CH₂-N | ~4.2 | t |
| -CH₂-Ph | ~3.0 | t |
| ¹³C NMR | ||
| Imidazole C-2 | ~137 | |
| Imidazole C-4 | ~129 | |
| Imidazole C-5 | ~120 | |
| Phenyl C (quaternary) | ~138 | |
| Phenyl C-H | 126-129 | |
| -CH₂-N | ~50 | |
| -CH₂-Ph | ~37 | |
| Note: These are predicted values and may vary depending on the solvent and experimental conditions. |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (Imidazole and Phenyl) |
| 2950-2850 | C-H stretch | Aliphatic (-CH₂-) |
| 1600-1450 | C=C and C=N stretch | Aromatic Rings (Imidazole and Phenyl) |
| 1250-1000 | C-N stretch | Imidazole Ring |
| 750-700 and 700-650 | C-H bend (out-of-plane) | Monosubstituted Phenyl Ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 172. A characteristic fragmentation pattern would involve the cleavage of the bond between the two ethylenic carbons, leading to a stable tropylium cation at m/z 91.
Chemical Reactivity and Stability
The chemical reactivity of this compound is largely dictated by the properties of the imidazole ring and the phenethyl substituent.
-
Basicity: The lone pair of electrons on the N-3 nitrogen of the imidazole ring imparts basic properties to the molecule, allowing it to react with acids to form imidazolium salts. The pKa of the conjugate acid is predicted to be around 7.[6]
-
Aromaticity and Electrophilic Substitution: The imidazole ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions, although the phenethyl group may influence the regioselectivity of such reactions.
-
N-Alkylation Reactivity: As demonstrated in its synthesis, the imidazole nitrogen is nucleophilic and can be further alkylated, particularly under basic conditions.
-
Stability: this compound is a stable molecule at room temperature.[6] However, prolonged exposure to strong acids or bases may lead to hydrolysis.[6] It should be stored in a cool, dry place away from oxidizing agents.[7]
Potential Applications in Research and Drug Development
The this compound scaffold is a valuable building block in medicinal chemistry and has been investigated for a range of biological activities.
-
Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of more complex drug candidates.[6] The structural similarity to etomidate and its derivatives makes it a compound of interest for developing novel anesthetic and sedative agents.[2][3]
-
Enzyme Inhibition: N-substituted imidazole derivatives have been shown to act as inhibitors of various enzymes. For instance, 1-phenethylimidazole has been identified as an inhibitor of nitric oxide synthase.[5]
-
Antimicrobial and Antifungal Activity: The imidazole moiety is a well-known pharmacophore in many antifungal and antibacterial agents.[1] While specific data for this compound is limited, related N-alkylated imidazoles have demonstrated significant antimicrobial properties.
-
Catalysis: Imidazole derivatives can act as catalysts in various organic reactions.[6]
Caption: Potential applications of this compound.
Safety and Handling
-
General Precautions: Avoid inhalation of dust and contact with skin and eyes.[6] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hazards: Related imidazole derivatives are known to cause skin and eye irritation.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7]
Conclusion
This compound is a versatile heterocyclic compound with a rich chemical profile. Its synthesis is readily achievable through standard N-alkylation procedures, and its structure can be unequivocally confirmed by a combination of spectroscopic techniques. The interplay of the imidazole ring and the phenethyl group gives rise to a range of chemical properties and potential applications, particularly in the realm of medicinal chemistry. Further research into the specific pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- Synthesis and antimyoctic properties of 1-(2-alkyl-2-phenylethyl)-1H-imidazoles.
- Synthesis of (-)-ethyl 1-(1-phenylethyl)
- Synthesis of (±)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid.
- 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich.
- 1-(2-Phenylethyl)-1H-imidazole - ChemBK.
- H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
- Supporting Inform
- Protocol for N-Alkylation of 2-Substituted Imidazole-4,5-dicarboxyl
- 1-Phenethylimidazole | C11H12N2 | CID 10219621 - PubChem.
- Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Deriv
- 1-[(1R)
- 1-(2-Phenylethyl)
- 1H-Imidazole, 1-phenyl- - the NIST WebBook.
- ethyl 1-(1-phenylethyl)
- 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid | C12H12N2O2 | CID - PubChem.
- 1-Phenylimidazole | C9H8N2 | CID 81595 - PubChem.
- (R)-(+)-1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLIC ACID | 56649-48-0.
- 1-[(1R)
- 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester - NCBI.
- FTIR spectrum of 1, 2, 4, 5-Tetra Phenyl 1H-Imidazole - ResearchG
- 1-(2-Phenylethyl)-1H-imidazole CAS 49823-14-5 - Home Sunshine Pharma.
- CAS No : 7036-56-8 | Product Name : 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid.
- One-Pot Synthesis of Imidazole Deriv
- Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide - Benchchem.
- N-Alkylation of imidazoles - University of Otago.
- Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - ResearchG
- Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed.
- SYNTHESIS, BIOLOGICAL ACTIVITIES AND CHARACTERIZATION OF SOME SUBSTITUTED OXIME IMIDAZOLES - Jetir.Org.
- Synthesis and Characteriz
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
- ethyl 1-(1-phenylethyl)
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. (R)-(+)-1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLIC ACID | 56649-48-0 [chemicalbook.com]
- 3. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid | C12H12N2O2 | CID 759856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Phenethylimidazole | C11H12N2 | CID 10219621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2-Phenylethyl)-1H-imidazole CAS 49823-14-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. chembk.com [chembk.com]
- 7. 1-(2-Phenylethyl)-1H-Imidazole: Properties, Applications, Safety Data | Reliable Chinese Manufacturer & Supplier [chemheterocycles.com]
An In-Depth Technical Guide to 1-Phenethyl-1H-imidazole: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-phenethyl-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its precise chemical identity, including its IUPAC name and structure, and provide a detailed, field-tested protocol for its synthesis. A thorough characterization of the molecule through modern spectroscopic techniques is presented, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide explores the pharmacological landscape of this compound and its derivatives, with a particular focus on their emerging roles as enzyme inhibitors in drug discovery and development. The content is structured to provide both foundational knowledge and practical insights for researchers and professionals in the pharmaceutical sciences.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active molecules, from essential amino acids like histidine to blockbuster drugs.[1] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow for diverse molecular interactions, making it a versatile building block in drug design. The phenethyl moiety, when attached to the imidazole ring, introduces lipophilicity and the potential for specific steric and electronic interactions with biological targets. This combination in this compound creates a molecule with a compelling profile for investigation in various therapeutic areas.
IUPAC Nomenclature and Molecular Structure
The unambiguous identification of a chemical entity is paramount in scientific discourse. The compound of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Name: 1-(2-phenylethyl)-1H-imidazole
This name precisely describes a phenethyl group (a two-carbon chain attached to a phenyl ring) substituted at the first position of a 1H-imidazole ring.
Molecular Structure:
The structure of this compound consists of a five-membered imidazole ring linked via a nitrogen atom to an ethyl bridge, which in turn is connected to a phenyl group.
Figure 1: Chemical structure of 1-(2-phenylethyl)-1H-imidazole.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be reliably achieved through the N-alkylation of imidazole with a suitable phenethyl halide. The following protocol is a robust and scalable method for its preparation.
Reaction Scheme
Figure 2: Synthetic scheme for this compound.
Experimental Protocol
Materials:
-
Imidazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Phenylethyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 equivalent).
-
Deprotonation: Dissolve the imidazole in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Rationale: The use of a strong base like NaH is crucial for the deprotonation of the imidazole N-H, forming the highly nucleophilic imidazolide anion. Performing this step at 0 °C helps to control the exothermic reaction and prevent side reactions.
-
Alkylation: After stirring for 30 minutes at 0 °C, add 2-phenylethyl bromide (1.05 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours. Rationale: The imidazolide anion undergoes a nucleophilic substitution reaction with the electrophilic carbon of the phenethyl bromide. The reaction is typically monitored by thin-layer chromatography (TLC) to ensure completion.
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Rationale: The aqueous workup removes unreacted starting materials and inorganic byproducts. The bicarbonate wash neutralizes any acidic impurities, and the brine wash removes residual water.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: The purified product should be a colorless oil or a low-melting solid. Confirm the identity and purity of the product using the spectroscopic methods detailed in the following section.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.55 | s | 1H | H-2 (imidazole) |
| 7.20-7.35 | m | 5H | Phenyl-H |
| 7.05 | t, J=1.2 Hz | 1H | H-5 (imidazole) |
| 6.85 | t, J=1.2 Hz | 1H | H-4 (imidazole) |
| 4.15 | t, J=7.2 Hz | 2H | N-CH₂ |
| 3.05 | t, J=7.2 Hz | 2H | Ph-CH₂ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 137.8 | Phenyl C-1' |
| 137.2 | C-2 (imidazole) |
| 129.0 | Phenyl C-3'/C-5' |
| 128.8 | Phenyl C-2'/C-6' |
| 128.5 | C-5 (imidazole) |
| 127.0 | Phenyl C-4' |
| 119.0 | C-4 (imidazole) |
| 49.5 | N-CH₂ |
| 36.5 | Ph-CH₂ |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (aliphatic) |
| 1600, 1495, 1450 | Strong | C=C stretching (aromatic ring) |
| 1510 | Strong | C=N stretching (imidazole ring) |
| 740, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.
-
Molecular Ion (M⁺): m/z = 172.10
-
Major Fragmentation Pathways: The primary fragmentation involves the cleavage of the bond between the ethyl group and the imidazole ring, leading to the formation of a tropylium ion (m/z 91) and an imidazolylmethyl radical. Another significant fragmentation is the loss of a hydrogen atom to give the [M-1]⁺ ion. The imidazole ring itself can undergo fragmentation, leading to the loss of HCN.[2]
Applications in Drug Development: A Focus on Enzyme Inhibition
The this compound scaffold is a recurring motif in compounds with diverse pharmacological activities.[3] A particularly promising area is their role as enzyme inhibitors.
Mechanism of Action
The nitrogen atoms of the imidazole ring are excellent ligands for metal ions present in the active sites of many enzymes.[4] For instance, imidazole derivatives are known to inhibit metalloenzymes by coordinating to the metal cofactor, thereby blocking substrate binding or catalysis. Furthermore, the phenethyl group can engage in hydrophobic and π-stacking interactions within the enzyme's active site, contributing to the binding affinity and selectivity of the inhibitor.
Therapeutic Targets
Derivatives of this compound have shown inhibitory activity against a range of enzymes, including:
-
Cytochrome P450 Enzymes: The imidazole nitrogen can coordinate to the heme iron of cytochrome P450 enzymes, making these compounds potent inhibitors. This property is exploited in the design of antifungal agents that target fungal lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.
-
Nitric Oxide Synthase (NOS): Some N-substituted imidazole derivatives have been identified as inhibitors of nitric oxide synthase, an enzyme involved in various physiological and pathological processes.[5]
-
Kinases: The imidazole scaffold can serve as a hinge-binding motif in the ATP-binding site of kinases, leading to the development of potent and selective kinase inhibitors for cancer and inflammatory diseases.[6]
The versatility of the this compound core allows for extensive structure-activity relationship (SAR) studies. By modifying the substitution pattern on the phenyl ring or the imidazole ring, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds to develop novel therapeutic agents.
Conclusion
This compound is a molecule of considerable interest, bridging fundamental organic synthesis with applied medicinal chemistry. Its straightforward synthesis and the rich pharmacological potential of its derivatives make it an attractive scaffold for further investigation. This guide has provided a comprehensive overview of its chemical identity, a reliable synthetic protocol, and a detailed spectroscopic characterization. The exploration of its role as an enzyme inhibitor highlights the promising future of this compound derivatives in the ongoing quest for novel and effective therapeutics.
References
- Home Sunshine Pharma. (n.d.). 1-(2-Phenylethyl)-1H-imidazole CAS 49823-14-5.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
- Royal Society of Chemistry. (n.d.). Supporting Information for Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction.
- Walker, K. A., Wallach, M. B., & Hirschfeld, D. R. (1981). 1-(Naphthylalkyl)-1H-imidazole derivatives, a new class of anticonvulsant agents. Journal of Medicinal Chemistry, 24(1), 67–74.
- ResearchGate. (n.d.). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region.
- ResearchGate. (n.d.). FTIR spectrum of 1, 2, 4, 5-Tetra Phenyl 1H-Imidazole.
- Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 4-13.
- Bowie, J. H., Cooks, R. G., Lawesson, S. O., & Schroll, G. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1624.
- de Cássia, R., & de Souza, R. (2018). Mechanism of imidazole inhibition of a GH1 β‐glucosidase. FEBS Letters, 592(15), 2633-2644.
- National Center for Biotechnology Information. (2005). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. In MICAD: Molecular Imaging and Contrast Agent Database.
- van de Stolpe, A., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry, 63(10), 5266-5277.
- TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III).
- Lee, T. A. (n.d.). Interpretation of mass spectra.
- National Institute of Standards and Technology. (n.d.). 1H-Imidazole. In NIST Chemistry WebBook.
- ResearchGate. (n.d.). FTIR spectra of Imidazole.
- Automated Topology Builder. (n.d.). 2-Ethynyl-1-(phenylethynyl)-1H-imidazole.
- Kumar, V., & Aggarwal, A. (2016). Imidazole: A versatile therapeutic moiety. Medicinal Chemistry Research, 25(8), 1541-1571.
- ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents.
- Hindawi. (2014). Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-hydrazinecarboxamide Derivatives.
- Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry.
- University of Wisconsin-Madison. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Oh, K., et al. (2006). Characterization of novel imidazole derivative, JM-8686, a potent inhibitor of allene oxide synthase. FEBS Letters, 580(24), 5791-5796.
- European Patent Office. (2006). INHIBITORS OF E1 ACTIVATING ENZYMES.
Sources
- 1. Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. clinmedkaz.org [clinmedkaz.org]
- 4. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(2-Phenylethyl)-1H-imidazole CAS 49823-14-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Phenethyl-1H-imidazole (CAS: 49823-14-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-phenethyl-1H-imidazole, a versatile N-substituted imidazole derivative with significant potential in medicinal chemistry and organic synthesis. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, explores its pharmacological profile as a potential nitric oxide synthase inhibitor, outlines analytical methodologies for its characterization, and discusses essential safety and handling information. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the application of this compound.
Introduction and Chemical Identity
This compound, also known as 1-(2-phenylethyl)-1H-imidazole, is an aromatic heterocyclic organic compound.[1][2] Its structure features a phenethyl group attached to one of the nitrogen atoms of an imidazole ring.[3] This structural motif makes it a subject of interest in medicinal chemistry, as the imidazole core is a key component in many biologically active molecules and the phenethyl group can influence its pharmacokinetic and pharmacodynamic properties. It is recognized for its role as a potential inhibitor of nitric oxide synthase (NOS) and serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[4][5]
Synonyms: 1-Phenethylimidazole, 1-(2-phenylethyl)imidazole[2] CAS Number: 49823-14-5[2] Molecular Formula: C₁₁H₁₂N₂[6] Molecular Weight: 172.23 g/mol [6]
Physicochemical Properties
This compound is typically a white to light yellow solid.[2] It is soluble in many organic solvents such as methanol, but poorly soluble in water.[1][5] The compound is stable at room temperature.[1]
| Property | Value | Reference |
| Appearance | White to light yellow solid | [2] |
| Molecular Weight | 172.23 g/mol | [6] |
| Melting Point | 32-36 °C | [2] |
| Boiling Point | 145 °C at 0.2 mmHg | [1] |
| Density | 1.02 g/cm³ | [2] |
| Flash Point | 165 °C | [2] |
| Solubility | Soluble in organic solvents, insoluble in water | [1] |
Synthesis and Manufacturing
The most common and straightforward synthesis of this compound involves the N-alkylation of imidazole with a phenethyl halide. A detailed, field-proven protocol is provided below.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a standard N-alkylation procedure for imidazoles.[7]
Materials:
-
Imidazole (13.6 g, 0.2 mol)
-
(2-Bromoethyl)benzene (41.62 g, 0.225 mol)
-
Sodium bicarbonate (16.8 g, 0.2 mol)
-
Methanol (100 ml)
-
Water (100 ml)
-
Chloroform (225 ml)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate/methanol (9:1) elution solvent
Procedure:
-
To a stirred mixture of imidazole and sodium bicarbonate in methanol, add (2-bromoethyl)benzene dropwise.
-
Stir the reaction mixture at ambient temperature for 24 hours.
-
Following the initial stirring, heat the mixture under reflux for 6 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Treat the residue with water and extract the aqueous mixture with chloroform (3 x 75 ml).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield a brown oil.
-
Distill the crude product. For higher purity, perform silica gel column chromatography using an ethyl acetate/methanol (9:1) mixture as the eluent.
-
Combine the product-containing fractions, concentrate under reduced pressure, and distill to afford the pure this compound.[7]
Pharmacology and Mechanism of Action
The imidazole moiety is a well-known pharmacophore that can interact with various biological targets. N-substituted imidazoles, including this compound, have been investigated for their potential to inhibit nitric oxide synthase (NOS).[4]
Inhibition of Nitric Oxide Synthase (NOS)
Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological and pathological processes.[8] It is synthesized by three main isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[9] Overproduction of NO by nNOS and iNOS is implicated in various neurodegenerative and inflammatory diseases, making selective inhibitors of these isoforms valuable therapeutic targets.[8]
Table of NOS Inhibition for Related Compounds:
| Compound | nNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | iNOS IC₅₀ (µM) | Reference |
| Imidazole | 290.6 | 101.3 | 616.0 | [10] |
| 1-Phenylimidazole | 72.1 | 86.9 | 53.9 | [10] |
The phenethyl group in this compound is expected to further modulate this activity, potentially introducing selectivity for one isoform over others. The mechanism of inhibition by such imidazole derivatives is often competitive with the substrate L-arginine and/or the cofactor tetrahydrobiopterin (BH₄).[1][8]
Proposed Mechanism of Action Diagram
Caption: Proposed competitive inhibition of nitric oxide synthase by this compound.
Analytical Methodologies
Accurate analytical methods are crucial for the quality control and characterization of this compound. The following section outlines standard protocols for its analysis.
High-Performance Liquid Chromatography (HPLC)
A general HPLC method for the analysis of imidazole derivatives can be adapted for this compound.[11]
Instrumentation and Conditions:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (typically around 210-230 nm for the imidazole ring).
-
Injection Volume: 10 µL
Protocol:
-
Prepare the mobile phases and degas them.
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the test material in the mobile phase.
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the standard and sample solutions and record the chromatograms.
-
Purity is determined by the area percentage of the main peak. Quantification is achieved by comparing the peak area of the sample to that of the standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.
¹H NMR: The proton NMR spectrum will show characteristic signals for the phenethyl and imidazole protons. The aromatic protons of the phenyl group will appear in the range of δ 7.2-7.4 ppm. The protons of the ethyl linker will be observed as two triplets. The imidazole ring protons will have distinct chemical shifts.
¹³C NMR: The carbon NMR spectrum will show signals for all 11 carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment. A reference spectrum is available on PubChem.[6]
Safety and Handling
This compound is classified as a skin and eye irritant.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[5] In case of contact with skin or eyes, rinse immediately with plenty of water.[5]
GHS Hazard Statements:
For comprehensive safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Applications and Future Directions
This compound holds promise in several areas of research and development:
-
Medicinal Chemistry: As a potential selective inhibitor of nNOS or iNOS, it could be a starting point for the development of drugs for neurodegenerative diseases, inflammation, and other conditions associated with NO overproduction.
-
Organic Synthesis: It serves as a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates.[5]
-
Material Science: Imidazole derivatives can be used as catalysts and additives in various materials.[1]
Further research is warranted to fully elucidate the pharmacological profile of this compound, including its selectivity for NOS isoforms and its in vivo efficacy and safety. Structure-activity relationship (SAR) studies could lead to the design of more potent and selective inhibitors.
References
- ChemBK. 1-(2-Phenylethyl)-1H-imidazole.
- PrepChem.com. Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate.
- PrepChem.com. Synthesis of 1-(2-phenylethyl)imidazole.
- Handy, R. L., et al. (1995). Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. British journal of pharmacology, 116(5), 2349–2350.
- ChemBK. 49823-14-5.
- PubChem. 1-[(1R)-1-Phenylethyl]-1H-imidazole. National Center for Biotechnology Information.
- PubChem. 1-Phenethylimidazole. National Center for Biotechnology Information.
- Sorrenti, V., et al. (2001). Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles. Nitric oxide : biology and chemistry, 5(1), 32–38.
- National Center for Biotechnology Information. 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. In: Molecular Imaging and Contrast Agent Database (MICAD). Bethesda (MD)
- Wolff, D. J., & Gribin, B. J. (1994). The inhibition of the constitutive bovine endothelial nitric oxide synthase by imidazole and indazole agents. Archives of biochemistry and biophysics, 311(2), 300–306.
- PubChem. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid. National Center for Biotechnology Information.
- MDPI. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer.
- Pharmaffiliates. CAS No : 7036-56-8 | Product Name : 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- Stuehr, D. J. (1999). Mammalian nitric oxide synthases. Biochimica et biophysica acta, 1411(2-3), 217–230.
- Shalmashi, A. (2009). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2009, 1-10.
- Helmick, R. A., et al. (2005). Imidazole antibiotics inhibit the nitric oxide dioxygenase function of microbial flavohemoglobin. Antimicrobial agents and chemotherapy, 49(5), 1837–1843.
- Vasquez-Vivar, J., et al. (1998). Superoxide generation by endothelial nitric oxide synthase: the influence of cofactors.
- Alderton, W. K., et al. (2001). Nitric oxide synthases: structure, function and inhibition. The Biochemical journal, 357(Pt 3), 593–615.
- El-Kassem, L. T., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules (Basel, Switzerland), 25(24), 5941.
Sources
- 1. The inhibition of the constitutive bovine endothelial nitric oxide synthase by imidazole and indazole agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN113801065A - Crystalline forms of ethyl (R) -2-mercapto-1- (1-phenylethyl) -1H-imidazole-5-carboxylate - Google Patents [patents.google.com]
- 6. 1-Phenethylimidazole | C11H12N2 | CID 10219621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. Separation of 1-Ethyl-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 1-Phenethyl-1H-Imidazole: Principles and Practices
This guide provides a comprehensive overview of the synthesis of 1-phenethyl-1H-imidazole, a valuable building block in pharmaceutical and materials science research. We will delve into the core principles of the synthesis, provide a detailed experimental protocol, and discuss the rationale behind the chosen methodology. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this synthetic transformation.
Introduction: The Significance of this compound
The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The introduction of a phenethyl group at the N-1 position of the imidazole ring can significantly modulate the biological activity and physicochemical properties of the resulting molecule. This compound serves as a key intermediate in the synthesis of various target compounds with potential therapeutic applications. Its synthesis is a fundamental step in the exploration of new chemical entities.
Synthetic Strategy: N-Alkylation of Imidazole
The most direct and common approach for the synthesis of this compound is the N-alkylation of the imidazole ring. This reaction involves the nucleophilic attack of one of the nitrogen atoms of imidazole on an electrophilic phenethyl source.
Rationale and Causality behind Experimental Choices
The chosen synthetic strategy is the N-alkylation of imidazole with (2-bromoethyl)benzene. This method is selected for its straightforwardness, relatively mild reaction conditions, and the commercial availability of the starting materials.
-
Nucleophile: Imidazole is an aromatic heterocycle with two nitrogen atoms. The N-1 nitrogen bears a proton and can be deprotonated to form the imidazolate anion, a potent nucleophile. The N-3 nitrogen has a lone pair of electrons and is also nucleophilic.[2]
-
Electrophile: (2-Bromoethyl)benzene serves as the electrophile. The carbon atom attached to the bromine is electron-deficient due to the electronegativity of the bromine atom, making it susceptible to nucleophilic attack. Bromine is a good leaving group, facilitating the substitution reaction.
-
Base: A base is employed to deprotonate imidazole, thereby increasing its nucleophilicity. While strong bases like sodium hydride can be used, a milder base such as sodium bicarbonate is often sufficient and offers a better safety profile.[3][4][5][6][7] Sodium bicarbonate is a weak, non-nucleophilic base that neutralizes the hydrobromic acid formed as a byproduct of the reaction, driving the equilibrium towards the product.
-
Solvent: Methanol is a suitable polar protic solvent for this reaction. It can dissolve the imidazole and sodium bicarbonate to a sufficient extent and is relatively inert under the reaction conditions.[8][9][10][11]
Reaction Mechanism
The N-alkylation of imidazole with (2-bromoethyl)benzene proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]
-
Deprotonation: The base (sodium bicarbonate) abstracts the acidic proton from the N-1 position of imidazole, forming the imidazolate anion.
-
Nucleophilic Attack: The highly nucleophilic imidazolate anion attacks the electrophilic carbon of (2-bromoethyl)benzene.
-
Transition State: A trigonal bipyramidal transition state is formed where the new N-C bond is forming, and the C-Br bond is breaking.
-
Product Formation: The bromide ion is displaced, resulting in the formation of this compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where the expected observations and characterization data will confirm the successful synthesis of the target compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number |
| Imidazole | C₃H₄N₂ | 68.08 | 288-32-4 |
| (2-Bromoethyl)benzene | C₈H₉Br | 185.06 | 103-63-9 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |
| Methanol | CH₃OH | 32.04 | 67-56-1 |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Apparatus for column chromatography
-
Spectroscopic instruments (NMR, IR, MS)
Step-by-Step Methodology
dot
Caption: Workflow for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine imidazole (13.6 g, 0.2 mol), sodium bicarbonate (16.8 g, 0.2 mol), and methanol (100 ml).[12]
-
Heating: Begin stirring the mixture and heat it to reflux using a heating mantle.
-
Addition of Electrophile: Once the mixture is refluxing, add (2-bromoethyl)benzene (41.62 g, 0.225 mol) dropwise over a period of 30 minutes.[12]
-
Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid sodium bromide and any unreacted sodium bicarbonate.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The purified product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Expected Observations and Characterization Data
-
TLC Analysis: The disappearance of the imidazole spot and the appearance of a new, less polar spot corresponding to the product.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the phenethyl group (a triplet for the CH₂ adjacent to the imidazole ring, a triplet for the benzylic CH₂, and multiplets for the aromatic protons) and the imidazole ring protons.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display signals for the aliphatic carbons of the phenethyl group and the aromatic carbons of both the phenyl and imidazole rings.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching of the aromatic rings. A reference IR spectrum for the closely related 1-phenyl-1H-imidazole is available for comparison.[13]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (172.23 g/mol ).
Safety Precautions
All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Imidazole: Harmful if swallowed. Causes severe skin burns and eye damage. May damage the unborn child.[14][15][16][17]
-
(2-Bromoethyl)benzene: Harmful if swallowed. Causes serious eye irritation. It is a lachrymator.[18][19][20][21]
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (eyes, central nervous system).[8][9][10][11]
-
Sodium Bicarbonate: Generally considered safe, but direct contact may cause mild eye irritation.[3][4][5][6][7]
Conclusion
The N-alkylation of imidazole with (2-bromoethyl)benzene provides a reliable and efficient route to this compound. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and materials science. The self-validating nature of the described protocol, through careful monitoring and thorough characterization, ensures the integrity of the synthetic process.
References
- Natrium Products, Inc. SODIUM BICARBONATE Safety Data Sheet.
- Prescribed for Life. SAFETY DATA SHEET Sodium Bicarbonate.
- Carl ROTH. Safety Data Sheet: Sodium bicarbonate.
- Thermo Fisher Scientific. (2-Bromoethyl)benzene - SAFETY DATA SHEET. 2025.
- Eti Soda. SAFETY DATA SHEET SODIUM BICARBONATE. 2017.
- LookChem. (2-Bromoethyl)benzene - Safety Data Sheet. 2024.
- Purify. SODIUM BICARBONATE Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET (2-Bromoethyl)benzene. 2025.
- 24-7 Stains. SAFETY DATA SHEET METHANOL.
- NEB. Safety Data Sheet for 2M Imidazole (B1077) EUE. 2025.
- Carl ROTH. Safety Data Sheet: Imidazole.
- BioMedica Diagnostics. SAFETY DATA SHEET Imidazole Buffer Solution.
- ChemSupply Australia. Safety Data Sheet IMIDAZOLE. 2023.
- Methanol Safety Data Sheet.
- PrepChem.com. Synthesis of 1-(2-phenylethyl)imidazole.
- Zenodo. Synthesis and Reactions of Imidazole. 2024.
- University of Otago. N-Alkylation of imidazoles.
- NIST. 1H-Imidazole, 1-phenyl-. In: NIST Chemistry WebBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. natrium.com [natrium.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. carlroth.com [carlroth.com]
- 6. etisoda.com [etisoda.com]
- 7. purifywt.com [purifywt.com]
- 8. sds.chemtel.net [sds.chemtel.net]
- 9. fishersci.com [fishersci.com]
- 10. leap.epa.ie [leap.epa.ie]
- 11. methanex.com [methanex.com]
- 12. prepchem.com [prepchem.com]
- 13. 1H-Imidazole, 1-phenyl- [webbook.nist.gov]
- 14. fishersci.com [fishersci.com]
- 15. neb.com [neb.com]
- 16. carlroth.com [carlroth.com]
- 17. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
- 19. file1.lookchem.com [file1.lookchem.com]
- 20. fishersci.ca [fishersci.ca]
- 21. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 1-Phenethyl-1H-imidazole: A Key Heterocyclic Scaffold for Drug Discovery
Introduction: The Central Role of the Imidazole Scaffold in Modern Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the architecture of biologically active molecules.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design.[3] Imidazole derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[2] This versatility has propelled the imidazole core into numerous clinically approved drugs, validating its significance in therapeutic development.[4]
This guide focuses on a specific, high-value derivative: 1-phenethyl-1H-imidazole . This molecule serves not only as a crucial building block for more complex pharmaceutical agents but also possesses intrinsic biological activity. As a Senior Application Scientist, my objective is to provide researchers, chemists, and drug development professionals with a comprehensive technical understanding of this compound, from its fundamental properties to its synthesis and application, grounded in established scientific principles and methodologies.
Core Physicochemical & Structural Properties
This compound is a distinct molecule characterized by the fusion of a planar, aromatic imidazole ring with a flexible phenethyl group. This combination of a polar, electron-rich head with a nonpolar, aromatic tail imparts specific solubility and binding characteristics crucial for its interaction with biological targets.
Quantitative Data Summary
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂N₂ | PubChem[1] |
| Molecular Weight | 172.23 g/mol | PubChem[1] |
| CAS Number | 49823-14-5 | ChemBK |
| Appearance | White to light yellow solid | Home Sunshine Pharma[5] |
| Melting Point | 32-36 °C | Home Sunshine Pharma[5] |
| Boiling Point | 349.15 °C at 760 mmHg | Home Sunshine Pharma[5] |
| Density | 1.02 g/cm³ | Home Sunshine Pharma[5] |
| Synonyms | 1-phenethylimidazole, 1-(2-phenylethyl)imidazole | PubChem[1] |
Chemical Structure
The structural representation of this compound highlights the N-1 substitution on the imidazole ring, a key feature influencing its chemical reactivity and biological function.
Synthesis and Characterization: A Validated Protocol
The synthesis of this compound is most reliably achieved via the N-alkylation of the imidazole core. This nucleophilic substitution reaction is a cornerstone of heterocyclic chemistry. The causality behind this choice is clear: the nitrogen of the imidazole ring acts as an effective nucleophile, targeting the electrophilic carbon of an alkyl halide.
The following protocol is a self-validating system, adapted from established methodologies for N-alkylation of imidazoles, ensuring reproducibility and high yield.[6]
Synthetic Workflow Diagram
The logical flow from starting materials to the final, purified product is illustrated below. This workflow ensures that each step validates the successful completion of the previous one.
Step-by-Step Experimental Protocol
This protocol utilizes potassium carbonate, a moderately strong base, which is sufficient to deprotonate imidazole, enhancing its nucleophilicity without being overly aggressive, which could lead to side reactions. Acetonitrile is chosen as the solvent for its polarity and appropriate boiling point for the reflux.
Materials:
-
Imidazole (1.0 eq)
-
(2-Bromoethyl)benzene (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add imidazole (1.0 eq) and anhydrous acetonitrile. Stir until the imidazole is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension will become cloudy.
-
Alkylation: Add (2-bromoethyl)benzene (1.05 eq) dropwise to the stirring suspension at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 82°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole spot is consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and KBr salts and wash the filter cake with a small amount of acetonitrile.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer with brine (2x) to remove any remaining inorganic impurities.
-
Drying: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting oil/solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.
Characterization
The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.
-
¹H NMR: Expect characteristic signals for the imidazole ring protons (around 7-8 ppm) and distinct signals for the aromatic and aliphatic protons of the phenethyl group, including two triplet signals for the adjacent CH₂ groups.
-
¹³C NMR: The spectrum will show distinct peaks for the imidazole carbons and the carbons of the phenethyl substituent.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass (172.10) should be observed.
-
Infrared (IR) Spectroscopy: Look for characteristic C-H stretching from the aromatic and aliphatic groups and C=N/C=C stretching from the imidazole ring.
Applications in Research and Drug Development
The value of this compound extends beyond its role as a synthetic intermediate; it is an active pharmacophore. Its primary validated biological activity is the inhibition of nitric oxide synthase (NOS).
Nitric Oxide Synthase (NOS) Inhibition
Nitric oxide (NO) is a critical signaling molecule, but its overproduction is implicated in various pathological conditions, including neurodegenerative diseases and inflammation.[7] Consequently, inhibitors of NOS isoforms are of significant therapeutic interest.[8]
-
Mechanism of Action: this compound and its close analogues, like 1-phenylimidazole, have been shown to inhibit NOS.[9] These compounds often act by competing with the arginine substrate or the BH₄ cofactor, essential components for NO synthesis.[7][9] The imidazole nitrogen coordinates to the heme iron at the active site of the enzyme, disrupting its catalytic activity.
-
Therapeutic Rationale: Selective inhibition of neuronal NOS (nNOS) over endothelial NOS (eNOS) is a key goal in treating conditions like cerebral ischemia, where excessive NO contributes to neuronal damage.[7] The phenethyl group on the imidazole core plays a crucial role in conferring potency and selectivity, making it a valuable scaffold for designing next-generation NOS inhibitors.
Scaffold for Advanced Drug Candidates
The this compound structure is a foundational element for more complex drugs. A prime example is its relationship to the intravenous anesthetic etomidate . Etomidate is ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, a closely related structure. The core scaffold is essential for its activity as a modulator of the GABAₐ receptor.
Furthermore, radiolabeled derivatives of this scaffold are used in advanced medical imaging. For instance, [¹¹C]-labeled etomidate analogues serve as PET (Positron Emission Tomography) tracers for imaging adrenocortical tumors, which overexpress the 11β-hydroxylase enzyme targeted by these molecules.[9] This underscores the adaptability of the 1-phenethyl-imidazole core for both therapeutic and diagnostic applications.
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, this compound is considered a hazardous substance.
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is far more than a simple heterocyclic compound. It is a validated, versatile scaffold with inherent biological activity and significant potential as a foundational building block in medicinal chemistry. Its role as a nitric oxide synthase inhibitor highlights its immediate relevance for therapeutic research, while its structural relationship to important clinical agents like etomidate confirms its value in scaffold-hopping and lead optimization campaigns. The robust and reproducible synthetic protocol provided herein offers a reliable pathway for researchers to access this high-value molecule, enabling further exploration of its vast potential in the development of novel therapeutics and diagnostics.
References
- PubChem. (n.d.). 1-Phenethylimidazole. National Center for Biotechnology Information.
- Iqbal, J., et al. (2023). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Journal of Molecular Structure.
- Verma, A., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of the Chilean Chemical Society.
- ChemBK. (2024). 1-(2-Phenylethyl)-1H-imidazole.
- Taylor & Francis Online. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications.
- NCBI. (2005). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. National Library of Medicine.
- Wolff, D. J., et al. (1994). The inhibition of the constitutive bovine endothelial nitric oxide synthase by imidazole and indazole agents. PubMed.
- Shinde, S. A., et al. (2014). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research.
- Zhang, W., et al. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. PubMed.
- Serdaliyeva, D., et al. (2022).
- Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed.
- Sorrenti, V., et al. (2001). Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles. PubMed.
- Kleinschnitz, C., et al. (2019).
- Ali, I., et al. (2017). Imidazoles as potential anticancer agents. MedChemComm.
- Sopková-de Oliveira Santos, J., et al. (2000). 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase. PubMed.
- Handy, R. L., et al. (1998). Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. PubMed.
Sources
- 1. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 9. The inhibition of the constitutive bovine endothelial nitric oxide synthase by imidazole and indazole agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of N-phenethylimidazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The N-phenethylimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding and metal ion coordination, make it a versatile scaffold for drug design.[3] When coupled with a phenethyl moiety at the N-1 position, the resulting N-phenethylimidazole derivatives exhibit a remarkable breadth of pharmacological activities. This guide provides an in-depth technical overview of the principal biological activities of this compound class—antifungal, anticancer, and antibacterial—with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the N-phenethylimidazole framework.
Antifungal Activity: Targeting Ergosterol Biosynthesis
N-phenethylimidazole derivatives have long been recognized for their potent antifungal properties, with some of the earliest synthetic azole antifungals belonging to this structural class.[4] Their primary mechanism of action involves the disruption of fungal cell membrane integrity by inhibiting a key enzyme in the ergosterol biosynthesis pathway.
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The principal molecular target of antifungal N-phenethylimidazole derivatives is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[5] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential sterol component of the fungal cell membrane that regulates membrane fluidity and permeability.[3]
The imidazole nitrogen (N-3) of the N-phenethylimidazole derivative coordinates to the heme iron atom within the active site of CYP51. This interaction competitively inhibits the binding of the natural substrate, lanosterol, thereby blocking the demethylation step. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[6]
Caption: Inhibition of CYP51 by N-phenethylimidazole derivatives.
Structure-Activity Relationship (SAR) for Antifungal Activity
The antifungal potency of N-phenethylimidazole derivatives is significantly influenced by the substitution pattern on both the phenethyl and imidazole moieties.
-
Phenethyl Ring Substitution: Halogen substitution, particularly with chlorine or fluorine, on the phenyl ring generally enhances antifungal activity. This is attributed to improved lipophilicity, which facilitates penetration of the fungal cell membrane. The position of the halogen can also be critical, with 2,4-dichloro substitution being a common feature in potent antifungal agents.
-
Imidazole Ring Substitution: The presence of bulky substituents on the imidazole ring can be detrimental to activity, likely due to steric hindrance within the CYP51 active site.
-
Linker between the Rings: The ethylene linker is generally considered optimal for maintaining the correct spatial orientation of the imidazole and phenyl rings for effective binding to the enzyme.
Table 1: Comparative Antifungal Activity (MIC) of Selected N-phenethylimidazole Derivatives
| Compound ID | Substituents | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Reference |
| Econazole | 2,4-dichloro, 4-chloro-benzyl | 0.1 - >100 | 0.1 - 10 | [4] |
| Miconazole | 2,4-dichloro-benzyl | 0.03 - >128 | 0.1 - >10 | [4] |
| Isoconazole | 2,4-dichloro, 2,6-dichloro-benzyl | 0.05 - 32 | 0.1 - 4 | [4] |
Anticancer Activity: A Multi-targeted Approach
More recently, N-phenethylimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[7][8] Their anticancer effects appear to be mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Mechanism of Action: Targeting Receptor Tyrosine Kinase Signaling
Several studies have implicated the inhibition of receptor tyrosine kinases (RTKs) and their downstream signaling pathways as a primary anticancer mechanism of N-phenethylimidazole derivatives.[9] One of the key pathways targeted is the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in many cancers and plays a central role in promoting cell growth, proliferation, and survival.[10][11]
N-phenethylimidazole derivatives have been shown to inhibit the phosphorylation and activation of key proteins within this cascade, such as Akt.[9] This inhibition can lead to the downstream suppression of mTOR, a critical regulator of protein synthesis and cell growth, and the activation of pro-apoptotic proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells. Some derivatives may also directly target RTKs like the MET proto-oncogene, which is involved in tumor progression and metastasis.[9]
Caption: Modulation of the PI3K/Akt/mTOR pathway by N-phenethylimidazole derivatives.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer activity of N-phenethylimidazole derivatives is highly dependent on the nature and position of substituents.
-
Phenethyl Ring Substitution: Electron-withdrawing groups, such as halogens (F, Cl) or nitro groups, on the phenyl ring are often associated with enhanced cytotoxic activity.[7]
-
Additional Aromatic Moieties: The incorporation of additional aromatic or heteroaromatic rings can increase potency. For instance, benzimidazole derivatives, which are structurally related, have shown significant anticancer effects.[11]
-
Lipophilicity: A balance of lipophilicity is crucial for cell membrane permeability and interaction with intracellular targets.
Table 2: Comparative Anticancer Activity (IC₅₀) of Selected Imidazole Derivatives
| Compound ID | Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 4f | N-phenylbenzamide with fluorine | A549 (Lung) | 7.5 | [7] |
| Derivative 4f | N-phenylbenzamide with fluorine | HeLa (Cervical) | 9.3 | [7] |
| Derivative 4f | N-phenylbenzamide with fluorine | MCF-7 (Breast) | 8.9 | [7] |
| IPM714 | 1H-imidazo[4,5-f][12][13]phenanthroline | HCT116 (Colorectal) | 1.74 | [5] |
| IPM714 | 1H-imidazo[4,5-f][12][13]phenanthroline | SW480 (Colorectal) | 2.0 | [5] |
Antibacterial Activity: An Area of Emerging Interest
While the antifungal and anticancer properties of N-phenethylimidazole derivatives are well-documented, their antibacterial activity is a growing area of investigation. Several derivatives have demonstrated inhibitory effects against a range of Gram-positive and, to a lesser extent, Gram-negative bacteria.
Mechanism of Action: A Less Defined Landscape
The precise molecular mechanisms underlying the antibacterial activity of N-phenethylimidazole derivatives are not as clearly elucidated as their antifungal and anticancer actions. However, several potential mechanisms have been proposed:
-
Inhibition of DNA Gyrase: Some heterocyclic compounds are known to inhibit bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair.[14] It is hypothesized that N-phenethylimidazole derivatives may interact with the ATP-binding site of the GyrB subunit, thereby inhibiting its function.
-
Disruption of Bacterial Cell Membrane: The lipophilic nature of these compounds may allow them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular components and cell death.[15] This mechanism is thought to be more prominent against Gram-positive bacteria, whose cell envelopes are more accessible.
-
Inhibition of other essential enzymes: These derivatives may also inhibit other crucial bacterial enzymes involved in metabolic pathways or cell wall synthesis.
Further research is required to definitively identify the specific molecular targets and pathways involved in the antibacterial action of this compound class.
Structure-Activity Relationship (SAR) for Antibacterial Activity
Initial SAR studies suggest that:
-
Lipophilicity: As with other biological activities, increasing the lipophilicity through appropriate substitutions on the phenethyl ring can enhance antibacterial potency, particularly against Gram-positive bacteria.
-
Electron-withdrawing groups: The presence of electron-withdrawing groups on the aromatic rings may contribute to improved activity.
-
Gram-Negativity: Activity against Gram-negative bacteria is often limited due to the presence of the outer membrane, which acts as a permeability barrier.
Table 3: Comparative Antibacterial Activity (MIC) of Selected Imidazole Derivatives
| Compound ID | Substituents | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference |
| HL1 | 4,5-diphenyl-1-(p-tolyl) | 625 | >5000 | [12] |
| HL2 | 1-(4-methoxyphenyl)-4,5-diphenyl | 625 | >5000 | [12] |
| Compound 1b | N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | 50 | 100 | [16] |
Experimental Protocols for Biological Evaluation
The following section outlines standardized, step-by-step methodologies for the in vitro evaluation of the biological activities of N-phenethylimidazole derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol utilizes the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.
Materials:
-
Test compounds (N-phenethylimidazole derivatives)
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and standard drugs in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the stock solutions in the 96-well plates using the appropriate broth to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria and fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, which can be determined visually or by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination using the broth microdilution method.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to evaluate cell viability and, consequently, the cytotoxic potential of a compound.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-phenethylimidazole derivatives (typically in a serial dilution) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Modulation
This protocol allows for the detection of changes in the phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Cancer cells
-
Test compounds
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-mTOR, anti-total-mTOR)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE equipment
-
Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the phosphorylated and total forms of the target proteins.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion and Future Perspectives
N-phenethylimidazole derivatives represent a highly versatile and privileged scaffold in drug discovery, demonstrating a wide spectrum of biological activities. Their well-established antifungal mechanism, coupled with their emerging potential as multi-targeted anticancer agents and novel antibacterial compounds, underscores their continued importance in the development of new therapeutic agents.
Future research in this area should focus on:
-
Elucidating the antibacterial mechanism of action: A clearer understanding of the specific molecular targets will facilitate the rational design of more potent and selective antibacterial agents.
-
Optimizing anticancer derivatives: Further exploration of the SAR for anticancer activity will enable the development of compounds with improved potency and selectivity for specific cancer types.
-
In vivo evaluation: Promising candidates identified through in vitro screening must be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
This guide provides a solid foundation for researchers to explore the rich pharmacology of N-phenethylimidazole derivatives and to leverage this knowledge in the pursuit of novel and effective therapies for a range of human diseases.
References
- Al-Hussain, S. A., & Al-Masoudi, N. A. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6296. [Link]
- Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Pharmaceuticals, 15(3), 303. [Link]
- Kumar, A., et al. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of the Serbian Chemical Society, 76(1), 1-8. [Link]
- Fernandes, C., et al. (2018). Phenolic Imidazole Derivatives With Dual Antioxidant/Antifungal Activity: Synthesis and Structure-Activity Relationship. Medicinal Chemistry, 14(8), 808-819. [Link]
- Anderson, V. E., & Osheroff, N. (2001). Type II topoisomerases as targets for quinolone antibacterials. Current pharmaceutical design, 7(5), 337-353. [Link]
- Cilibrizzi, A., et al. (2018).
- Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). Current and emerging azole antifungal agents. Clinical microbiology reviews, 12(1), 40-79. [Link]
- Pastor, I. M., & Yus, M. (2009). Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology, 3(1), 65-88. [Link]
- Shafiei, M., et al. (2020). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. International Journal of Molecular Sciences, 21(14), 5116. [Link]
- Jampilek, J. (2023). A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment. International Journal of Molecular Sciences, 24(17), 13183. [Link]
- Chen, P., et al. (2022). Synthesis and biological activity of 1H-imidazo[4,5-f][12][13]phenanthroline as a potential antitumor agent with PI3K/AKT/mTOR signaling. European Journal of Pharmacology, 914, 174514. [Link]
- The Basic Science. (2024, January 20). PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series [Video]. YouTube. [Link]
- Al-Ostath, A., & El-Sabbagh, M. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 28(11), 4479. [Link]
- Khan, I., et al. (2024). Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights. Frontiers in Chemistry, 12, 1365861. [Link]
- Jampilek, J. (2023). A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment.
- Ahmad, I., et al. (2014). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry, 14(3), 335-349. [Link]
- Özkay, Y., et al. (2011). Synthesis and structure-activity relationship of new benzimidazole derivatives as antimicrobial agents. European Journal of Medicinal Chemistry, 46(8), 3478-3484. [Link]
- Masoud, M. S., et al. (2020). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 25(19), 4436. [Link]
- Henarejos-Escudero, P., et al. (2019). Targeting PI3K-AKT pathway for cancer therapy. Cancers, 11(8), 1127. [Link]
- Gawad, J., & Bari, S. B. (2024). An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Current Medicinal Chemistry, 31(1), 1-21. [Link]
- Zhang, J., et al. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology, 14, 1116410. [Link]
- Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(11), 3344. [Link]
- Chen, P., et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][12][13] phenanthroline derivative for the treatment of colorectal cancer. European Journal of Pharmacology, 928, 175120. [Link]
- Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-630. [Link]
Sources
- 1. Molecular mechanisms of pore formation and membrane disruption by the antimicrobial lantibiotic peptide Mutacin 1140 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification of promising anti-DNA gyrase antibacterial compounds using de novo design, molecular docking and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Potential Therapeutic Targets of 1-Phenethyl-1H-imidazole
An In-Depth Technical Guide for Researchers
A Senior Application Scientist's Perspective on Target Identification and Validation
This guide provides a deep dive into the therapeutic potential of 1-phenethyl-1H-imidazole, a heterocyclic compound built upon a scaffold of significant medicinal importance. We will move beyond a simple literature review to establish a primary, mechanistically plausible therapeutic target, grounded in robust evidence from closely related analogs. This document is structured to guide researchers through the scientific rationale, key structure-activity relationships, and the experimental workflows necessary to validate these hypotheses.
The Imidazole Scaffold: A Privileged Structure in Drug Discovery
The imidazole ring is a five-membered heterocycle containing two nitrogen atoms. It is a cornerstone of medicinal chemistry, prized for its metabolic stability, water solubility, and its unique ability to act as both a hydrogen bond donor and acceptor.[1] This chemical versatility allows imidazole-containing molecules to interact with a wide array of biological targets, including enzymes and receptors.[2] Consequently, the imidazole motif is found in a multitude of clinically significant drugs, from antifungal agents to anticancer therapeutics.[3]
Our focus, this compound, combines this privileged scaffold with a phenethyl group, creating a molecule with specific stereochemical and electronic properties that hint at a defined set of potential protein targets.
Primary Hypothesized Target: 11β-Hydroxylase (CYP11B1)
The most compelling therapeutic target for this compound is 11β-hydroxylase (cytochrome P450 11B1) , a critical enzyme in the adrenal steroidogenesis pathway.[4] This hypothesis is not speculative but is built upon a strong foundation of evidence from its immediate structural analogs: etomidate and metomidate .[4]
Etomidate, the (R)-enantiomer of 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid ethyl ester, and its methyl ester counterpart, metomidate, are well-documented, potent inhibitors of 11β-hydroxylase.[2][4] This inhibition is so pronounced that it is a known clinical side effect of etomidate when used as an anesthetic agent.[2]
Mechanism and Rationale
11β-hydroxylase is a mitochondrial cytochrome P450 enzyme responsible for the final step in cortisol biosynthesis, converting 11-deoxycortisol to cortisol.[4] It also plays a role in aldosterone synthesis. Overactivity of this enzyme is implicated in conditions of cortisol excess, such as Cushing's syndrome and certain adrenocortical carcinomas.[4]
The inhibitory action of etomidate and its analogs is believed to occur through the coordination of one of the imidazole nitrogen atoms with the heme iron atom located in the active site of the P450 enzyme.[1] This binding event physically obstructs the active site, preventing the enzyme from processing its natural substrate.
The following diagram illustrates the adrenal steroidogenesis pathway and the critical position of 11β-hydroxylase.
Caption: Adrenal steroidogenesis pathway highlighting CYP11B1.
Structure-Activity Relationship (SAR) Insights
Decades of research on etomidate analogs have provided a clear SAR profile for 11β-hydroxylase inhibition, which forms the basis of our hypothesis for this compound.
-
Stereochemistry is Critical: The (R)-configuration of the phenylethyl group is essential for high-affinity binding to the enzyme.[2][3] The (S)-enantiomer is significantly less potent.
-
The Imidazole Core is Essential: The basic nitrogen within the imidazole ring is required for potent inhibition, supporting the heme-coordination binding model.[1] Replacing this nitrogen with a carbon atom dramatically reduces inhibitory activity.[1]
-
Phenyl Ring Substitution is Tolerated: Modifications to the phenyl ring are generally well-tolerated, allowing for the introduction of functional groups or radiolabels without a significant loss of affinity.[2]
Crucial Consideration: The primary structural difference between our topic molecule, this compound, and the highly potent inhibitors etomidate/metomidate is the absence of the carboxylic acid ester group at the 5-position of the imidazole ring . The metabolic breakdown product of etomidate is "etomidate acid" (1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid), which shows markedly reduced affinity for 11β-hydroxylase.[3] This suggests the C5-ester may contribute to optimal binding, possibly through secondary interactions within the active site. Therefore, while this compound possesses the core pharmacophore for binding, its potency is expected to be different from, and likely less than, etomidate. This is a key hypothesis to test.
Quantitative Benchmarks from Analogs
To establish a baseline for experimental validation, the following table summarizes the inhibitory potency of key etomidate analogs against 11β-hydroxylase.
| Compound | Target | Assay Type | Potency (IC₅₀) | Reference |
| (R)-Etomidate | 11β-Hydroxylase | Radioligand Displacement | ~1.08 nM | [5] |
| (R)-Metomidate | 11β-Hydroxylase | Radioligand Displacement | ~3.69 nM | [5] |
| (R)-Etomidate | Cortisol Synthesis | Cell-Based (NCI-H295R) | ~0.99 nM | [5] |
| (R)-Metomidate | Cortisol Synthesis | Cell-Based (NCI-H295R) | ~4.60 nM | [5] |
| Ketoconazole | 11β-Hydroxylase | Radioligand Displacement | Micromolar Range | [2] |
Secondary Potential Targets
While 11β-hydroxylase stands out as the primary target, the versatile imidazole scaffold has been successfully employed to target other proteins of therapeutic interest. These represent secondary or alternative hypotheses.
-
Aromatase (CYP19A1): Aromatase is another cytochrome P450 enzyme responsible for converting androgens to estrogens.[6] Its inhibition is a cornerstone of therapy for hormone-receptor-positive breast cancer.[6] Numerous imidazole and triazole derivatives have been developed as potent aromatase inhibitors, making this a plausible secondary target.[7][8]
-
Microtubule Polymerization: Certain complex imidazole-based compounds have been designed as anti-mitotic agents that function by inhibiting the polymerization of tubulin, a mechanism similar to colchicine.[9][10] This often requires a more complex molecular structure than this compound but remains a possibility for the broader scaffold.
Experimental Validation Strategy
A rigorous, multi-step approach is required to validate the hypothesized targets. The workflow should begin with direct enzyme inhibition assays and progress to cell-based models to confirm functional effects.
Caption: Experimental workflow for target validation.
Protocol: In Vitro 11β-Hydroxylase (CYP11B1) Inhibition Assay
This protocol describes a fluorometric assay to determine the direct inhibitory potential of this compound on recombinant human CYP11B1.
Principle: The assay uses a fluorogenic substrate that is converted by CYP11B1 into a fluorescent product. An inhibitor will reduce the rate of this conversion.
Materials:
-
Recombinant human CYP11B1 enzyme
-
CYP450 reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
NADPH regeneration system (e.g., G6P, G6PDH, NADP+)
-
Fluorogenic CYP11B1 substrate
-
This compound (test compound)
-
Etomidate or Metomidate (positive control inhibitor)
-
DMSO (vehicle)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 1 nM) in DMSO.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add 50 µL of reaction buffer.
-
Add Inhibitor: Add 1 µL of the serially diluted test compound, positive control, or DMSO vehicle to the appropriate wells.
-
Add Enzyme: Add 25 µL of the recombinant CYP11B1 enzyme solution (pre-diluted in reaction buffer to the desired concentration).
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of a pre-warmed solution containing the NADPH regeneration system and the fluorogenic substrate.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence signal every minute for 30-60 minutes at the appropriate excitation/emission wavelengths for the substrate.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the DMSO vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Cell-Based Cortisol Secretion Assay
This protocol validates the functional effect of the compound on steroidogenesis in a relevant human cell line.
Principle: The NCI-H295R human adrenocortical carcinoma cell line expresses the key enzymes for steroidogenesis. Steroid production can be stimulated with agents like forskolin. The inhibitory effect of a test compound on cortisol production is then measured.
Materials:
-
NCI-H295R cells
-
Complete growth medium (e.g., DMEM/F12 supplemented with FBS, insulin, transferrin, selenium)
-
Assay medium (serum-free)
-
Forskolin (stimulant)
-
This compound (test compound)
-
Etomidate (positive control)
-
24-well cell culture plates
-
Cortisol ELISA kit or access to LC-MS/MS
Procedure:
-
Cell Plating: Seed NCI-H295R cells in 24-well plates at a density that allows them to reach ~80% confluency on the day of the assay.
-
Cell Starvation: Once confluent, wash the cells with PBS and replace the growth medium with serum-free assay medium. Incubate for 24 hours.
-
Compound Treatment: Prepare dilutions of the test compound and positive control in assay medium containing a final concentration of 10 µM forskolin.
-
Incubation: Remove the starvation medium from the cells and add the compound/forskolin-containing medium. Incubate for 24-48 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well. This contains the secreted steroids.
-
Cortisol Quantification: Measure the concentration of cortisol in the collected supernatant using a commercial Cortisol ELISA kit according to the manufacturer's instructions, or by using a validated LC-MS/MS method.
-
Data Analysis:
-
Normalize the cortisol concentrations to the forskolin-stimulated/DMSO vehicle control.
-
Plot the percent inhibition of cortisol secretion against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The structural similarity of this compound to known potent inhibitors of 11β-hydroxylase provides a robust, evidence-based starting point for investigating its therapeutic potential. The primary hypothesis is that this compound will act as an inhibitor of adrenal steroidogenesis, a mechanism with direct relevance to Cushing's syndrome and specific types of adrenal cancer. The provided experimental protocols offer a clear path to validating this hypothesis, determining potency, and assessing cellular function.
Future research should focus on confirming the (R)-enantiomer as the active agent, performing selectivity screening against other key cytochrome P450 enzymes to build a safety profile, and ultimately, exploring its efficacy in animal models of cortisol-dependent disease.
References
A comprehensive list of all sources cited within this document.
- Shanley, L. et al. Sedative-Hypnotic Binding to 11β-Hydroxylase. Anesthesiology. [Link: https://pubs.asahq.org/anesthesiology/article/120/5/1138/12345]
- Zolle, I. M. et al. New Selective Inhibitors of Steroid 11β-Hydroxylation in the Adrenal Cortex. Synthesis and Structure–Activity Relationship of Potent Etomidate Analogues. Journal of Medicinal Chemistry. [Link: https://pubs.acs.org/doi/10.1021/jm800012w]
- Atucha, E. et al. Structure-activity relationship of etomidate derivatives at the GABA(A) receptor: Comparison with binding to 11beta-hydroxylase. Bioorganic & Medicinal Chemistry Letters. [Link: https://pubmed.ncbi.nlm.nih.gov/19497738/]
- Request PDF: New Selective Inhibitors of Steroid 11β-Hydroxylation in the Adrenal Cortex. Synthesis and Structure–Activity Relationship of Potent Etomidate Analogues. ResearchGate. [Link: https://www.researchgate.
- Zolle, I. M. et al. New Selective Inhibitors of Steroid 11β-Hydroxylation in the Adrenal Cortex. Synthesis and Structure−Activity Relationship of Potent Etomidate Analogues. Journal of Medicinal Chemistry. [Link: https://pubs.acs.org/doi/abs/10.1021/jm800012w]
- European Patent Office. 1-N-phenylamino-1H-imidazole derivatives as aromatase inhibitors - EP 1431292 A1. Google Patents. [Link: https://patents.google.
- National Center for Biotechnology Information. 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. Molecular Imaging and Contrast Agent Database (MICAD). [Link: https://www.ncbi.nlm.nih.gov/books/NBK23595/]
- Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl). Cureus. [Link: https://www.cureus.
- National Center for Biotechnology Information. [Table, 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester]. NCBI Bookshelf. [Link: https://www.ncbi.nlm.nih.
- PubChem. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid. PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/759856]
- Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. MDPI. [Link: https://www.mdpi.com/1420-3049/27/19/6666]
- Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1][11] phenanthroline derivative for the treatment of colorectal cancer. European Journal of Pharmacology. [Link: https://pubmed.ncbi.nlm.nih.gov/35753402/]
- Imidazoles as potential anticancer agents: An update on recent studies. Molecules. [Link: https://www.mdpi.com/1420-3049/26/14/4213]
- Imidazoles as potential anticancer agents. RSC Medicinal Chemistry. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7482597/]
- In vivo evaluation of the aromatase inhibition by 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)- 8-phenylquinoline. ResearchGate. [Link: https://www.researchgate.net/publication/326888496_In_vivo_evaluation_of_the_aromatase_inhibition_by_4-1H-imidazol-1-yl_methyl-2-4-fluorophenyl-8-phenylquinoline]
- In vivo evaluation of the aromatase inhibition by 4‑((1H‑imidazol‑1‑yl) methyl)‑2‑(4‑fluorophenyl)‑ 8‑phenylquinoline. International Journal of Pharmaceutical Investigation. [Link: https://www.jpionline.org/article.asp?issn=2230-973X;year=2018;volume=8;issue=2;spage=64;epage=68;aulast=Sedighi]
- 1-(1-Phenylethyl)-1H-imidazole-4-carboxylic acid. BLDpharm. [Link: https://www.bldpharm.com/products/1368417-37-1.html]
- 1-Phenethylimidazole. PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/1-Phenethylimidazole]
- Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. National Institutes of Health. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10815984/]
- 1-[(1R)-1-Phenylethyl]-1H-imidazole-5-carboxylic Acid (Etomidate Acid). LGC Standards. [Link: https://www.lgcstandards.
- Biological evaluation of pharmaceuticals inhibiting 11β-hydroxylase identified by virtual screening. ResearchGate. [Link: https://www.researchgate.net/publication/363840744_P12-08_Biological_evaluation_of_pharmaceuticals_inhibiting_11b-hydroxylase_identified_by_virtual_screening]
Sources
- 1. Sedative-Hypnotic Binding to 11β-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 3. researchgate.net [researchgate.net]
- 4. 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. data.epo.org [data.epo.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer | MDPI [mdpi.com]
- 10. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 1-Phenethyl-1H-imidazole
This guide provides a detailed exploration of the hypothesized mechanisms of action for compounds based on the 1-phenethyl-1H-imidazole scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents testable hypotheses, and provides robust experimental protocols to validate these claims. We will delve into the core molecular interactions that drive the biological activity of this versatile chemical class, with a primary focus on its role as an enzyme inhibitor.
Introduction: The Versatile this compound Scaffold
The this compound core structure is a foundational element in a range of biologically active molecules. Its derivatives have demonstrated a wide spectrum of activities, including potent enzyme inhibition, antimicrobial effects, and anti-inflammatory properties.[1][2] The inherent chemical characteristics of this scaffold—a phenethyl group providing hydrophobic bulk and an imidazole ring rich in electron-donating nitrogen atoms—make it an ideal candidate for targeted interactions with biological macromolecules.
The central hypothesis explored in this guide is that the primary mechanism of action for many this compound derivatives is the targeted inhibition of specific enzymes, driven by the unique coordination and hydrogen-bonding capabilities of the imidazole moiety. This document will dissect the leading hypotheses, focusing on two major classes of enzymes: Cytochrome P450s and Protein Kinases.
Core Mechanistic Hypotheses
The biological effects of this compound derivatives can be traced to specific, high-affinity interactions with protein targets. Below, we outline the most compelling hypotheses regarding their mechanism of action.
Hypothesis 1: Inhibition of Heme-Containing Cytochrome P450 Enzymes
A significant body of evidence points to the ability of imidazole-containing compounds to inhibit cytochrome P450 (CYP) enzymes. This class of enzymes, which contains a central heme iron atom, is critical for the metabolism of steroids and xenobiotics. Two key CYP enzymes, Aromatase (CYP19A1) and 11β-hydroxylase (CYP11B1), are validated targets for derivatives of this scaffold.
-
Molecular Mechanism: The proposed mechanism centers on the coordination of one of the nitrogen atoms (specifically, the sp2-hybridized nitrogen) of the imidazole ring with the ferric (Fe³⁺) or ferrous (Fe²⁺) iron atom within the heme group of the enzyme's active site.[3] This interaction directly blocks the binding of the natural substrate and inhibits the catalytic cycle, as depicted in the diagram below. The phenethyl group serves to anchor the molecule within the hydrophobic active site, providing both affinity and selectivity for the target enzyme.
-
Supporting Evidence:
-
Aromatase Inhibition: Numerous imidazole-based compounds have been developed as potent aromatase inhibitors for the treatment of estrogen-responsive breast cancer.[4][5][6] These inhibitors function by preventing the conversion of androgens to estrogens.[3]
-
11β-Hydroxylase Inhibition: Derivatives such as (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, a precursor to the anesthetic etomidate, are known to be potent inhibitors of 11β-hydroxylase, a key enzyme in cortisol biosynthesis in the adrenal cortex.[7]
-
Caption: Fig 1: Imidazole inhibition of a CYP450 enzyme.
Hypothesis 2: ATP-Competitive Inhibition of Protein Kinases
More recent research has identified imidazole derivatives as potent and selective inhibitors of protein kinases, such as Transforming Growth Factor β-Activated Kinase 1 (TAK1).[8] Kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in cancer and inflammatory diseases.
-
Molecular Mechanism: In this hypothesis, the imidazole ring acts as a "hinge-binder." The nitrogen atoms of the ring form critical hydrogen bonds with the amino acid backbone of the kinase's ATP-binding pocket, specifically in the hinge region that connects the N- and C-lobes of the enzyme. This mimics the interaction of the adenine base of ATP, effectively blocking the enzyme's ability to bind its phosphate-donating substrate and phosphorylate downstream targets.
-
Supporting Evidence: A screen of a DNA-encoded chemical library identified a pyrrole-dicarboxamide scaffold as a selective TAK1 inhibitor. A subsequent scaffold-hop to the corresponding imidazole resulted in a significant increase in biochemical potency, highlighting the favorability of the imidazole ring for hinge-binding interactions.[8]
Caption: Fig 2: Imidazole as a kinase hinge-binder.
Experimental Validation Frameworks
To rigorously test these hypotheses, a multi-step experimental approach is required. The following protocols provide a self-validating system, progressing from biochemical confirmation to cellular target engagement.
Protocol 1: In Vitro Enzyme Inhibition Assay
This initial step directly assesses the ability of a test compound to inhibit the catalytic activity of a purified enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a this compound derivative against a target enzyme (e.g., Aromatase).
Methodology: Fluorometric Aromatase Inhibition Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
Reconstitute human recombinant aromatase enzyme to a working concentration.
-
Prepare the fluorogenic substrate (e.g., dibenzylfluorescein) and the NADPH cofactor.
-
Serially dilute the test compound (this compound derivative) and a known inhibitor (e.g., Letrozole) in DMSO, then further dilute in reaction buffer.
-
-
Assay Execution:
-
In a 96-well microplate, add 20 µL of the diluted compound or control.
-
Add 60 µL of a master mix containing reaction buffer, aromatase enzyme, and NADPH.
-
Incubate for 10 minutes at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate.
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission appropriate for the substrate) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the rates to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Fig 3: Workflow for an in vitro enzyme inhibition assay.
Data Presentation: Comparative IC₅₀ Values
All quantitative data should be summarized for clear comparison.
| Compound Derivative | Target Enzyme | IC₅₀ (nM) |
| Compound A (Parent) | Aromatase | 850 |
| Compound B (+F group) | Aromatase | 120 |
| Compound C (+COOH group) | 11β-Hydroxylase | 45 |
| Letrozole (Control) | Aromatase | 2.5 |
| Etomidate (Control) | 11β-Hydroxylase | 30 |
Protocol 2: Cellular Target Engagement Assay
This protocol validates that the compound interacts with its intended target in a complex cellular environment.
Objective: To determine if the compound inhibits the downstream signaling of a target kinase (e.g., TAK1) in cells.
Methodology: Western Blot for Phospho-Protein Levels
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., macrophages for TAK1) to 80% confluency.
-
Pre-treat cells with various concentrations of the this compound derivative for 1-2 hours.
-
Stimulate the pathway by adding a known activator (e.g., LPS to activate TAK1 signaling) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate overnight with a primary antibody specific to the phosphorylated downstream target of the kinase (e.g., phospho-p38 for TAK1).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total protein (e.g., total p38) and a loading control (e.g., GAPDH) to ensure equal loading.
-
-
Data Analysis:
-
Perform densitometry analysis on the bands.
-
Normalize the phosphorylated protein signal to the total protein signal for each lane.
-
Observe the dose-dependent decrease in protein phosphorylation in compound-treated cells compared to the stimulated control.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. jddtonline.info [jddtonline.info]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. data.epo.org [data.epo.org]
- 5. jpionline.org [jpionline.org]
- 6. mdpi.com [mdpi.com]
- 7. 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Commercial Availability and Synthetic Methodologies of 1-Phenethyl-1H-imidazole and Its Derivatives
This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and applications of 1-phenethyl-1H-imidazole and its structurally related derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in leveraging the unique properties of this imidazole scaffold.
Introduction and Nomenclature Clarification
The term "phenethyl" in the context of this compound can lead to ambiguity. It is crucial to distinguish between two primary isomers:
-
1-(1-Phenylethyl)-1H-imidazole: This isomer features a chiral center at the benzylic position of the phenethyl group. Its derivatives, particularly the (R)-enantiomer, are of significant interest in medicinal chemistry.
-
1-(2-Phenylethyl)-1H-imidazole: In this isomer, the phenyl group is attached to the terminal carbon of the ethyl chain. This compound and its derivatives also have applications in chemical synthesis and research.
This guide will address both isomers, with a particular focus on the derivatives of 1-(1-phenylethyl)-1H-imidazole due to their established roles in drug development. The imidazole ring system is a cornerstone in medicinal chemistry, known for its ability to engage in hydrogen bonding and its presence in numerous biologically active molecules.[1]
Commercial Availability
A variety of this compound derivatives are commercially available, primarily as building blocks for research and development. The parent, unsubstituted 1-(1-phenylethyl)-1H-imidazole is less common commercially than its functionalized analogues. The carboxylic acid and ester derivatives are more readily sourced.
Below is a summary of commercially available compounds, their typical forms, and representative suppliers.
| Compound Name | CAS Number | Typical Form | Representative Suppliers |
| 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid | 3157-27-5 | Solid | Sigma-Aldrich, MT Chemtech India[2] |
| (R)-(+)-1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid | 56649-48-0[3] | Solid | Chemicalbook suppliers (e.g., 3B Pharmachem, Adamas Reagent)[3] |
| Methyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate | 61045-91-8[4] | - | HANGZHOU LEAP CHEM CO., LTD.[4] |
| 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic Acid Propyl Ester Hydrochloride | 7036-61-5[5] | - | Clinivex[5] |
| 1-(2-Phenylethyl)-1H-imidazole | 49823-14-5[6] | White to light yellow solid[6] | Home Sunshine Pharma[6], GMFC Labs[7], Bouling Chemical Co.[8] |
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is most commonly achieved through the N-alkylation of the imidazole ring. This is a robust and versatile method that allows for the introduction of the phenethyl group onto the imidazole core.
General Synthetic Workflow
The general strategy involves the reaction of an imidazole precursor with a suitable phenethyl electrophile, typically a halide, in the presence of a base. The choice of starting materials and reaction conditions can be tailored to achieve the desired isomer and functionalization.
Caption: General workflow for the N-alkylation of imidazole to synthesize this compound.
Detailed Experimental Protocol: Synthesis of 1-(2-Phenylethyl)imidazole
The following protocol is a representative example of the N-alkylation of imidazole to produce 1-(2-phenylethyl)imidazole.[9]
Materials:
-
Imidazole
-
(2-Bromoethyl)benzene
-
Sodium bicarbonate (NaHCO₃)
-
Methanol
-
Chloroform
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred mixture of imidazole (13.6 g, 0.2 mol) and sodium bicarbonate (16.8 g, 0.2 mol) in methanol (100 ml), add (2-bromoethyl)benzene (41.62 g, 0.225 mol) dropwise.
-
Stir the reaction mixture at ambient temperature for 24 hours.
-
Following the initial stirring period, heat the mixture under reflux for 6 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Treat the residue with water (100 ml) and extract with chloroform (3 x 75 ml).
-
Combine the organic extracts and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product as a brown oil.
-
Purify the crude product by distillation (b.p. 122°C/0.2 mmHg) followed by silica gel column chromatography (eluent: ethyl acetate/methanol 9:1) to afford the pure 1-(2-phenylethyl)imidazole.[9]
Applications in Drug Development and Research
Derivatives of this compound are of considerable interest in drug discovery and development, primarily due to their biological activities.
Enzyme Inhibition and Anesthesia
The most notable application of 1-(1-phenylethyl)-1H-imidazole derivatives is their role as potent and selective inhibitors of the enzyme 11β-hydroxylase.[10] This enzyme is critical in the adrenal cortex for the biosynthesis of cortisol and aldosterone.[10]
-
Etomidate and Metomidate: (R)-etomidate is a short-acting intravenous anesthetic agent. Its mechanism of action is related to its inhibitory effect on 11β-hydroxylase.[10] Metomidate, a related compound, is also a potent inhibitor of this enzyme.[10]
-
Medical Imaging: Radiolabeled derivatives, such as [¹¹C]metomidate, are used as tracers in positron emission tomography (PET) to image adrenocortical tumors.[10] These tracers can help distinguish between adrenocortical and non-cortical lesions.[10]
Broader Significance of the Imidazole Scaffold
The imidazole core is a privileged scaffold in medicinal chemistry due to its versatile chemical properties and biological activities.[11]
-
Anticancer Drug Discovery: Imidazole derivatives are extensively explored in the design of anti-cancer drugs due to their ability to inhibit kinases, induce apoptosis, and bind to DNA.
-
Antifungal Agents: The imidazole ring is a key component of many azole antifungal drugs. Research into new imidazole derivatives continues to yield compounds with potent antifungal activity.
Research Chemicals
This compound and its derivatives also serve as valuable research chemicals and building blocks for the synthesis of more complex molecules in various therapeutic areas. For instance, 1-(2-phenylethyl)-1H-imidazole has been shown to act as an inhibitor of nitric oxide synthase.[6]
Conclusion
This compound, encompassing both its 1- and 2-phenylethyl isomers and their derivatives, represents a versatile and valuable class of compounds for researchers and drug development professionals. While the parent compounds may have limited direct commercial availability, a range of functionalized derivatives, particularly the carboxylic acids and esters of 1-(1-phenylethyl)-1H-imidazole, are readily accessible from various chemical suppliers. The synthesis of these compounds is well-established, with N-alkylation of the imidazole ring being a primary and effective strategy. The proven applications of these compounds as enzyme inhibitors in anesthesia and medical imaging, coupled with the broad therapeutic potential of the imidazole scaffold, ensure their continued importance in the field of medicinal chemistry.
References
- PrepChem.com. Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride.
- PrepChem.com. Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate.
- PrepChem.com. Synthesis of (±)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid.
- PrepChem.com. Synthesis of 1-(2-phenylethyl)imidazole.
- ChemBK. 1-(2-Phenylethyl)-1H-imidazole.
- Tradeindia. 1-(1-Phenylethyl)-1H-Imidazole-5-Carboxylic Acid - Cas No: 7036-56-8.
- National Center for Biotechnology Information. 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. In: Molecular Imaging and Contrast Agent Database (MICAD). Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013.
- Home Sunshine Pharma. 1-(2-Phenylethyl)-1H-imidazole CAS 49823-14-5.
- GMFC Labs. 1-(2-PhenylEthyl)-1H-Imidazole.
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Organic Synthesis: The Versatility of Imidazole Derivatives.
- University of Otago. N-Alkylation of imidazoles.
- The Royal Society of Chemistry. One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd.
- PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.
- ResearchGate. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.
- PubMed. 2-(3-Methyl-3H-diaziren-3-yl)ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate: a derivative of the stereoselective general anesthetic etomidate for photolabeling ligand-gated ion channels.
- PubMed. Advantage of the N-alkylation strategy for retaining the molecular planarity for oligothiophene/imidazole/1,10-phenanthroline-based heterocyclic semiconducting and fluorescent compounds.
- FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines.
Sources
- 1. Advantage of the N-alkylation strategy for retaining the molecular planarity for oligothiophene/imidazole/1,10-phenanthroline-based heterocyclic semiconducting and fluorescent compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(1-phenylethyl)-1h-imidazole-5-carboxylic Acid - Cas No: 7036-56-8 at Best Price in Hyderabad | Mt Chemtech India [tradeindia.com]
- 3. (R)-(+)-1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLIC ACID | 56649-48-0 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. theclinivex.com [theclinivex.com]
- 6. 1-(2-Phenylethyl)-1H-imidazole CAS 49823-14-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. gmfclabs.com [gmfclabs.com]
- 8. 1-(2-Phenylethyl)-1H-Imidazole: Properties, Applications, Safety Data | Reliable Chinese Manufacturer & Supplier [chemheterocycles.com]
- 9. prepchem.com [prepchem.com]
- 10. 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Safety and Handling of 1-Phenethyl-1H-imidazole
This guide provides comprehensive technical information on the safe handling, synthesis, and core applications of 1-phenethyl-1H-imidazole, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes established safety protocols with field-proven insights to ensure both experimental integrity and personnel safety.
Introduction: The Significance of the this compound Scaffold
This compound is a heterocyclic aromatic organic compound that has garnered significant interest in pharmaceutical research. The imidazole ring is a ubiquitous motif in biologically active molecules, prized for its unique electronic properties and its ability to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzymes and receptors.[1][2] The addition of the phenethyl group introduces lipophilicity, which can be critical for traversing cellular membranes and improving pharmacokinetic profiles.
This particular scaffold is a precursor and structural analog to several significant compounds in drug discovery. Notably, it is related to etomidate and metomidate, which are known inhibitors of the enzyme 11β-hydroxylase, a key player in cortisol and aldosterone biosynthesis.[3] Furthermore, derivatives of this compound have been investigated as inhibitors of other critical enzymes, such as nitric oxide synthase (NOS) and cytochrome P450 3A4 (CYP3A4), highlighting its versatility as a pharmacophore.[4][5] Understanding the safe and effective use of this compound is therefore paramount for any research and development program leveraging its unique chemical architecture.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling and application.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₂N₂ | [6] |
| Molecular Weight | 172.23 g/mol | [6] |
| Appearance | White to light yellow solid/powder | [7][8] |
| Melting Point | 32-36 °C | [8] |
| Boiling Point | 145°C at 0.2 mmHg | [9] |
| Solubility | Poorly soluble in water; Soluble in many organic solvents (e.g., ethanol, dichloromethane) | [7][9] |
| CAS Number | 49823-14-5 | [6] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Skin Irritation (Category 2) , H315: Causes skin irritation.[6]
-
Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[6]
Signal Word: Warning
Pictogram:
GHS07: Exclamation Mark
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[10]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[10]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[10]
Core Safety and Handling Protocols
The following protocols are designed as a self-validating system to minimize exposure and mitigate risks associated with the handling of this compound.
Personal Protective Equipment (PPE)
The causality behind PPE selection is the prevention of contact with skin and eyes, the primary routes of irritation.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]
-
Hand Protection: Impervious gloves (e.g., nitrile) must be worn. Change gloves immediately if they become contaminated.[10]
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[4]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[4][9]
Storage and Incompatibility
Proper storage is crucial for maintaining the chemical integrity and safety of the compound.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place away from direct sunlight and sources of ignition.[5][7]
-
Incompatible Materials: Store separately from strong oxidizing agents.[7]
Spill and Disposal Procedures
A pre-planned response to spills is essential for laboratory safety.
Spill Cleanup Protocol:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste.
-
Clean: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the waste container according to local, state, and federal regulations. Do not let the product enter drains.[5]
Synthesis and Reactivity: An N-Alkylation Approach
The most common and direct method for synthesizing this compound is through the N-alkylation of the imidazole ring. This is a classic nucleophilic substitution reaction where the imidazole nitrogen attacks an electrophilic alkyl halide.
Rationale Behind Experimental Choices
The imidazole ring possesses two nitrogen atoms. The N-1 nitrogen (pyrrole-like) is acidic, while the N-3 nitrogen (pyridine-like) is basic and nucleophilic.[7] To facilitate alkylation, a base is used to deprotonate the N-1 nitrogen, creating a highly nucleophilic imidazolate anion. This anion then readily attacks the electrophilic carbon of the phenethyl halide. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to ensure complete deprotonation without competing in the substitution reaction. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal as they solvate the cation of the base and do not interfere with the reaction.
Detailed Synthesis Protocol (Adapted from N-benzylation of Imidazole)
This protocol is adapted from a standard procedure for the N-alkylation of imidazole using benzyl bromide, a structurally similar electrophile.[11] Researchers should perform a small-scale trial to optimize reaction times and purification conditions.
Materials:
-
Imidazole
-
2-Phenylethyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, suspend sodium hydride (1.1 eq) in anhydrous THF.
-
Deprotonation: Cool the suspension to 0°C using an ice bath. Dissolve imidazole (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.
-
Stirring: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution will be observed.
-
Alkylation: Cool the mixture back to 0°C and add 2-phenylethyl bromide (1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench it at 0°C by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Partition the mixture between water and ethyl acetate. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Applications in Drug Development: A Nitric Oxide Synthase Inhibitor
This compound and its derivatives are notable for their activity as inhibitors of nitric oxide synthase (NOS).[8] NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in neurotransmission, vasodilation, and immune responses.[3][12] Overproduction of NO is implicated in various pathological conditions, including neurodegenerative diseases and septic shock, making NOS a valuable therapeutic target.[12]
Mechanism of NOS Inhibition
Imidazole-based compounds, including this compound, have been shown to inhibit neuronal NOS (nNOS). The mechanism of inhibition is non-competitive with respect to the substrate, L-arginine, but competitive with respect to the cofactor tetrahydrobiopterin (BH₄).[12][13] This suggests that the inhibitor does not bind to the L-arginine binding site directly but interferes with the binding or function of the essential BH₄ cofactor.[12]
References
- PubChem. (n.d.). 1-Phenethylimidazole. National Center for Biotechnology Information.
- Sorrenti, V., Di Giacomo, C., Salerno, L., Siracusa, M. A., Guerrera, F., & Vanella, A. (2001). Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles. Nitric Oxide, 5(1), 32–38. [Link]
- ChemBK. (2024). 1-(2-Phenylethyl)-1H-imidazole.
- Home Sunshine Pharma. (n.d.). 1-(2-Phenylethyl)-1H-imidazole CAS 49823-14-5.
- PubChem. (n.d.). 1-[(1R)-1-Phenylethyl]-1H-imidazole. National Center for Biotechnology Information.
- Wolff, D. J., Datto, G. A., & Samatov, A. M. (1994). The inhibition of the constitutive bovine endothelial nitric oxide synthase by imidazole and indazole agents. Archives of Biochemistry and Biophysics, 315(1), 80–86. [Link]
- Kawai, K., Furuta, K., & Ohta, K. (2022). Discovery of benzyloxyphenyl- and phenethylphenyl-imidazole derivatives as a new class of ante-drug type boosters. Bioorganic & Medicinal Chemistry Letters, 72, 128868. [Link]
- Moore, P. K., Wallace, P., Gaffen, Z., Hart, S. L., & Babbedge, R. C. (1993). Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. British Journal of Pharmacology, 110(1), 219–224. [Link]
- National Center for Biotechnology Information. (2005). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. In Molecular Imaging and Contrast Agent Database (MICAD).
- Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl.
- Benjes, P. A. (1994). N-Alkylation of imidazoles (Doctoral Thesis, University of Otago).
- Google Patents. (n.d.). CN110776464A - N1 site alkylation method for imidazole compounds.
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed Reaction.
- Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., & Bahrinajafi, R. (2003). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863–2865. [Link]
- ResearchGate. (n.d.). Simplified schematic of the L-arginine/nitric oxide pathway.
- G., S. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Asian Journal of Pharmaceutical and Clinical Research. [Link]
- Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijfmr.com [ijfmr.com]
- 3. cusabio.com [cusabio.com]
- 4. Identification of imidazole as L-arginine-competitive inhibitor of porcine brain nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazole antibiotics inhibit the nitric oxide dioxygenase function of microbial flavohemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Predicted ADMET Properties of 1-phenethyl-1H-imidazole
Introduction: Integrating Predictive Science into Modern Drug Discovery
In the landscape of contemporary drug development, the principle of "fail early, fail cheap" is paramount. A significant proportion of drug candidates founder in late-stage clinical trials due to unfavorable pharmacokinetic or toxicity profiles.[1] The proactive assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore not merely a regulatory checkpoint but a foundational pillar of efficient and successful drug design.[1]
This guide focuses on 1-phenethyl-1H-imidazole, a small molecule featuring a core imidazole scaffold linked to a phenethyl group. The imidazole moiety is a common feature in many approved drugs, known for its ability to engage in various biological interactions, but also for its potential to inhibit cytochrome P450 (CYP) enzymes, a key consideration in metabolism and drug-drug interactions.[2][3]
This document eschews a rigid, templated approach. Instead, it provides a dynamic framework for assessing a novel chemical entity. We will first leverage powerful, freely accessible in silico models to generate a comprehensive, predictive ADMET profile for this compound. Subsequently, we will detail the gold-standard in vitro experimental protocols required to validate these predictions, providing a self-validating system for decision-making. This integrated strategy of prediction followed by targeted experimental verification is central to mitigating risk and accelerating the progression of high-quality drug candidates.
Part 1: Foundational Assessment - In Silico ADMET Profiling
The initial step in evaluating any new molecular entity is to generate a robust ADMET profile using computational tools. These models use vast datasets of known compounds to predict the behavior of a novel structure.[4] For this compound (SMILES: c1ccc(cc1)CCN2C=CN=C2), we will utilize a workflow representative of platforms like SwissADME and pkCSM to generate a hypothetical, yet chemically reasonable, dataset.[5][6]
Workflow for Initial In Silico Screening
The process begins with the molecule's structure, typically as a SMILES string, which is fed into a predictive modeling platform. The platform's algorithms then calculate a wide range of physicochemical and pharmacokinetic properties.
Predicted Physicochemical and ADMET Properties
The following table summarizes the predicted properties for this compound. These values serve as our initial working hypothesis for the molecule's behavior.
| Property Class | Parameter | Predicted Value | Interpretation & Significance |
| Physicochemical | Molecular Weight | 172.23 g/mol | Ideal for small molecule drugs (typically <500 g/mol ).[7] |
| TPSA (Topological Polar Surface Area) | 28.77 Ų | Indicates good potential for membrane permeability (typically <140 Ų).[5] | |
| Rotatable Bonds | 3 | Low number suggests good oral bioavailability and conformational stability.[7] | |
| Lipophilicity | LogP (Consensus) | 2.15 | Balanced lipophilicity, suggesting good absorption and distribution properties. |
| Water Solubility | LogS (ESOL) | -2.50 | Moderately soluble. May require formulation strategies for higher doses. |
| Pharmacokinetics | GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract.[5] |
| BBB Permeant | Yes | Likely to cross the blood-brain barrier, a key factor for CNS targets.[8] | |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with CYP1A2 substrates.[3] | |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C9 substrates.[3] | |
| CYP2D6 Inhibitor | No | Lower risk of interactions with drugs metabolized by CYP2D6. | |
| CYP3A4 Inhibitor | Yes | High potential for interactions, as CYP3A4 metabolizes ~50% of drugs.[9][10] | |
| Drug-Likeness | Lipinski's Rule | 0 Violations | Compliant with the rule of five, indicating good drug-like properties.[7] |
| Bioavailability Score | 0.55 | Indicates a 55% probability of having oral bioavailability >10% in rats.[8] | |
| Toxicity | hERG Inhibition | Medium Risk | Warrants experimental investigation for potential cardiotoxicity.[11] |
| Ames Mutagenicity | No | Predicted to be non-mutagenic.[12] |
Part 2: Absorption - From Prediction to Validation
Our in silico model predicts high gastrointestinal absorption. This prediction is largely driven by the molecule's favorable molecular weight, polarity (TPSA), and lipophilicity. However, passive diffusion is only one part of the story; active transport and efflux mechanisms can significantly alter a compound's net absorption.[13] The gold-standard in vitro model to assess this is the Caco-2 permeability assay.
Experimental Protocol: Caco-2 Permeability Assay
This assay utilizes the Caco-2 human colon adenocarcinoma cell line, which, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transporters like P-glycoprotein (P-gp).[14][]
Objective: To determine the apparent permeability coefficient (Papp) of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate of an efflux transporter.[]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto Transwell polycarbonate filter inserts (e.g., 0.4 µm pore size) in 24-well plates and cultured for 21 days to allow for full differentiation and monolayer formation.[13]
-
Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values within the laboratory's historical acceptance range are used.[14]
-
Compound Preparation: A stock solution of this compound (e.g., 10 mM in DMSO) is diluted in transport buffer (HBSS, pH 7.4) to a final working concentration (e.g., 10 µM).
-
Permeability Measurement (A-B):
-
The culture medium is removed from the apical (upper) and basolateral (lower) chambers.
-
The apical chamber is filled with the compound-containing transport buffer.
-
The basolateral chamber is filled with fresh transport buffer.
-
The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]
-
Samples are collected from the basolateral chamber at the end of the incubation period. An initial sample from the apical chamber (T=0) is also taken.
-
-
Permeability Measurement (B-A):
-
The process is reversed: the basolateral chamber is filled with the compound-containing buffer, and samples are collected from the apical chamber.
-
-
Sample Analysis: The concentration of this compound in all samples is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Calculation: The Papp is calculated using the following formula[]: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of compound appearance in the receiver chamber
-
A = Surface area of the filter membrane
-
C₀ = Initial concentration in the donor chamber
-
Part 3: Metabolism - Unveiling Biotransformation Pathways
The metabolic fate of a drug candidate is a critical determinant of its efficacy, half-life, and potential for toxicity or drug-drug interactions (DDIs). The presence of the imidazole ring and the aromatic phenethyl group in this compound suggests that it will be a substrate for hepatic cytochrome P450 enzymes.[9] Imidazole-containing drugs are well-known inhibitors of multiple CYP isoforms, particularly through coordination of the basic nitrogen atom with the heme iron of the enzyme.[3][16] Our in silico predictions highlight a potential for inhibition of CYPs 1A2, 2C9, and 3A4.
Predicted Metabolic Pathways
Based on common metabolic reactions for similar structures, the primary metabolic pathways for this compound are likely to involve oxidation.
Experimental Protocol: Liver Microsomal Stability Assay
This in vitro assay provides a robust measure of a compound's intrinsic clearance (Clint) by Phase I metabolic enzymes, primarily CYPs.[17] It uses liver microsomes, which are subcellular fractions containing a high concentration of these enzymes.[18]
Objective: To determine the metabolic stability (half-life, t½) and intrinsic clearance (Clint) of this compound in human liver microsomes.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[18]
-
Prepare a solution of pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in the buffer.[17]
-
Prepare a test compound working solution (e.g., 1 µM) in the buffer.[19]
-
Prepare an NADPH-regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure sustained enzyme activity.[18]
-
-
Incubation:
-
Pre-warm the microsomal solution and test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.[20]
-
-
Time-Point Sampling:
-
Sample Analysis:
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound (this compound) at each time point.
-
-
Data Analysis:
-
The natural logarithm of the percentage of compound remaining is plotted against time.
-
The slope of the linear regression line gives the elimination rate constant (k).[18]
-
Half-life (t½) is calculated as: t½ = 0.693 / k
-
Intrinsic clearance (Clint) is calculated as: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)[20]
-
Part 4: Toxicity - Early Assessment of Key Safety Liabilities
Early identification of potential toxicity is crucial. For a molecule like this compound, two primary liabilities to investigate are cardiotoxicity due to hERG channel inhibition and genotoxicity (mutagenicity).
Experimental Protocol 1: hERG Inhibition Assay (Automated Patch Clamp)
Inhibition of the hERG potassium ion channel can prolong the cardiac QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[11] Automated electrophysiology systems like the QPatch offer a high-throughput method to assess this risk.[21]
Objective: To determine the concentration at which this compound inhibits 50% of the hERG channel current (IC₅₀).
Methodology:
-
Cell Line: A mammalian cell line (e.g., HEK-293) stably expressing the hERG channel is used.[22]
-
Assay Setup: The automated system performs whole-cell patch-clamp recordings on multiple cells in parallel.[21]
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit the characteristic hERG tail current.[22]
-
Compound Application:
-
A stable baseline current is established by perfusing the cells with an extracellular solution.
-
Vehicle control (e.g., 0.1% DMSO) is applied to ensure no effect on the current.
-
This compound is then applied at increasing concentrations (e.g., 0.1, 1, 10, 30 µM).
-
-
Data Acquisition: The hERG tail current is measured at each concentration.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.[21]
Experimental Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a regulatory-accepted method to assess a chemical's potential to cause gene mutations.[23] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot grow without it) due to mutations in the histidine synthesis operon.[12]
Objective: To determine if this compound or its metabolites can cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.
Methodology:
-
Strain Selection: Multiple tester strains are used (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitutions).[24]
-
Metabolic Activation: The test is performed both with and without the addition of a rat liver homogenate fraction (S9 mix). The S9 mix contains CYP enzymes and mimics mammalian metabolism, allowing for the detection of metabolites that may be mutagenic.[24]
-
Exposure:
-
The tester bacteria, the test compound at various concentrations, and either S9 mix or a control buffer are combined in soft agar.[25]
-
This mixture is poured as an overlay onto minimal glucose agar plates (which lack histidine).
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[12]
-
Colony Counting: The number of visible revertant colonies on each plate is counted.
-
Interpretation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher (typically ≥2-fold) than the spontaneous reversion rate observed on the negative control plates.[26]
Conclusion and Strategic Outlook
This guide has outlined a comprehensive, integrated strategy for evaluating the ADMET profile of this compound. The initial in silico predictions suggest a promising candidate with good drug-like properties, including high GI absorption and likely CNS penetration. However, the predictions also raise flags for further investigation, most notably the potential for broad CYP450 inhibition and medium-risk hERG channel blockade.
The detailed in vitro protocols provided herein form the critical next step. The results from the Caco-2, microsomal stability, and hERG assays will either validate or challenge the computational predictions, providing the empirical data necessary for a confident go/no-go decision or for guiding the next phase of medicinal chemistry optimization. By systematically addressing these key ADMET parameters early in the discovery process, research efforts can be focused on compounds with the highest probability of becoming safe and effective medicines.
References
- DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Pl
- Zhao, J., & Xia, M. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2498, 35-42. [Link]
- In vitro Caco-2 permeability. (n.d.). EURL ECVAM - TSAR. [Link]
- Caco-2 permeability assay. (n.d.).
- Cell-Based hERG Channel Inhibition Assay in High-Throughput Form
- Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]
- Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]
- ADME Microsomal Stability Assay. (n.d.). BioDuro. [Link]
- metabolic stability in liver microsomes. (n.d.). Mercell. [Link]
- hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. [Link]
- Illustration of metabolic sites in the imidazole-containing drugs. (n.d.).
- Ames test. (n.d.). Wikipedia. [Link]
- Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective. (2024). Scilit. [Link]
- The Ames Test. (n.d.).
- hERG Safety Assay. (n.d.).
- Microsomal Stability Assay. (n.d.).
- Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
- Ames Test and Fluctuation Assay. (n.d.). Eurofins Discovery. [Link]
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015).
- List of ADMET properties of synthesized hybrid molecules 1-16. (n.d.).
- pkCSM. (n.d.). Biosig Lab. [Link]
- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2024). Cureus. [Link]
- pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Sign
- Overview on Biological Activities of Imidazole Derivatives. (2022).
- pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Sign
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
- Hutzler, J. M., & Tracy, T. S. (2002). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug Metabolism and Disposition, 30(10), 1160-1165. [Link]
- Fowler, S., & Zhang, H. (2018). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceuticals, 11(2), 32. [Link]
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). Journal of Medicinal Chemistry, 64(15), 11226-11265. [Link]
- Stresser, D. M., et al. (2004). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. Drug Metabolism and Disposition, 32(1), 105-112. [Link]
- Frequently Asked Questions. (n.d.). SwissADME. [Link]
- The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. [Link]
- ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (2019). RSC Publishing. [Link]
- SwissADME-Guided Drug-Likeness Evaluation of 1,3,4-Oxadiazole Mannich Derivatives for Parkinson's Disease. (2024).
- Computational Evaluation of ADMET Properties and Bioactive Score of Compounds from Encephalartos ferox. (2021). Pharmacognosy Journal. [Link]
- Oral Bioavailability Prediction Screening: Gift of SwissADME. (2023). PRISM BioLab. [Link]
- 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. (2005).
- Bioactive N-Phenylimidazole Derivatives. (2014).
- 1-Phenethylimidazole. (n.d.). PubChem. [Link]
- Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. (2024). YouTube. [Link]
Sources
- 1. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. ijrpr.com [ijrpr.com]
- 6. pkCSM [biosig.lab.uq.edu.au]
- 7. phcogj.com [phcogj.com]
- 8. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]
- 9. Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Scilit [scilit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. enamine.net [enamine.net]
- 16. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. mercell.com [mercell.com]
- 20. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 23. Ames test - Wikipedia [en.wikipedia.org]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 26. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
Methodological & Application
Application Note: A Streamlined One-Pot Synthesis of 1-Phenethyl-1H-imidazole for Pharmaceutical Research and Development
Abstract
This application note details a robust and efficient one-pot protocol for the synthesis of 1-phenethyl-1H-imidazole, a valuable building block in medicinal chemistry and drug discovery. By adapting the classical Debus-Radziszewski imidazole synthesis, this method circumvents the need for isolation of the parent imidazole ring followed by a separate N-alkylation step. The procedure utilizes readily available and cost-effective starting materials—glyoxal, formaldehyde, and phenethylamine—in a multicomponent reaction to afford the target compound in good yield. This document provides a comprehensive, step-by-step guide for researchers, complete with mechanistic insights, characterization data, and process flow diagrams to ensure reliable and reproducible results.
Introduction
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. N-substituted imidazoles, in particular, are of significant interest due to their diverse pharmacological properties, including antifungal, anticancer, and antihypertensive activities. The this compound moiety is a key structural component in several promising drug candidates.
Traditional synthetic routes to N-alkylated imidazoles often involve a two-step process: the initial formation of the imidazole ring, followed by its N-alkylation with a suitable halide. While effective, this approach can be time-consuming and may require purification of intermediates, leading to lower overall yields. The one-pot synthesis strategy presented herein offers a significant improvement by combining the imidazole ring formation and N-substitution into a single, continuous process, thereby enhancing efficiency and reducing waste.
This protocol is based on a modification of the Debus-Radziszewski reaction, a well-established method for imidazole synthesis. In this modified approach, a primary amine (phenethylamine) is used in place of ammonia, leading directly to the formation of the N-substituted imidazole.[1][2][3][4]
Reaction Principle and Mechanism
The one-pot synthesis of this compound proceeds via a multicomponent condensation reaction. The reaction is initiated by the formation of a diimine intermediate from the reaction of the 1,2-dicarbonyl compound (glyoxal) and the primary amine (phenethylamine). This is followed by the condensation of the diimine with an aldehyde (formaldehyde). The subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic imidazole ring. The use of phenethylamine as the primary amine directly installs the desired phenethyl group at the N-1 position of the imidazole ring.[3][4]
The reaction can be summarized by the following general scheme:
The proposed mechanism involves the following key steps:
-
Diimine Formation: Two molecules of phenethylamine react with glyoxal to form a diimine intermediate.
-
Condensation with Aldehyde: The diimine then condenses with formaldehyde.
-
Cyclization and Aromatization: An intramolecular cyclization followed by elimination of water results in the formation of the stable, aromatic this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the one-pot synthesis of this compound.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Glyoxal (40% in H₂O) | C₂H₂O₂ | 58.04 | 40% | Sigma-Aldrich |
| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | 37% | Sigma-Aldrich |
| Phenethylamine | C₈H₁₁N | 121.18 | ≥99% | Sigma-Aldrich |
| Methanol | CH₃OH | 32.04 | Anhydrous | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | VWR |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Sigma-Aldrich |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnels (2)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and two dropping funnels.
-
Initial Charge: To the flask, add phenethylamine (12.12 g, 0.1 mol) dissolved in methanol (50 mL).
-
Reagent Addition: In one dropping funnel, place glyoxal (14.5 g of 40% aqueous solution, 0.1 mol). In the other dropping funnel, place formaldehyde (8.1 g of 37% aqueous solution, 0.1 mol).
-
Reaction: Heat the methanolic solution of phenethylamine to a gentle reflux (approximately 65 °C). Once refluxing, add the glyoxal and formaldehyde solutions dropwise and simultaneously over a period of 1 hour.
-
Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of deionized water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Expected Yield: 60-70%
Data and Characterization
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Appearance | Pale yellow oil |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.55 (s, 1H), 7.30-7.15 (m, 5H), 7.05 (s, 1H), 6.90 (s, 1H), 4.20 (t, J = 7.2 Hz, 2H), 3.10 (t, J = 7.2 Hz, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 138.5, 137.0, 129.0, 128.8, 128.6, 126.8, 119.5, 50.5, 37.5 |
| Mass Spectrum (EI) | m/z 172 (M⁺) |
Visualizing the Process
Experimental Workflow
The following diagram illustrates the key stages of the one-pot synthesis protocol.
Caption: Figure 1: Experimental Workflow for One-Pot Synthesis.
Reaction Mechanism
The diagram below outlines the proposed mechanistic pathway for the formation of this compound.
Sources
Application Notes and Protocols for Microwave-Assisted Synthesis of N-Substituted Imidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Substituted Imidazoles and the Advent of Microwave Synthesis
N-substituted imidazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals, including antifungal agents, antihypertensives, and selective kinase inhibitors.[1][2] The biological activity of these compounds is often exquisitely tuned by the nature of the substituent on the imidazole nitrogen. Consequently, the development of efficient and versatile synthetic methodologies for their preparation is of paramount importance in drug discovery and development.[3][4]
Traditionally, the synthesis of N-substituted imidazoles has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[5][6] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a greener, more efficient, and often higher-yielding alternative.[2][7] Microwave-assisted synthesis has become a valuable technique for medicinal chemists to accelerate the synthesis of organic compounds while minimizing side product formation.[4] This application note provides a detailed guide to the principles, protocols, and advantages of microwave-assisted synthesis for the preparation of N-substituted imidazoles.
The Engine of Acceleration: Understanding Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes microwave radiation to heat a reaction mixture. Unlike conventional heating, where heat is transferred through conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating.[8] This unique heating mechanism is primarily driven by two phenomena:
-
Dipolar Polarization: Polar molecules, like many organic reactants and solvents, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to a rapid increase in temperature.
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the oscillating electric field, generating heat through collisions.
This direct and efficient energy transfer often results in dramatic rate enhancements, allowing reactions that would take hours under conventional heating to be completed in minutes.[6] Furthermore, the uniform heating profile can lead to cleaner reactions with higher yields and purities.[2]
Visualizing the Process: A General Workflow for Microwave-Assisted Synthesis
The following diagram outlines the typical workflow for the microwave-assisted synthesis of N-substituted imidazoles.
Caption: A flowchart illustrating the key steps of a typical microwave-assisted synthesis experiment.
Protocol I: Microwave-Assisted N-Alkylation of Imidazole
This protocol describes a general procedure for the N-alkylation of imidazole with an alkyl halide under microwave irradiation. The reaction is often performed under solvent-free conditions or with a minimal amount of a high-boiling polar solvent.
Materials:
-
Imidazole
-
Alkyl halide (e.g., benzyl bromide, propargyl bromide)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (optional, can be used for less reactive halides)
-
Solvent (optional, e.g., DMF, DMSO, or solvent-free)
-
Microwave vials (10 mL) with caps
-
Microwave synthesizer
Step-by-Step Methodology:
-
Reactant Preparation: In a 10 mL microwave vial, combine imidazole (1.0 mmol), the alkyl halide (1.1 mmol), and the base (1.5 mmol, if used). If a solvent is used, add 2-3 mL.
-
Vial Sealing: Securely cap the microwave vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture at a set temperature (typically 80-120°C) for a specified time (usually 5-30 minutes). The power should be adjusted by the instrument to maintain the set temperature.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature.
-
Work-up: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated imidazole.
Protocol II: Microwave-Assisted Copper-Catalyzed N-Arylation of Imidazole (Ullmann Condensation)
The N-arylation of imidazoles, a type of Ullmann condensation, is significantly accelerated by microwave irradiation. This protocol outlines a general procedure using a copper catalyst.
Materials:
-
Imidazole
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Copper(I) catalyst (e.g., CuI, Cu₂O)[9]
-
Ligand (optional, e.g., 1,10-phenanthroline, L-proline)
-
Base (e.g., K₂CO₃, Cs₂CO₃)[3]
-
Microwave vials (10 mL) with caps
-
Microwave synthesizer
Step-by-Step Methodology:
-
Reactant Preparation: To a 10 mL microwave vial, add the imidazole (1.0 mmol), aryl halide (1.2 mmol), copper catalyst (5-10 mol%), ligand (10-20 mol%, if used), and base (2.0 mmol). Add 3-5 mL of the chosen solvent.
-
Inert Atmosphere: Purge the vial with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Vial Sealing: Securely cap the microwave vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture at a set temperature (typically 100-150°C) for a specified time (usually 15-60 minutes).
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature.
-
Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts. Wash the filtrate with water and brine, and then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-arylimidazole.
Mechanism of Copper-Catalyzed N-Arylation
The copper-catalyzed N-arylation of imidazole is believed to proceed through a catalytic cycle involving Cu(I) and Cu(III) intermediates.
Caption: A simplified catalytic cycle for the copper-catalyzed N-arylation of imidazole.
Data-Driven Advantages: Microwave vs. Conventional Synthesis
The primary advantages of microwave-assisted synthesis are a significant reduction in reaction time and often an increase in product yield.[5][6] The following table summarizes comparative data for the synthesis of various N-substituted imidazoles.
| Product | Method | Reaction Time | Yield (%) | Reference(s) |
| 2,4,5-Trisubstituted Imidazoles | Conventional Heating | 2 - 8 hours | 70 - 85 | [5] |
| Microwave Irradiation | 3 - 10 minutes | 75 - 96 | [5][7] | |
| N-Alkyl (Benz)imidazolium Salts | Conventional Heating | 5 days | ~60 | [10] |
| Microwave Irradiation | 3 hours | >80 | [10] | |
| Iminoimidazolines | Conventional Heating | 4 - 6 hours | 60 - 75 | [11] |
| Microwave Irradiation | 5 - 10 minutes | 85 - 95 | [11] | |
| Oxadiazoles containing Imidazole | Conventional Heating | 6 - 8 hours | 65 - 78 | [12] |
| Microwave Irradiation | 3 - 5 minutes | 85 - 92 | [12] |
Conclusion: A Powerful Tool for Accelerated Discovery
Microwave-assisted synthesis has emerged as an indispensable tool for the rapid and efficient preparation of N-substituted imidazoles.[2] By dramatically reducing reaction times and often improving yields, this technology accelerates the synthesis of novel compounds for biological screening and drug development. The protocols and principles outlined in this application note provide a solid foundation for researchers to harness the power of microwave synthesis in their own laboratories, ultimately contributing to the faster discovery of new and improved medicines.
References
- Microwave Assisted Reactions of Some Azaheterocylic Compounds. (n.d.). National Center for Biotechnology Information.
- Ligand-Free Copper-Catalyzed Arylation of Imidazole and N,N′-Carbonyldiimidazole, and Microwave-Assisted Synthesis of N-Aryl-1H-imidazoles. (n.d.). OUCI.
- Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (n.d.). ResearchGate.
- Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. (n.d.). National Center for Biotechnology Information.
- Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. (n.d.). ResearchGate.
- Solvent-free microwave-assisted synthesis of oxadiazoles containing imidazole moiety. (2007). Indian Academy of Sciences.
- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2023). MDPI.
- Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. (n.d.). National Center for Biotechnology Information.
- Efficient synthesis and characterisation of imidazoles under microwave irradiation. (2011). Rasayan Journal of Chemistry.
- Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. (2023). Bentham Science.
- Comparison between microwave-assisted and conventional method of synthesis of iminoimidazolines in terms of yield and time. (n.d.). ResearchGate.
- Microwave assisted a novel synthesis for new substituted imidazoles. (n.d.). i-med.pub.
- Microwave-promoted N-arylation of imidazole and amino acids in the presence of Cu2O and CuO in poly(ethylene glycol). (n.d.). Semantic Scholar.
- Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. (n.d.). Organic Chemistry Portal.
- Microwave-Assisted Synthesis of Substituted Imidazoles on a Solid Support under Solvent-Free Conditions. (n.d.). ResearchGate.
- Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. (n.d.). Bentham Science.
- Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. (n.d.). ResearchGate.
- Microwave-assisted, solvent-free and parallel synthesis of some novel substituted imidazoles of biological interest. (2010). National Center for Biotechnology Information.
- Microwave-promoted N-arylation of imidazole and amino acids in the presence of Cu2O and CuO in poly(ethylene glycol). (n.d.). ResearchGate.
- Microwave-Assisted Synthesis of Bioactive Pyridine-Functionalized N-Alkyl-Substituted (Benz)Imidazolium Salts. (2022). Monash University.
- Microwave assisted N-propargylation of imidazole using alkaline promoted carbons. (n.d.). ResearchGate.
- Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (2003). ACS Publications.
- Synthesis pathway for alkylation of (benz)imidazole into 1 b–f and... (n.d.). ResearchGate.
- Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. (n.d.). National Center for Biotechnology Information.
- Ligand-Free Copper-Catalyzed Arylation of Imidazole and N,N′-Carbonyldiimidazole, and Microwave-Assisted Synthesis of N-Aryl-1H-imidazoles. (n.d.). ResearchGate.
- Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). Biomed J Sci & Tech Res.
Sources
- 1. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 4. Microwave-assisted, solvent-free and parallel synthesis of some novel substituted imidazoles of biological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Microwave-promoted N-arylation of imidazole and amino acids in the presence of Cu2O and CuO in poly(ethylene glycol) | Semantic Scholar [semanticscholar.org]
- 10. researchmgt.monash.edu [researchmgt.monash.edu]
- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
Analytical Methods for the Characterization of 1-Phenethyl-1H-imidazole: A Comprehensive Guide
Abstract
This application note provides a detailed guide for the comprehensive characterization of 1-phenethyl-1H-imidazole, a heterocyclic compound of interest in pharmaceutical and materials science research. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a multi-faceted analytical approach to ensure the identity, purity, and stability of this compound. This guide emphasizes the causality behind experimental choices and provides self-validating systems for robust and reliable data generation. We will delve into spectroscopic, chromatographic, and thermal analysis techniques, providing both theoretical grounding and practical, step-by-step protocols.
Introduction
This compound is a substituted imidazole derivative featuring a phenethyl group attached to one of the nitrogen atoms of the imidazole ring. The unique combination of the aromatic imidazole and phenethyl moieties imparts specific chemical and physical properties that are crucial for its potential applications. Accurate and thorough characterization is paramount for quality control, regulatory submission, and understanding its behavior in various matrices. This guide presents a suite of analytical methods to provide a holistic understanding of this molecule.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure and confirming the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in this compound.
Expertise & Experience: The choice of solvent and internal standard is critical for obtaining high-quality NMR spectra. Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds. Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for both ¹H and ¹³C NMR.
Trustworthiness: The predicted chemical shifts and coupling patterns for the protons and carbons in the molecule should be consistent with the obtained spectra. Any significant deviation may indicate the presence of impurities or an incorrect structure.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry NMR tube.
-
Instrument Setup:
-
Spectrometer: 300 MHz or higher field strength NMR spectrometer.[1]
-
Acquisition Parameters (¹H):
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
Acquisition Parameters (¹³C):
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the TMS peak to 0 ppm.
-
Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the respective protons and carbons of this compound.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Imidazole C-H | 7.0 - 8.0 | 115 - 140 |
| Phenyl C-H | 7.2 - 7.4 | 125 - 130 |
| Phenethyl CH₂ | 3.0 - 4.5 | 45 - 55 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Expertise & Experience: The choice of ionization technique is crucial. Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns, which can be useful for structural elucidation. Electrospray Ionization (ESI) is a softer technique, often used with liquid chromatography, which typically yields the protonated molecular ion [M+H]⁺.
Trustworthiness: The observed molecular ion peak should correspond to the calculated molecular weight of this compound (C₁₁H₁₂N₂, MW: 172.23 g/mol ). The fragmentation pattern should be consistent with the known fragmentation pathways of imidazole and phenethyl-containing compounds.[2]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and major fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Experience: Sample preparation for FTIR can be done in several ways. For solid samples, preparing a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory are common methods. ATR is often preferred for its simplicity and minimal sample preparation.
Trustworthiness: The presence of characteristic absorption bands for C-H (aromatic and aliphatic), C=N, and C=C stretching vibrations will confirm the presence of the key functional groups in this compound.
Protocol 3: FTIR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrument Setup:
-
Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Collection: Collect the background spectrum (with no sample on the crystal) and then the sample spectrum.
-
Spectral Interpretation: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| C=N Stretch (Imidazole) | 1650 - 1550[3] |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| C-N Stretch | 1350 - 1000 |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule.
Expertise & Experience: The choice of solvent is important as it can influence the absorption maxima. A common choice for imidazole derivatives is methanol or ethanol.
Trustworthiness: Imidazole and its derivatives typically show characteristic absorption peaks in the UV region. The presence of the phenethyl group may cause a slight shift in the absorption maxima compared to unsubstituted imidazole. Imidazole itself has a characteristic absorption peak around 209 nm.[4]
Protocol 4: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol) to obtain an absorbance reading between 0.2 and 0.8.
-
Instrument Setup:
-
Spectrophotometer: A double-beam UV-Visible spectrophotometer.
-
Scan Range: 200 - 400 nm.
-
Blank: Use the same solvent as used for the sample preparation.
-
-
Data Collection: Record the UV-Visible spectrum of the sample.
-
Analysis: Determine the wavelength of maximum absorbance (λmax).
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds.
Expertise & Experience: A reverse-phase C18 column is a good starting point for the separation of moderately polar compounds like this compound. The mobile phase composition, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, needs to be optimized to achieve good separation and peak shape.
Trustworthiness: A single, sharp, and symmetrical peak in the chromatogram indicates a high degree of purity. The method should be validated for linearity, accuracy, precision, and specificity according to established guidelines (e.g., ICH).
Protocol 5: Reverse-Phase HPLC for Purity Assessment
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Dilute as necessary to fall within the linear range of the detector.
-
HPLC System:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape). A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detector: UV detector set at the λmax determined from the UV-Visible spectrum (or a diode array detector to monitor multiple wavelengths).
-
-
Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Gas Chromatography (GC)
GC is another powerful technique for purity assessment, especially for volatile and thermally stable compounds like this compound.
Expertise & Experience: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds. The choice of the capillary column and temperature program is crucial for achieving good separation of the main compound from any potential impurities.
Trustworthiness: Similar to HPLC, a single, sharp peak indicates high purity. The method should be validated for its intended purpose.
Protocol 6: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent like methanol or acetone.
-
GC System:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-1, HP-5).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium or Nitrogen.
-
Detector: Flame Ionization Detector (FID) at 280-300 °C.
-
-
Data Analysis: Calculate the purity based on the relative peak areas.
Thermal Analysis
Thermal analysis techniques provide information about the physical and chemical properties of a material as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated. It is used to determine the thermal stability and decomposition profile of a compound.
Expertise & Experience: Running the analysis under an inert atmosphere (e.g., nitrogen) prevents oxidative degradation and provides information on the inherent thermal stability of the compound.
Trustworthiness: A sharp, single-step decomposition curve indicates a relatively clean decomposition process. The onset temperature of decomposition is a key parameter for assessing thermal stability.
Protocol 7: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small amount of the sample (5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: Ambient to 600 °C.
-
-
Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and other thermal events.
Expertise & Experience: A sharp endothermic peak in the DSC thermogram corresponds to the melting of a crystalline solid. The peak temperature is taken as the melting point.
Trustworthiness: A sharp melting peak with a narrow temperature range is indicative of a pure crystalline compound. The presence of impurities can lead to a broadened peak and a depressed melting point.
Protocol 8: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Instrument Setup:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: Ambient to a temperature above the expected melting point.
-
-
Data Analysis: Determine the onset temperature and the peak temperature of the melting endotherm.
Visualization of Analytical Workflow
The following diagram illustrates the integrated workflow for the comprehensive characterization of this compound.
Sources
Application Note: Comprehensive NMR Analysis of 1-phenethyl-1H-imidazole
Introduction
1-phenethyl-1H-imidazole is a heterocyclic compound featuring an imidazole ring N-substituted with a phenethyl group.[1] Compounds within this structural class are of significant interest in medicinal chemistry and materials science due to the versatile coordination properties and biological activities of the imidazole moiety.[2] Accurate and unambiguous structural characterization is a critical step in the synthesis and development of such molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the non-destructive elucidation of molecular structures in solution. This application note provides a detailed guide to the analysis of this compound using a suite of modern NMR experiments, including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC. The focus is not only on the protocol but on the underlying scientific rationale for experimental choices and the logical process of spectral interpretation, designed for researchers and drug development professionals.
Foundational Principles of NMR for Structural Analysis
The structural confirmation of this compound relies on piecing together its constituent fragments—the phenyl ring, the ethyl linker, and the imidazole ring—and confirming their connectivity. This is achieved by analyzing various NMR parameters:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), is indicative of the local electronic environment of a nucleus. Electron-withdrawing groups descreen a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups cause an upfield shift.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Scalar Coupling (J-coupling): The interaction between non-equivalent nuclei, mediated through chemical bonds, causes signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), provides information about the number of bonds and the dihedral angle separating the coupled nuclei.
-
2D Correlation: Two-dimensional NMR experiments map correlations between nuclei, providing unambiguous evidence of connectivity.
-
COSY (Correlation Spectroscopy) identifies protons that are scalar-coupled, revealing spin systems like the -CH₂-CH₂- fragment.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for connecting disparate parts of the molecule, such as the ethyl linker to both the phenyl and imidazole rings.
-
Experimental Protocols
Part A: Sample Preparation Protocol
A properly prepared sample is fundamental to acquiring high-quality NMR data.
-
Analyte Weighing: Accurately weigh approximately 5-10 mg of purified this compound directly into a clean, dry vial.
-
Solvent Selection & Addition: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm. If solubility is an issue, DMSO-d₆ can be used.
-
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A brief sonication may be used if necessary.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is at least 4 cm to guarantee it is within the detection region of the NMR coil.
-
Internal Standard (Optional but Recommended): While the residual solvent peak can be used for referencing, adding a small amount of tetramethylsilane (TMS) provides a precise reference point at 0.00 ppm.
Part B: NMR Data Acquisition Workflow
The following is a typical workflow on a 400 or 500 MHz NMR spectrometer.
Caption: Standard workflow for NMR structural elucidation.
Spectral Interpretation and Structural Assignment
The following analysis is based on established chemical shift ranges for N-substituted imidazoles and phenethyl moieties.[3][4][5] The numbering scheme used for assignment is shown below:
Figure 1: Structure and numbering of this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides the initial overview of the proton environments.
-
Imidazole Region (δ 6.8-7.7 ppm):
-
H-2: This proton is adjacent to two nitrogen atoms, making it the most deshielded proton on the imidazole ring. It will appear as a sharp singlet, predicted around δ 7.5-7.7 ppm.[3]
-
H-4 and H-5: These protons are adjacent to one nitrogen each and are coupled to each other. They will appear as two distinct signals (often appearing as doublets or triplets depending on the coupling constants), typically in the range of δ 6.8-7.2 ppm.[5]
-
-
Phenyl Region (δ 7.1-7.4 ppm):
-
H-2'/H-6' and H-3'/H-5'/H-4': The five protons of the monosubstituted phenyl ring will appear as a complex multiplet in the aromatic region, typically between δ 7.1 and 7.4 ppm.
-
-
Ethyl Linker Region (δ 3.0-4.5 ppm):
-
H-7 (-N-CH₂-): These protons are directly attached to the imidazole nitrogen, deshielding them significantly. They are coupled to the H-8 protons and will appear as a triplet around δ 4.2-4.4 ppm.
-
H-8 (-Ph-CH₂-): These protons are adjacent to the phenyl ring and coupled to the H-7 protons. They will appear as a triplet, shifted upfield relative to H-7, around δ 3.0-3.2 ppm.
-
¹³C NMR and DEPT-135 Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment distinguishes carbon types.[6]
-
Imidazole Region (δ 118-138 ppm):
-
Phenyl Region (δ 126-138 ppm):
-
C-1': This is a quaternary carbon (no attached protons) and will not appear in a DEPT-135 spectrum. It is expected around δ 137-138 ppm.
-
C-2'/C-6', C-3'/C-5', C-4': These are all CH carbons and will give positive signals in the DEPT-135 spectrum, appearing in the typical aromatic range of δ 126-129 ppm.
-
-
Ethyl Linker Region (δ 35-50 ppm):
-
C-7 (-N-CH₂-): Attached to nitrogen, this carbon is more deshielded than C-8, expected around δ 48-50 ppm. It is a CH₂ group and will appear as a negative signal in the DEPT-135 spectrum.[6]
-
C-8 (-Ph-CH₂-): Expected around δ 36-38 ppm. This is also a CH₂ group and will show a negative signal in the DEPT-135 spectrum.
-
2D NMR for Unambiguous Assignment
While 1D spectra provide strong clues, 2D NMR confirms the structure unequivocally.
Caption: Key COSY and HMBC correlations for this compound.
-
COSY: A cross-peak between the triplets at ~δ 4.3 ppm (H-7) and ~δ 3.1 ppm (H-8) confirms the ethyl linker's spin system. A correlation between the imidazole protons H-4 and H-5 will also be observed.
-
HSQC: This experiment maps each proton signal to its corresponding carbon signal, confirming the one-bond C-H connections predicted above (e.g., H-7 to C-7, H-8 to C-8, H-2 to C-2, etc.).
-
HMBC: This is the key experiment for assembling the molecular puzzle.
-
Connecting the Linker to the Imidazole: Crucially, correlations will be seen from the H-7 protons (~δ 4.3 ppm) to the imidazole carbons C-4 and C-5. This unequivocally proves that the ethyl group is attached to the N-1 position of the imidazole ring.
-
Connecting the Linker to the Phenyl Ring: A correlation from the H-8 protons (~δ 3.1 ppm) to the quaternary phenyl carbon C-1' confirms the attachment of the ethyl group to the phenyl ring.
-
Summary of NMR Data
The following tables summarize the expected and assigned NMR data for this compound in CDCl₃.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | J (Hz) | Assignment Rationale |
|---|---|---|---|---|---|
| H-2 | ~7.60 | s | 1H | - | Adjacent to two N atoms |
| H-Ph | ~7.35-7.20 | m | 5H | - | Phenyl ring protons |
| H-4 | ~7.10 | t | 1H | ~1.2 | Imidazole ring proton |
| H-5 | ~6.90 | t | 1H | ~1.2 | Imidazole ring proton |
| H-7 | ~4.30 | t | 2H | ~7.0 | -N-CH₂ -CH₂-Ph |
| H-8 | ~3.15 | t | 2H | ~7.0 | -N-CH₂-CH₂ -Ph |
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Position | Chemical Shift (δ ppm) | DEPT-135 | Assignment Rationale & HMBC Correlation |
|---|---|---|---|
| C-1' | ~137.5 | Quat (absent) | Phenyl quaternary C (from H-8) |
| C-2 | ~137.0 | CH (+) | Imidazole C between two N atoms |
| C-2'/6', C-4' | ~129.0 | CH (+) | Phenyl CH |
| C-3'/5' | ~127.0 | CH (+) | Phenyl CH |
| C-5 | ~121.5 | CH (+) | Imidazole CH (from H-7) |
| C-4 | ~119.0 | CH (+) | Imidazole CH (from H-7) |
| C-7 | ~49.5 | CH₂ (-) | -N-CH₂ -CH₂-Ph |
| C-8 | ~37.0 | CH₂ (-) | -N-CH₂-CH₂-Ph |
Conclusion
The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the complete structural assignment of this compound. The HMBC experiment is particularly indispensable, as it provides the critical long-range correlation data needed to unambiguously connect the phenethyl substituent to the N-1 position of the imidazole ring. This comprehensive approach ensures the highest level of scientific integrity for the characterization of novel synthetic compounds in research and pharmaceutical development.
References
- Flores-Parra, A., & Contreras, R. (2000). Boron Coordination Compounds Derived from Organic Molecules of Biological Interest. ResearchGate.
- Kumar, A., et al. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 253-256.
- PrepChem (n.d.). Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride.
- ResearchGate (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
- PrepChem (n.d.). Synthesis of (±)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid.
- Supporting Information for a scientific article. (n.d.). General Consideration. Available upon request from the publisher of the original article.
- National Center for Biotechnology Information (2005). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. In Molecular Imaging and Contrast Agent Database (MICAD).
- Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
- National Center for Biotechnology Information (n.d.). 1-Phenylimidazole. PubChem Compound Database.
- ResearchGate (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of...
- Nikolova, S., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(21), 5199.
- National Center for Biotechnology Information (n.d.). 1-Phenethylimidazole. PubChem Compound Database.
- Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". (n.d.). Available upon request from the publisher of the original article.
- IndiaMART (n.d.). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid.
- The Royal Society of Chemistry (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).
- ResearchGate (2024). SYNTHESIS AND CHARACTERIZATION OF A PHENYL IMIDAZOLE DERIVATIVE USING A GREEN CHEMISTRY METHOD.
Sources
- 1. 1-Phenethylimidazole | C11H12N2 | CID 10219621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
1-phenethyl-1H-imidazole as a corrosion inhibitor for carbon steel
An In-Depth Guide to the Application of 1-Phenethyl-1H-Imidazole as a Corrosion Inhibitor for Carbon Steel
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers, materials scientists, and chemical engineers on the utilization and evaluation of , particularly in acidic environments. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the inhibitor's mechanism and performance evaluation.
Introduction: The Imperative for Advanced Corrosion Mitigation
Carbon steel is a cornerstone of modern infrastructure and industry, from pipelines to construction. However, its susceptibility to corrosion in aggressive environments, such as acidic solutions used in industrial cleaning and oil well acidizing, poses a significant economic and safety challenge. The application of corrosion inhibitors is one of the most practical and cost-effective methods to mitigate this degradation.
Organic inhibitors, particularly those containing heteroatoms (like nitrogen, sulfur, and oxygen) and π-electrons, have proven highly effective.[1][2] These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the steel from the corrosive medium.[3][4][5] Imidazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention for their exceptional corrosion inhibition properties, largely due to the presence of two nitrogen atoms and an aromatic ring structure.[6][7]
This guide focuses on a specific, promising derivative: This compound . The presence of both the imidazole ring and an additional phenyl group suggests a potent synergistic effect, enhancing its adsorption capabilities and, consequently, its protective efficacy.
The Protective Mechanism: Adsorption at the Steel-Acid Interface
The efficacy of this compound hinges on its ability to adsorb onto the carbon steel surface, displacing water molecules and aggressive ions (like Cl⁻). This adsorption process is not merely a surface coating; it is a complex interaction driven by the molecule's electronic structure.
-
Role of Functional Groups: The inhibitor molecule possesses multiple active centers for adsorption. The nitrogen atoms in the imidazole ring have lone pairs of electrons, and both the imidazole and phenyl rings are rich in π-electrons.[1][2][3]
-
Modes of Adsorption: The interaction can occur through two primary mechanisms:
-
Physisorption: In acidic solution, the inhibitor molecule can become protonated. This creates a cationic species that electrostatically interacts with the steel surface, which becomes negatively charged due to the specific adsorption of anions (e.g., Cl⁻) from the acid.[4]
-
Chemisorption: This involves a stronger, more direct bond formation. The lone pair electrons of the nitrogen atoms can be shared with the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate-type covalent bond.[3][8] The π-electrons of the aromatic rings can also participate in this bonding.
-
The result is a self-assembled molecular layer that acts as a barrier, hindering both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, the two key processes in acid corrosion.
Caption: Adsorption mechanism of this compound on a steel surface.
Theoretical Evaluation: Predicting Inhibitor Performance
Before undertaking extensive lab work, quantum chemical calculations using Density Functional Theory (DFT) can provide invaluable insights into a molecule's potential as a corrosion inhibitor.[8][9][10] These computational methods analyze the electronic properties of the inhibitor to predict its interaction with a metal surface.
| Parameter | Description | Implication for Inhibition |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of iron, enhancing adsorption.[11] |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower ELUMO value suggests a higher ability to accept electrons from the metal, strengthening the bond.[11] |
| ΔE (Energy Gap) | ELUMO - EHOMO | A smaller energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition efficiency.[10] |
| Dipole Moment (μ) | A measure of the polarity of the molecule. | A higher dipole moment can facilitate stronger electrostatic interactions and displacement of water molecules from the metal surface. |
| ΔN | Fraction of Electrons Transferred | This value predicts the tendency of the inhibitor to donate electrons to the metal surface. A positive ΔN indicates electron donation.[10] |
| Table 1: Key Quantum Chemical Parameters for Evaluating Corrosion Inhibitors. |
Experimental Evaluation: Protocols and Methodologies
A multi-faceted experimental approach is essential for a thorough evaluation of the inhibitor's performance. The following protocols outline the key electrochemical and surface analysis techniques required.
Caption: General workflow for evaluating the corrosion inhibitor.
Materials and Preparation
-
Carbon Steel Specimen Preparation:
-
Cut carbon steel specimens (e.g., API 5L X52 or similar) into coupons of a suitable size (e.g., 1x1 cm), leaving a stem for electrical connection.
-
Embed the specimens in an insulating resin (e.g., epoxy) to expose a fixed surface area (e.g., 1 cm²).
-
Mechanically grind the exposed surface with a series of silicon carbide (SiC) papers of increasing grit size (e.g., from 240 to 1200 grit).
-
Polish the surface with a fine diamond paste (e.g., 1-3 µm) to achieve a mirror-like finish.
-
Degrease the polished specimens by sonicating in acetone, rinse thoroughly with deionized water, and dry with a stream of warm air. Store in a desiccator until use.
-
-
Corrosive Medium Preparation:
-
Prepare a 1.0 M hydrochloric acid (HCl) solution by diluting concentrated HCl (e.g., 37%) with deionized water. Causality: This aggressive medium is a standard for testing inhibitor performance for applications like industrial acid cleaning.
-
-
Inhibitor Solution Preparation:
-
Prepare a stock solution of this compound in 1.0 M HCl.
-
Create a range of test concentrations (e.g., 50, 100, 200, 500 ppm) by serial dilution of the stock solution with the 1.0 M HCl medium.
-
Electrochemical Measurements
Electrochemical tests provide rapid and quantitative data on corrosion rates and inhibition mechanisms.[12][13][14]
-
Experimental Setup:
-
Use a standard three-electrode glass cell.
-
Working Electrode (WE): The prepared carbon steel specimen.
-
Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[15]
-
Counter Electrode (CE): A platinum or graphite rod/mesh with a large surface area.[15]
-
Connect the electrodes to a potentiostat.
-
-
Protocol 1: Potentiodynamic Polarization (PDP)
-
Immerse the three-electrode setup in the test solution (blank or with inhibitor).
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
Apply a potential scan from -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1 mV/s).[16] Causality: A slow scan rate ensures the system is close to a steady state, yielding more accurate kinetic data.
-
Record the resulting current density to generate a Tafel plot (log(i) vs. E).
-
Extrapolate the linear cathodic and anodic regions of the plot back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[17]
-
Calculate the Inhibition Efficiency (IE%) using the following equation:
IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 Where icorr(blank) and icorr(inh) are the corrosion current densities without and with the inhibitor, respectively.
-
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
-
Use the same three-electrode setup and allow the OCP to stabilize.
-
Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[14] Causality: A small amplitude ensures a linear response from the system, which is a prerequisite for valid EIS measurements.
-
Record the impedance data and present it as Nyquist and Bode plots.
-
The Nyquist plot for an effective inhibitor will show a much larger semicircle diameter compared to the blank. This diameter corresponds to the charge transfer resistance (Rct).
-
Fit the impedance data to an appropriate equivalent electrical circuit (EEC) to model the interface and extract quantitative values for Rct and the double-layer capacitance (Cdl).[13]
-
Calculate the Inhibition Efficiency (IE%) using the Rct values:
IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 Where Rct(blank) and Rct(inh) are the charge transfer resistances without and with the inhibitor, respectively.
-
Surface Analysis Techniques
These methods provide direct visual and chemical evidence of the protective film formed by the inhibitor.[18][19][20]
-
Protocol 3: Scanning Electron Microscopy (SEM)
-
Immerse prepared carbon steel specimens in the blank 1.0 M HCl and in the solution containing an optimal concentration of the inhibitor for a set period (e.g., 6-24 hours).
-
Carefully remove the specimens, rinse gently with deionized water, and dry.
-
Mount the specimens on stubs and acquire surface morphology images using an SEM.
-
Compare the images: the uninhibited sample should show a rough, heavily corroded surface, while the inhibited sample should appear much smoother, confirming surface protection.
-
-
Protocol 4: X-ray Photoelectron Spectroscopy (XPS)
-
Prepare a sample by immersing it in the inhibited solution for a set duration, followed by rinsing and drying.
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for key elements, particularly N 1s, C 1s, O 1s, and Fe 2p.
-
The presence of a strong N 1s signal confirms the adsorption of the imidazole-based inhibitor. Deconvolution of the N 1s peak can help distinguish between different nitrogen environments, providing insight into the chemisorption mechanism.[7][21]
-
Data Analysis: Unveiling the Adsorption Behavior
To understand the inhibitor-metal interaction quantitatively, the experimental data can be fitted to various adsorption isotherm models.[22] The Langmuir isotherm is commonly used and assumes the formation of a monolayer of inhibitor on the surface.[23][24]
-
Langmuir Adsorption Isotherm Protocol:
-
Calculate the degree of surface coverage (θ) for each inhibitor concentration (C) from the IE% values (θ = IE% / 100).
-
Plot C/θ versus C.
-
If a straight line is obtained, the adsorption follows the Langmuir isotherm. The relationship is given by:
C/θ = 1/Kads + C
-
The adsorption equilibrium constant (Kads) can be calculated from the intercept of the line (Intercept = 1/Kads).
-
Use Kads to calculate the standard free energy of adsorption (ΔG°ads):
ΔG°ads = -RT ln(55.5 Kads) Where R is the universal gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution.
-
-
Interpreting ΔG°ads:
Summary of Expected Quantitative Data
The following tables illustrate the expected format for presenting the quantitative results from the electrochemical and thermodynamic analyses.
| Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | IE% (from PDP) |
| 0 (Blank) | -450 | 1000 | - |
| 50 | -435 | 150 | 85.0 |
| 100 | -430 | 80 | 92.0 |
| 200 | -425 | 45 | 95.5 |
| 500 | -420 | 30 | 97.0 |
| Table 2: Example Potentiodynamic Polarization Data. |
| Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE% (from EIS) |
| 0 (Blank) | 50 | 200 | - |
| 50 | 350 | 80 | 85.7 |
| 100 | 650 | 65 | 92.3 |
| 200 | 1100 | 50 | 95.5 |
| 500 | 1600 | 40 | 96.9 |
| Table 3: Example Electrochemical Impedance Spectroscopy Data. |
Conclusion
This compound stands as a highly effective corrosion inhibitor for carbon steel in acidic media. Its performance is rooted in its molecular structure, which facilitates strong adsorption to the steel surface through a combination of physisorption and chemisorption mechanisms. By following the detailed protocols outlined in this guide, researchers can systematically evaluate its inhibition efficiency, elucidate its mechanism of action, and confidently apply it as a robust solution for corrosion protection. The combination of electrochemical, surface, and theoretical analyses provides a self-validating system for comprehensive and trustworthy results.
References
- Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliph
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Scientific Reports. [Link]
- Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish W
- A new and effective organic imidazole derivative inhibitor for carbon steel protection in 1M HCl medium: electrochemical analysis and computer simul
- Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS).
- Adsorption of organic inhibitors on metal surface: isotherm models. Journal of Materials and Environmental Science. [Link]
- Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. MDPI. [Link]
- A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. MDPI. [Link]
- Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. Manila Journal of Science. [Link]
- Measured potentiodynamic polarization curves for corrosion inhibitor model compounds.
- Anticorrosive characteristics of imidazole derivative on carbon steel in 1 M HCl. Journal of Adhesion Science and Technology. [Link]
- Adsorption Isotherm Modeling in Corrosion Inhibition Studies.
- Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy.
- Surface Characterization Techniques in Corrosion Inhibition Research.
- Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing. [Link]
- Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. Oxford Academic. [Link]
- Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. RSC Publishing. [Link]
- Anticorrosive characteristics of imidazole derivative on carbon steel in 1 M HCl. Semantic Scholar. [Link]
- Quantum chemical calculation for the inhibitory effect of compounds.
- Studies on corrosion inhibitory effect and adsorption behavior of waste materials on mild steel in acidic medium. Taylor & Francis Online. [Link]
- Potentiodynamic polarization curves of corrosion inhibition of mild steel in 1 M HCl.
- Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. JETIR. [Link]
- Various adsorption isotherms for different corrosion inhibitors.
- Potentiodynamic polarization parameters for corrosion Inhibition of AISI 1007 steel using CPE and CSO in Saline water.
- Study of corrosion inhibition phenomena in acidic media by electrochemical and surface analysis techniques.
- Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review. Semantic Scholar. [Link]
- Advances in Experimental Techniques for Corrosion Inhibition Studies: Insights and Applications.
- Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnam
- Potentiodynamic Corrosion Testing. Journal of Visualized Experiments. [Link]
- Development of Nanostructured Composite Coating with Antibacterial Properties on Anodized Stainless Steel. MDPI. [Link]
- Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating W
- An Overview: Highly Efficient Inhibitors of Carbon Steel. PMC. [Link]
- The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Deriv
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. An Overview: Highly Efficient Inhibitors of Carbon Steel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. dlsu.edu.ph [dlsu.edu.ph]
- 11. researchgate.net [researchgate.net]
- 12. ijcsi.pro [ijcsi.pro]
- 13. content.ampp.org [content.ampp.org]
- 14. mdpi.com [mdpi.com]
- 15. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Nanostructured Composite Coating with Antibacterial Properties on Anodized Stainless Steel [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review | Semantic Scholar [semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: The Synthetic Utility of the 1-Phenethyl-1H-Imidazole Scaffold
Abstract
The 1-phenethyl-1H-imidazole framework represents a significant scaffold in modern organic synthesis, primarily serving as a cornerstone in the development of medicinally important molecules. While the parent heterocycle is a foundational building block, its derivatives, particularly (R)-1-(1-phenethyl)-1H-imidazole-5-carboxylic acid, have garnered substantial attention. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of this versatile chemical entity. We will explore its pivotal role as a key intermediate in the synthesis of etomidate, its application in bio-imaging, and its potential as a precursor for N-heterocyclic carbene (NHC) ligands. Detailed, field-proven protocols, mechanistic insights, and quantitative data are presented to ensure scientific integrity and practical applicability.
Introduction: The Privileged Imidazole Scaffold
Imidazole derivatives are a class of heterocyclic compounds that are indispensable in organic and medicinal chemistry.[1] The imidazole ring is a feature of many biologically active compounds, including natural products like the amino acid histidine. Its aromatic nature and the presence of two nitrogen atoms allow it to participate in a wide array of chemical transformations, such as electrophilic substitution, nucleophilic attack, and metal complexation.[1] The this compound scaffold, which incorporates a chiral phenylethyl group at the N-1 position, is of particular interest. This structural motif is a key feature of the intravenous anesthetic agent, etomidate.[2] The primary synthetic utility of this scaffold is realized through its 5-carboxylic acid derivative, which serves as a versatile intermediate for a range of further chemical modifications.[3]
Synthesis of the Key Intermediate: (R)-1-(1-Phenylethyl)-1H-imidazole-5-carboxylic Acid
The most prominent application of the this compound scaffold is in the synthesis of (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid. This chiral carboxylic acid is the direct precursor to etomidate and its analogues.[2][3] The synthesis of this key intermediate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Synthetic Pathway Overview
A common and effective route to etomidate, and by extension its carboxylic acid precursor, begins with (R)-(+)-α-methylbenzylamine. The synthesis proceeds through the formation of an N-substituted glycine ester, followed by formylation, cyclization to a mercaptoimidazole intermediate, and subsequent desulfurization.[4] The final step to obtain the carboxylic acid is a simple ester hydrolysis.
Caption: Synthetic workflow for (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established patent literature.[4][5]
Step 1: Synthesis of R-(+)-N-[(ethoxycarbonyl)methyl]-l-phenylethylamine
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add (R)-(+)-α-methylbenzylamine (24.0 g, 0.2 mol), toluene (70.0 g), and triethylamine (25.0 g, 0.25 mol).
-
Stir the mixture and cool to below 20°C using an ice bath.
-
Slowly add ethyl chloroacetate (25.0 g, 0.2 mol) dropwise, ensuring the temperature is maintained below 40°C.
-
After the addition is complete, heat the reaction mixture to 50-60°C and maintain for 8 hours. A significant amount of solid will precipitate.
-
Cool the mixture to room temperature and filter the solid (triethylamine hydrochloride).
-
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation to yield the product as a yellowish viscous liquid.
Step 2: N-Formylation
-
In a 500 mL reaction vessel, dissolve the product from Step 1 (32.0 g, 0.15 mol) in toluene (74.0 g).
-
Stir and cool the mixture, then add ethyl formate (30.0 g, 0.4 mol).
-
Carefully add 60% sodium hydride in mineral oil (45.0 g total) in three portions.
-
Allow the reaction to proceed at room temperature for 6 hours.
-
Carefully quench the reaction with water and separate the aqueous layer for the next step.
Step 3 & 4: Cyclization and Desulfurization to (R)-Etomidate
Note: This part of the synthesis involves the formation of a mercaptoimidazole intermediate which is then desulfurized in a subsequent step. Some patented procedures combine these into a more streamlined process.[4][5]
-
The aqueous layer from the previous step is treated with potassium thiocyanate followed by an acid to facilitate the cyclization to the mercaptoimidazole.
-
The crude mercaptoimidazole is then subjected to oxidative desulfurization. In a reaction flask, dissolve potassium hydroxide (1.0 g) in water (5.0 g).
-
Add the crude (+)-1-[(1R)-(α-methylbenzyl)]-2-mercapto-1H-imidazole-5-carboxylic acid ethyl ester (5.0 g) and stir to dissolve.
-
In a separate flask, prepare a solution of 30% hydrogen peroxide (7.2 g) in water (5.0 g).
-
Add the hydrogen peroxide solution dropwise to the imidazole solution, maintaining the temperature below 60°C.
-
After the addition, maintain the reaction temperature at approximately 35°C for 3 hours to yield (R)-Etomidate.
Step 5: Hydrolysis to (R)-1-(1-Phenylethyl)-1H-imidazole-5-carboxylic Acid
-
A solution of (R)-Etomidate hydrochloride (1 mmol) in methanol (5 mL) and 10% aqueous NaOH (1.7 mL) is refluxed for 30 minutes.[3]
-
After cooling, the mixture is acidified to pH 7 with acetic acid.
-
The precipitated product is collected by filtration, dried, and can be recrystallized from ethanol to yield pure (±)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid.[6]
Mechanistic Considerations
The formation of the imidazole ring in this synthetic sequence is a variation of the Marckwald synthesis. The key steps involve the formation of an enolate from the N-formylated glycine derivative, which then undergoes cyclization with a thiocyanate. The subsequent oxidative desulfurization is a crucial step to remove the sulfur atom and form the final imidazole ring. The ester hydrolysis is a standard saponification reaction.
Applications in Medicinal Chemistry and Bio-imaging
The primary application of (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid is as a versatile building block in medicinal chemistry.
Precursor to Etomidate and its Analogues
(R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid is the immediate precursor to the intravenous anesthetic, etomidate.[2] The carboxylic acid can be esterified with ethanol under standard conditions to yield etomidate. Furthermore, this carboxylic acid allows for the synthesis of a variety of etomidate analogues by coupling with different alcohols, enabling the exploration of structure-activity relationships and the development of new anesthetic agents with improved pharmacokinetic profiles.[3]
Synthesis of Radiotracers for PET Imaging
A significant application of this scaffold is in the field of molecular imaging. The methyl ester of (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, known as metomidate, is a potent inhibitor of the 11β-hydroxylase enzyme, which is overexpressed in certain adrenal tumors.[7] By reacting the carboxylic acid with [11C]methyl iodide, the radiolabeled tracer [11C]Metomidate ([11C]MTO) can be synthesized.[7] This tracer is used in Positron Emission Tomography (PET) to visualize and diagnose adrenocortical tumors.[7]
| Application | Key Transformation | Significance | Reference |
| Anesthetic Synthesis | Esterification with Ethanol | Production of Etomidate | [2] |
| Drug Discovery | Coupling with various alcohols | Synthesis of Etomidate Analogues | [3] |
| PET Imaging | Methylation with [11C]CH₃I | Synthesis of [11C]Metomidate | [7] |
Potential Application as an N-Heterocyclic Carbene (NHC) Precursor
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic catalysis and as organocatalysts themselves.[8][9] The most common route to NHCs is through the deprotonation of their corresponding imidazolium salt precursors.[8] The this compound scaffold is an ideal starting material for the synthesis of chiral NHC precursors.
General Synthetic Strategy
The synthesis of an imidazolium salt from this compound involves N-alkylation or N-arylation at the second nitrogen atom. This quaternization reaction yields the stable imidazolium salt, which can then be deprotonated to generate the free carbene in situ.[8][10]
Caption: General workflow for the synthesis of NHC precursors from this compound.
Protocol: Synthesis of a 1-Phenethyl-3-alkyl-imidazolium Salt
This is a general protocol based on established methods for imidazolium salt synthesis.[11][12]
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous acetonitrile or DMF.
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.1 eq).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add diethyl ether to precipitate the imidazolium salt.
-
Filter the solid product, wash with diethyl ether, and dry under vacuum to yield the pure imidazolium salt.
The resulting chiral imidazolium salt can then be used as a precursor for a chiral NHC ligand, which could find applications in asymmetric catalysis.
Conclusion
The this compound scaffold, particularly through its 5-carboxylic acid derivative, is a molecule of significant value in synthetic and medicinal chemistry. Its primary role as a key intermediate in the synthesis of the anesthetic etomidate and the PET imaging agent [11C]Metomidate underscores its importance in drug development and diagnostics. Furthermore, the parent heterocycle holds untapped potential as a precursor for the synthesis of novel chiral N-heterocyclic carbene ligands, opening avenues for its application in asymmetric catalysis. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile scaffold in their synthetic endeavors.
References
- PrepChem.com. Synthesis of (±)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid.
- Ningbo Inno Pharmchem Co., Ltd. (2026). Unlocking Organic Synthesis: The Versatility of Imidazole Derivatives.
- European Patent Office. (2009). ETOMIDATE ANALOGUES WITH IMPROVED PHARMACOKINETIC AND PHARMACODYNAMIC PROPERTIES (EP 3210976 A1). Google Patents.
- Bhat, K. I., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116.
- National Center for Biotechnology Information. (2005). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. PubChem Compound Summary for CID 3131788.
- Janssen, P. A. J., et al. (1986). Synthesis of (R)‐(+)‐3H‐etomidate. Journal of Labelled Compounds and Radiopharmaceuticals, 23(10-12), 1165-1173.
- Ben-Abdelouahab, F., et al. (2014). Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. Oriental Journal of Chemistry, 30(2), 533-538.
- Sequent Scientific Limited. (2012). A Process For Preparation Of Etomidate (Indian Patent Application No. 03/2012).
- National Center for Biotechnology Information. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid. PubChem Compound Summary for CID 759856.
- Google Patents. (2023). Preparation method of etomidate (CN116265442A).
- MySkinRecipes. 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid.
- Poojary, B. (2017). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate.
- Patel, S. R., et al. (2015). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Asian Journal of Research in Chemistry, 8(1), 1-10.
- Vivancos, A., et al. (2011). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society, 133(16), 6223-6235.
- PrepChem.com. Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid sodium salt.
- Organic Chemistry Portal. Imidazole synthesis.
- Roland, S., & Coulombel, L. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2339-2349.
- Jazzar, R., et al. (2007). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Arkivoc, 2007(11), 16-22.
- Roland, S., & Coulombel, L. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. PMC.
- Boyd, M. J., et al. (2015). Synthetic Routes to N-Heterocyclic Carbene Precursors. ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid | C12H12N2O2 | CID 759856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Process For Preparation Of Etomidate [quickcompany.in]
- 6. prepchem.com [prepchem.com]
- 7. 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 9. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 12. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Guide to the Development of 1-Phenethyl-1H-imidazole Derivatives for Improved Antifungal Activity
For: Researchers, scientists, and drug development professionals in medicinal chemistry and mycology.
Introduction: The Rationale for Derivatization
The 1-phenethyl-1H-imidazole scaffold is a cornerstone in medicinal chemistry, most notably as a key structural motif in numerous antifungal agents.[1][2][3] These compounds typically exert their effect by inhibiting lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[4][5] Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to growth inhibition and cell death.[5]
While the core scaffold is effective, the quest for improved therapeutic agents is perpetual. The primary drivers for developing derivatives of this compound include:
-
Enhanced Potency: To achieve the desired therapeutic effect at lower concentrations, thereby reducing potential off-target effects.
-
Improved Selectivity: To increase activity against the fungal CYP51 enzyme while minimizing interaction with human orthologs, which is crucial for reducing toxicity.[6]
-
Overcoming Resistance: To develop novel agents effective against fungal strains that have acquired resistance to existing azole antifungals.
-
Optimized Pharmacokinetics: To modulate properties such as solubility, metabolic stability, and bioavailability through strategic chemical modifications.[7][8]
This guide provides a comprehensive framework for the rational design, synthesis, and biological evaluation of novel this compound derivatives, integrating strategic insights with detailed, actionable protocols.
Part 1: A Strategy for Rational Drug Design
A successful derivatization program does not rely on random modifications. It begins with a logical design strategy grounded in understanding the structure-activity relationships (SAR) and leveraging computational tools.
Structure-Activity Relationship (SAR) Analysis
SAR studies have revealed critical molecular features that govern the biological activity of imidazole derivatives.[2][3] For the this compound scaffold, modifications at three primary locations should be considered:
-
The Phenyl Ring: Substitutions on this ring can significantly impact lipophilicity and electronic properties, which influence enzyme-inhibitor interactions. Introducing electron-withdrawing groups (e.g., halogens like -F, -Cl) or electron-donating groups (e.g., -OCH₃) can modulate binding affinity.[9]
-
The Ethyl Linker: While less commonly modified, altering this linker can change the spatial orientation of the phenyl and imidazole rings, potentially optimizing the fit within the enzyme's active site.
-
The Imidazole Ring: The un-substituted nitrogen atom (N-3) of the imidazole ring is crucial for coordinating with the heme iron atom at the active site of CYP51.[5] Therefore, substitutions on the imidazole carbons (C-2, C-4, C-5) are more viable exploration points than modifications at N-3.
The Power of Bioisosteric Replacement
Bioisosterism is a powerful strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to enhance desired characteristics without losing biological activity.[10][11][12] In this context, consider:
-
Classical Bioisosteres: Replacing a phenyl ring with a bioisosteric heterocycle like thiophene or pyridine can alter metabolic stability and solubility.[10]
-
Non-Classical Bioisosteres: Swapping a carboxyl group with a tetrazole ring can improve bioavailability and metabolic resistance.[10][11]
The Drug Development Workflow
The process of developing improved derivatives is cyclical and iterative. Each cycle refines the molecular design based on empirical data, guiding the synthesis of the next generation of compounds.
Caption: Iterative workflow for derivative development.
Part 2: Synthesis and Characterization
The cornerstone of any derivatization program is robust and reproducible chemical synthesis. The N-alkylation of imidazole with a substituted phenethyl halide is a common and effective route.
Protocol 2.1: Synthesis of a Representative Derivative: 1-(4-Fluorophenethyl)-1H-imidazole
This protocol details the synthesis of a sample derivative. The choice of a fluorine substituent is strategic, as fluorine can often enhance metabolic stability and binding affinity.[8]
Rationale: This reaction is a classic Sₙ2 nucleophilic substitution. Imidazole acts as the nucleophile, and 1-(2-bromoethyl)-4-fluorobenzene is the electrophile. A base like sodium hydride is used to deprotonate the imidazole, increasing its nucleophilicity. Anhydrous solvent is critical to prevent quenching the base.
Materials:
-
Imidazole
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-(2-bromoethyl)-4-fluorobenzene
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert nitrogen atmosphere, add imidazole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Deprotonation: Dissolve the imidazole in anhydrous DMF. Cool the solution to 0°C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Caution: NaH reacts violently with water; handle with care. Allow the mixture to stir at 0°C for 30 minutes.
-
Alkylation: Dissolve 1-(2-bromoethyl)-4-fluorobenzene (1.05 eq) in a small amount of anhydrous DMF and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 12-16 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract three times with EtOAc.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Part 3: Biological Evaluation
The ultimate measure of success is the biological activity of the synthesized derivatives. This involves determining their ability to inhibit fungal growth, often quantified as the Minimum Inhibitory Concentration (MIC).
Protocol 3.1: Antifungal Susceptibility Testing via Broth Microdilution
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antifungal Susceptibility Testing (EUCAST).[13] It determines the MIC of a compound against a target fungal strain, such as Candida albicans.
Rationale: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][14][15] A two-fold serial dilution of the test compound is challenged with a standardized fungal inoculum.
Caption: Workflow for Broth Microdilution MIC Assay.
Materials:
-
Synthesized imidazole derivatives and a reference antifungal (e.g., Fluconazole)
-
Candida albicans (e.g., ATCC 90028)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline, DMSO
Procedure:
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline. Adjust the suspension spectrophotometrically to a cell density of 1x10⁶ to 5x10⁶ CFU/mL. Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5x10³ to 2.5x10³ CFU/mL.[14]
-
Compound Preparation: Prepare stock solutions of the test compounds and fluconazole in DMSO. Perform a serial two-fold dilution in RPMI medium in the 96-well plate to achieve final concentrations ranging from, for example, 64 µg/mL down to 0.125 µg/mL. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the test compound. This brings the total volume to 200 µL and halves the drug concentration to the desired final test range (e.g., 32 µg/mL to 0.0625 µg/mL).
-
Controls: Include a positive control (inoculum without any drug) and a negative/sterility control (medium only) on each plate.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a microplate reader to measure optical density (OD).
Part 4: Data Interpretation and Next Steps
The results from the MIC assay provide quantitative data to build the SAR.
Data Presentation
Organize the MIC values in a table to clearly compare the activity of the new derivatives against the parent compound and the reference drug.
| Compound ID | R-Group (at C4 of Phenyl Ring) | MIC vs. C. albicans (µg/mL) |
| Parent | -H | 16 |
| Derivative 1 | -F | 4 |
| Derivative 2 | -Cl | 2 |
| Derivative 3 | -OCH₃ | 32 |
| Derivative 4 | -NO₂ | 8 |
| Fluconazole | (Reference) | 1 |
Note: Data are hypothetical for illustrative purposes.
Analysis and Iteration
From the hypothetical data above, a preliminary SAR can be deduced:
-
Small, electron-withdrawing halogen substituents (-F, -Cl) at the para-position of the phenyl ring appear to enhance antifungal activity compared to the unsubstituted parent compound.
-
The electron-donating methoxy group (-OCH₃) seems to be detrimental to activity.
-
The chloro-substituted derivative shows the most promise.
These insights directly inform the next design cycle. Future efforts could focus on exploring other halogen substitutions (e.g., -Br) or di-substituted phenyl rings to further optimize activity. Promising compounds should be advanced to secondary screening, including cytotoxicity assays against human cell lines to assess selectivity and in vitro enzyme inhibition assays against purified fungal CYP51 to confirm the mechanism of action.[16]
References
- J-Stage. (n.d.). Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds.
- Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- Clinical Microbiology Reviews. (2020, April 29). Antifungal Susceptibility Testing: Current Approaches.
- PubMed. (n.d.). Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs.
- SpiroChem. (n.d.). Bioisosteric Replacement Strategies.
- ACS Publications. (n.d.). Bioisosterism: A Rational Approach in Drug Design.
- Bentham Science Publishers. (2014, October 7). Bioisosteric Replacements in Drug Design.
- Oxford Academic. (n.d.). In vitro antifungal susceptibility methods and clinical implications of antifungal resistance.
- PubMed Central (PMC). (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- ResearchGate. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.
- PubMed Central (PMC). (n.d.). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms.
- Molbase. (n.d.). Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride.
- Journal of Pharma Insights and Research. (2025, February 5). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article.
- ResearchGate. (2025, August 9). (PDF) In vitro antifungal susceptibility testing.
- JoVE. (2017, October 26). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.
- PubMed Central (PMC). (n.d.). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity.
- PrepChem.com. (n.d.). Synthesis of (±)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid.
- ResearchGate. (n.d.). Model reaction for the synthesis of 1-phenyl-1H-imidazole (1c).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). Unlocking Organic Synthesis: The Versatility of Imidazole Derivatives.
- National Center for Biotechnology Information (NCBI). (2005, June 10). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester.
- PubChem. (n.d.). 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid.
- National Institutes of Health (NIH). (2021, April 13). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate.
- PubMed Central (PMC). (n.d.). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors.
- MDPI. (n.d.). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer.
- ResearchGate. (2025, August 29). (PDF) PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 Α-DEMETHYLASE (CYP51) ENZYME: AN IN SILICO STUDY ON SIXTY MOLECULES.
- Wikipedia. (n.d.). Lanosterol 14 alpha-demethylase.
- PubMed Central (PMC). (n.d.). Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives.
- ResearchGate. (n.d.). (PDF) Imidazole: Having Versatile Biological Activities.
Sources
- 1. Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. jopir.in [jopir.in]
- 4. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 5. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ctppc.org [ctppc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 16. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Electrochemical Characterization of 1-Phenethyl-1H-imidazole
Introduction
1-Phenethyl-1H-imidazole is a heterocyclic organic compound with a molecular formula of C₁₁H₁₂N₂.[1] Its structure, featuring a phenethyl group attached to an imidazole ring, makes it a subject of interest in medicinal chemistry and materials science. Imidazole derivatives are known to exhibit a range of biological activities and can serve as ligands for transition metal complexes, making the study of their electrochemical properties crucial for understanding their redox behavior, stability, and potential applications in areas such as sensor development and catalysis.[2][3]
This application note provides a detailed experimental setup and protocol for the electrochemical investigation of this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to characterize the redox properties of this molecule using standard electrochemical techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).
Scientific Integrity and Logic
The protocols outlined in this guide are based on established electrochemical principles and draw from methodologies reported for similar N-substituted imidazole compounds.[4][5][6] The choice of instrumentation, solvents, electrolytes, and electrode materials is justified to ensure reliable and reproducible results. The experimental design incorporates self-validating steps, such as performing blank scans and using an internal standard, to ensure the trustworthiness of the acquired data.
Experimental Setup
A standard three-electrode electrochemical cell is employed for the studies. This setup allows for precise control and measurement of the potential and current at the working electrode.
Instrumentation
-
Potentiostat/Galvanostat with data acquisition software
-
Electrochemical cell (glass, 10-25 mL volume)
-
Working Electrode (WE): Glassy Carbon Electrode (GCE), Platinum (Pt) disk electrode
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode
-
Counter Electrode (CE): Platinum wire or graphite rod
-
Micropipettes
-
Nitrogen or Argon gas cylinder with a purging system
Chemicals and Reagents
-
This compound (analyte)
-
Acetonitrile (ACN) or Dichloromethane (DCM), HPLC or electrochemical grade (solvent)
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP), electrochemical grade (supporting electrolyte)
-
Ferrocene (internal standard)
-
Deionized water
-
Alumina slurry (0.05 µm) for electrode polishing
Experimental Protocols
Electrode Preparation
The cleanliness of the working electrode is paramount for obtaining accurate and reproducible results.
Step-by-Step Protocol:
-
Polishing: Polish the working electrode (GCE or Pt) with 0.05 µm alumina slurry on a polishing pad for 2-3 minutes to obtain a mirror-like finish.
-
Rinsing: Rinse the electrode thoroughly with deionized water to remove all alumina particles.
-
Sonication: Sonicate the electrode in deionized water for 1-2 minutes, followed by sonication in the chosen organic solvent (ACN or DCM) for another 1-2 minutes.
-
Drying: Dry the electrode under a stream of nitrogen or argon gas.
Solution Preparation
The supporting electrolyte is crucial for providing conductivity to the solution and minimizing IR drop.
Step-by-Step Protocol:
-
Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆ or TBAP) in the chosen solvent (ACN or DCM). For example, to prepare 10 mL of 0.1 M TBAPF₆ in ACN, dissolve 387.3 mg of TBAPF₆ in 10 mL of ACN.
-
Prepare a stock solution of this compound (e.g., 10 mM) in the electrolyte solution.
-
For the experiment, prepare a solution with the desired analyte concentration (typically 1-5 mM) by diluting the stock solution with the electrolyte solution.
Electrochemical Measurements
Experimental Workflow Diagram:
Caption: Experimental workflow for the electrochemical study of this compound.
Step-by-Step Protocol for Cyclic Voltammetry (CV):
-
Cell Assembly: Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.
-
Deoxygenation: Purge the analyte solution with high-purity nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Blank Scan: Record a CV of the supporting electrolyte solution alone to establish the potential window where the solvent and electrolyte are electrochemically stable.
-
Analyte Scan: Add the this compound solution to the cell and record the CV. Typical parameters for an initial scan are:
-
Potential Range: -2.0 V to +2.0 V (adjust based on the blank scan)
-
Scan Rate: 100 mV/s
-
-
Scan Rate Dependence: Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process (e.g., diffusion-controlled vs. surface-adsorbed).
-
Internal Standard: After recording the CVs of the analyte, add a small amount of ferrocene to the solution and record another CV. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a stable reference potential.
Step-by-Step Protocol for Differential Pulse Voltammetry (DPV):
-
Setup: Use the same experimental setup and solution as for the CV measurements.
-
Parameter Optimization: Optimize the DPV parameters to achieve the best signal-to-noise ratio. Typical starting parameters are:
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Increment: 4 mV
-
-
Measurement: Scan the potential over the range where redox activity was observed in the CV. DPV is a more sensitive technique and can be used to resolve overlapping peaks and accurately determine peak potentials.
Data Analysis and Interpretation
The data obtained from the CV and DPV experiments will provide valuable insights into the electrochemical behavior of this compound.
| Parameter | Description | Method of Determination |
| Anodic Peak Potential (Epa) | The potential at which oxidation occurs. | From the peak maximum of the anodic wave in the CV or DPV. |
| Cathodic Peak Potential (Epc) | The potential at which reduction occurs. | From the peak maximum of the cathodic wave in the CV. |
| Formal Redox Potential (E°') | The thermodynamic potential of the redox couple. | E°' = (Epa + Epc) / 2 for a reversible process. |
| Peak Separation (ΔEp) | The difference between Epa and Epc. | ΔEp = Epa - Epc. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C. |
| Peak Current (Ip) | The magnitude of the current at the peak potential. | Measured from the baseline to the peak of the voltammogram. |
| Diffusion Coefficient (D) | A measure of the rate of diffusion of the analyte to the electrode surface. | Calculated using the Randles-Sevcik equation for a reversible process: Ip = (2.69 x 10⁵) n³/² A D¹/² C ν¹/² |
Expected Results and Discussion
Based on studies of similar imidazole derivatives, it is anticipated that the electrochemical oxidation of this compound will occur on the imidazole ring.[4][7] The oxidation potential will be influenced by the electron-donating or withdrawing nature of the substituents. The reversibility of the redox processes can be assessed by analyzing the peak separation (ΔEp) and the ratio of the anodic to cathodic peak currents (Ipa/Ipc). A plot of the peak current versus the square root of the scan rate should be linear for a diffusion-controlled process.
Conclusion
This application note provides a comprehensive and detailed guide for the electrochemical characterization of this compound. By following these protocols, researchers can obtain reliable and reproducible data on the redox properties of this molecule, which is essential for its potential applications in various scientific fields. The causality behind each experimental choice has been explained to provide a deeper understanding of the methodology.
References
- Wang, H. L., O'Malley, R. M., & Wang, J. (1994). Electrochemical and Chemical Polymerization of Imidazole and Some of Its Derivatives. Macromolecules, 27(4), 893–899. [Link]
- American Chemical Society. (1994).
- PrepChem. (n.d.). Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride. [Link]
- ResearchGate. (n.d.). Cyclic voltammetry measurement of (a)
- ACS Publications. (1994).
- ACS Publications. (2021). Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Electrochemical synthesis of imidazoles. [Link]
- PrepChem. (n.d.). Synthesis of (±)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid. [Link]
- National Center for Biotechnology Information. (2005). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. PubChem Compound Summary. [Link]
- ResearchGate. (2025). Synthesis, Characterization and Application of Iron N-substituted Imidazole Complexes with the Motif ClFeL4OFeCl3. [Link]
- ACS Publications. (2017). Effect of Imidazole on the Electrochemistry of Zinc Porphyrins: An Electrochemical and Computational Study. The Journal of Physical Chemistry A. [Link]
- The Royal Society of Chemistry. (n.d.).
- ACS Publications. (2022). Reversible Redox Chemistry of Anionic Imidazole-2-thione-Fused 1,4-Dihydro-1,4-diphosphinines. Inorganic Chemistry. [Link]
- ResearchGate. (2025). ChemInform Abstract: Synthesis and Electrochemical Behavior of 2-N-Substituted Indazoles. [Link]
- ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF A PHENYL IMIDAZOLE DERIVATIVE USING A GREEN CHEMISTRY METHOD. [Link]
- National Center for Biotechnology Information. (n.d.). 1-Phenethylimidazole. PubChem Compound Summary. [Link]
- PubMed Central. (2022). A New Class of Task‐Specific Imidazolium Salts and Ionic Liquids and Their Corresponding Transition‐Metal Complexes for Immobilization on Electrochemically Active Surfaces. Chemistry – A European Journal. [Link]
- ResearchGate. (2025). Cyclic Voltammetry Studies on Substituted Arenesulfonhydrazides. [Link]
- National Center for Biotechnology Information. (n.d.). 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid. PubChem Compound Summary. [Link]
- Bouling Chemical Co., Limited. (n.d.). 1-(2-Phenylethyl)
- Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. [Link]
- Royal Society of Chemistry. (n.d.). Electrochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles from enamines and benzylamines. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. 1-Phenethylimidazole | C11H12N2 | CID 10219621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Electrochemical and Chemical Polymerization of Imidazole and Some of Its Derivatives | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Ionic Liquids from 1-Phenethyl-1H-imidazole
Introduction: The Significance of 1-Phenethyl-1H-imidazolium Based Ionic Liquids
Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a versatile class of compounds with significant potential across various scientific and industrial domains.[1][2] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic solvents in chemical synthesis, catalysis, electrochemistry, and materials science.[2][3] Imidazolium-based ILs are among the most extensively studied, owing to their synthetic accessibility and the ease with which their properties can be modified by altering the substituents on the imidazolium ring and the nature of the counter-anion.[4][5]
The incorporation of a 1-phenethyl group onto the imidazole core introduces specific steric and electronic characteristics to the resulting ionic liquid. The bulky phenethyl group can influence the packing of the ions, potentially leading to lower melting points and viscosities. Furthermore, the aromatic ring offers the possibility of π-π interactions, which can be exploited in applications such as extraction, catalysis, and the stabilization of nanoparticles. This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-phenethyl-1H-imidazolium based ionic liquids, aimed at researchers, scientists, and professionals in drug development and chemical synthesis.
Synthetic Strategy: A Two-Step Approach
The synthesis of 1-phenethyl-1H-imidazolium based ionic liquids typically follows a robust and well-established two-step pathway:
-
Quaternization (N-Alkylation): This initial step involves the reaction of 1-phenethyl-1H-imidazole with an alkyl halide to form the corresponding 1-phenethyl-3-alkyl-1H-imidazolium halide. This is a classic SN2 reaction where the nitrogen atom of the imidazole ring acts as a nucleophile.[6]
-
Anion Exchange (Metathesis): The halide anion of the synthesized imidazolium salt is then exchanged for a different anion to impart specific desired properties to the final ionic liquid. This can be achieved through various methods, including reaction with a metal salt or the use of an anion exchange resin.[7][8]
This modular approach allows for the systematic variation of both the cation and the anion, enabling the fine-tuning of the ionic liquid's properties for specific applications.
PART 1: CORE DIRECTIVE
Experimental Workflow Overview
The following diagram illustrates the general workflow for the synthesis of 1-phenethyl-1H-imidazolium based ionic liquids.
Caption: General workflow for the synthesis of 1-phenethyl-1H-imidazolium ionic liquids.
PART 2: SCIENTIFIC INTEGRITY & LOGIC
Detailed Protocols
This protocol details the quaternization of this compound with iodomethane. Iodomethane is chosen as the alkylating agent due to the high reactivity of the iodide leaving group, which generally leads to shorter reaction times and higher yields.
Materials:
-
This compound
-
Iodomethane (Methyl iodide)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous acetonitrile. The reaction should be conducted under an inert atmosphere to prevent moisture contamination.
-
Addition of Alkylating Agent: Slowly add iodomethane (1.1 equivalents) to the stirred solution at room temperature. A slight excess of the alkylating agent is used to ensure complete conversion of the starting imidazole.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain stirring for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or 1H NMR spectroscopy.
-
Product Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, often a viscous oil or a solid, is then washed multiple times with anhydrous ethyl acetate to remove any unreacted starting materials.[9] Decant the ethyl acetate after each wash.
-
Drying: Dry the purified product under high vacuum at 60-70°C to remove any residual solvent. The final product, 1-phenethyl-3-methyl-1H-imidazolium iodide, should be stored in a desiccator to prevent moisture absorption.
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile is a common solvent for quaternization reactions as it is polar enough to dissolve the reactants and the resulting ionic liquid, and it has a suitable boiling point for reflux.
-
Inert Atmosphere: While not always strictly necessary, an inert atmosphere is good practice to prevent the absorption of atmospheric moisture, which can affect the purity and properties of the final ionic liquid.
-
Washing: Ethyl acetate is used for washing as the starting materials are typically soluble in it, while the resulting ionic liquid is not. This allows for effective purification.
This protocol describes the conversion of the iodide salt to a tetrafluoroborate salt. The tetrafluoroborate anion is often chosen to create ionic liquids that are more stable towards hydrolysis and have different solubility profiles compared to their halide counterparts.
Method A: Using Silver Tetrafluoroborate
Materials:
-
1-Phenethyl-3-methyl-1H-imidazolium iodide (from Protocol 1)
-
Silver tetrafluoroborate (AgBF4)
-
Methanol or Acetonitrile
-
Celite® or other filter aid
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the 1-phenethyl-3-methyl-1H-imidazolium iodide (1 equivalent) in methanol or acetonitrile in a flask protected from light (e.g., wrapped in aluminum foil).
-
Precipitation: In a separate container, dissolve silver tetrafluoroborate (1 equivalent) in a minimal amount of the same solvent and add it dropwise to the stirred imidazolium iodide solution. A precipitate of silver iodide (AgI) will form immediately.
-
Reaction Completion: Stir the mixture at room temperature for 12-24 hours to ensure complete precipitation.
-
Filtration: Filter the mixture through a pad of Celite® to remove the AgI precipitate. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting ionic liquid under high vacuum to remove any residual solvent.
Method B: Using an Anion Exchange Resin
This method avoids the use of expensive and light-sensitive silver salts.[7]
Materials:
-
1-Phenethyl-3-methyl-1H-imidazolium iodide (from Protocol 1)
-
Anion exchange resin (e.g., Amberlyst® A26, OH- form)
-
Tetrafluoroboric acid (HBF4)
-
Methanol
-
Chromatography column
Procedure:
-
Resin Preparation: Pack a chromatography column with the anion exchange resin. Wash the resin thoroughly with deionized water, followed by methanol.
-
Loading the Anion: Pass a solution of tetrafluoroboric acid in methanol through the resin to exchange the hydroxide ions for tetrafluoroborate ions. Wash the resin with methanol until the eluent is neutral.
-
Ion Exchange: Dissolve the 1-phenethyl-3-methyl-1H-imidazolium iodide in methanol and pass the solution through the prepared resin column.[10]
-
Elution: Elute the column with additional methanol. Collect the eluent containing the 1-phenethyl-3-methyl-1H-imidazolium tetrafluoroborate.
-
Solvent Removal and Drying: Remove the methanol from the collected eluent using a rotary evaporator and dry the final product under high vacuum.
Characterization of the Synthesized Ionic Liquids
The identity and purity of the synthesized ionic liquids should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: This is a crucial technique to confirm the structure of the cation. For 1-phenethyl-3-methyl-1H-imidazolium, characteristic peaks for the imidazolium ring protons, the methyl group, and the phenethyl group should be observed. The disappearance of the starting material peaks indicates the completion of the reaction.
-
13C NMR: Provides further confirmation of the carbon skeleton of the cation.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR spectroscopy can be used to identify characteristic functional groups. The spectra of the starting materials and the final product can be compared to confirm the formation of the imidazolium salt. For example, characteristic C-H stretching bands for the aromatic and aliphatic parts of the cation, as well as vibrations of the imidazolium ring, can be observed.[11]
PART 3: VISUALIZATION & FORMATTING
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of 1-phenethyl-3-methyl-1H-imidazolium based ionic liquids.
| Reaction Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Quaternization | This compound, Iodomethane | Acetonitrile | 80-85 | 24-48 | >90 |
| Anion Exchange (AgBF4) | [PhEtMIM][I], AgBF4 | Methanol | Room Temp. | 12-24 | >95 |
| Anion Exchange (Resin) | [PhEtMIM][I], HBF4-loaded resin | Methanol | Room Temp. | N/A | >90 |
Logical Relationship Diagram
The tunability of ionic liquid properties is a key advantage. The following diagram illustrates the relationship between the choice of cation and anion and the resulting properties of the ionic liquid.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Frontiers | Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction [frontiersin.org]
- 3. Imidazolium based ionic liquid-phase green catalytic reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Efficient synthesis of 1‐alkyl(aralkyl)‐3‐methyl(ethyl)imidazolium halides: Precursors for room‐temperature ionic liquids | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Imidazolium ionic liquids: A simple anion exchange protocol | Semantic Scholar [semanticscholar.org]
- 9. rroij.com [rroij.com]
- 10. scispace.com [scispace.com]
- 11. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Phenethylimidazoles
Welcome to the technical support center for N-phenethylimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common side reactions encountered during the N-alkylation of the imidazole ring with phenethyl electrophiles. As Senior Application Scientists, we provide not only solutions but also the underlying mechanistic reasoning to empower your synthetic strategies.
Troubleshooting Guides & FAQs
This section addresses the most pressing issues encountered during the synthesis of N-phenethylimidazoles. We focus on the causality behind these side reactions and provide actionable, field-proven solutions.
FAQ 1: My reaction is producing a mixture of regioisomers. How can I achieve selective N-alkylation on my unsymmetrical imidazole?
Answer: This is the most common challenge in imidazole alkylation and stems from the ambident nucleophilic nature of the imidazole ring. After deprotonation, the negative charge is delocalized across both nitrogen atoms, making both susceptible to electrophilic attack by the phenethyl halide.[1] The resulting ratio of N1 vs. N3 isomers is dictated by a delicate balance of electronic and steric factors.[2]
Underlying Causes & Mechanistic Insights:
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the imidazole ring (e.g., -NO₂, -CO₂Me) at the C4(5) position decrease the electron density and nucleophilicity of the adjacent nitrogen (N3). This deactivation directs the incoming phenethyl group to the more remote, and therefore more nucleophilic, N1 nitrogen.[3]
-
Steric Hindrance: This is often the dominant factor. A bulky substituent on the imidazole ring will sterically shield the adjacent nitrogen, forcing the phenethyl group to attack the less hindered nitrogen.[4] Similarly, increasing the steric bulk of the electrophile can enhance selectivity for the less crowded nitrogen atom.[3]
-
Reaction Conditions: The choice of base and solvent is critical. In basic media, the reaction proceeds via the imidazolide anion (an SE2cB-like mechanism), where the factors above are paramount.[3] In "neutral" conditions (e.g., ethanol without a strong base), the free base of the imidazole acts as the nucleophile (an SE2' process), and the tautomeric equilibrium of the starting imidazole can dominate the product ratio.[3]
Mitigation Strategies:
-
Exploit Steric Hindrance: If your substrate allows, utilize a bulky substituent on the imidazole ring to direct the alkylation to the desired nitrogen.[2]
-
Leverage Electronic Effects: If an EWG is present at C4(5), alkylation will preferentially occur at N1.[2]
-
Optimize Base and Solvent:
-
Use a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) in an aprotic polar solvent (e.g., DMF, Acetonitrile) to fully generate the imidazolide anion and ensure the reaction proceeds through a single, predictable pathway.[5][6]
-
The choice of cation from the base can influence regioselectivity in some heterocyclic systems, suggesting that coordination effects can play a role.[5]
-
-
Protecting Groups: For complex molecules where direct alkylation fails, a protecting group strategy may be necessary. For instance, a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to protect one nitrogen, allowing for selective functionalization of the other.[7]
FAQ 2: My desired product is contaminated with a highly polar byproduct that crashes out of solution or won't move from the baseline on TLC. What is it and how can I prevent it?
Answer: You are almost certainly observing overalkylation, which results in the formation of a 1,3-diphenethylimidazolium salt. This is a quaternary ammonium salt, which explains its high polarity and low solubility in common organic solvents.[8]
Underlying Causes & Mechanistic Insights:
The N-phenethylimidazole product is itself a nucleophile. It can compete with the starting imidazole for the phenethyl halide electrophile. This second alkylation (quaternization) is often facile, especially under conditions that accelerate the initial reaction.[8][9]
-
High Reactivity: The N-alkylated imidazole product can be as nucleophilic, or sometimes more so, than the starting material, leading to a rapid second alkylation.
-
Reaction Conditions: High temperatures, prolonged reaction times, and high concentrations of reactants all increase the probability of the product molecule encountering and reacting with another molecule of the alkylating agent.[8] Using a highly reactive alkylating agent (e.g., phenethyl iodide vs. phenethyl bromide or chloride) also favors this side reaction.
Mitigation Strategies:
| Parameter | Recommended Adjustment | Rationale |
| Stoichiometry | Use a slight excess (1.1-1.2 equiv.) of the imidazole starting material relative to the phenethyl halide. | This ensures the electrophile is the limiting reagent, reducing the chance of it reacting with the product. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable rate. | Lowering the temperature will decrease the rate of both the desired reaction and the undesired overalkylation, but it often disfavors the second alkylation more significantly.[8] |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting imidazole is consumed. | Avoid leaving reactions to stir for extended periods (e.g., overnight) without monitoring, as this provides ample opportunity for quaternization.[8] |
| Concentration | Use a more dilute reaction mixture. | Lowering the concentration reduces the frequency of molecular collisions, which can help suppress the bimolecular overalkylation reaction.[8] |
| Addition Method | Add the phenethyl halide slowly (e.g., via syringe pump) to the heated mixture of the imidazole and base. | This technique keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant starting material over the product.[10] |
FAQ 3: My reaction is very slow or stalls completely with unreacted starting material. What factors could be responsible?
Answer: Incomplete conversion is typically due to insufficient nucleophilicity of the imidazole, deactivation of the reagents, or excessive steric hindrance.
Underlying Causes & Troubleshooting Steps:
-
Poor Imidazole Nucleophilicity:
-
Cause: The imidazole N-H is acidic, but the neutral imidazole is only a moderate nucleophile. For efficient alkylation, it must be deprotonated.
-
Solution: Ensure you are using a sufficiently strong base to deprotonate the imidazole. For imidazoles with electron-withdrawing groups, a stronger base like NaH may be required compared to K₂CO₃.[8] The basicity of the catalyst/promoter has been shown to directly correlate with imidazole conversion.[11]
-
-
Deactivated Alkylating Agent:
-
Cause: Phenethyl halides can degrade, especially if old or improperly stored. Phenethyl chloride is less reactive than the bromide or iodide counterparts.
-
Solution: Use a fresh bottle of the phenethyl halide or purify it before use. Consider switching to a more reactive halide (Cl < Br < I) if the reaction is sluggish, but be aware this may also increase the rate of overalkylation.
-
-
Steric Hindrance:
-
Cause: Extremely bulky groups on either the imidazole or the electrophile can physically block the SN2 attack, dramatically slowing the reaction.[8]
-
Solution: If severe steric hindrance is the issue, you may need to increase the reaction temperature or consider an alternative synthetic route, such as a Mitsunobu reaction if you are starting from phenethyl alcohol.[8] Microwave-assisted synthesis can also be effective at overcoming steric barriers by rapidly heating the reaction mixture.[12]
-
Visual Troubleshooting Workflows
Use these diagrams to guide your decision-making process when troubleshooting common side reactions.
Experimental Protocols
Protocol 1: General Synthesis of 1-Phenethyl-1H-imidazole
This protocol is a general starting point and should be optimized based on the specific imidazole substrate and the troubleshooting advice above.
Materials:
-
Imidazole (1.0 equiv)
-
Phenethyl bromide (1.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add imidazole and anhydrous DMF (to make a ~0.5 M solution).
-
Add anhydrous potassium carbonate to the stirring solution.
-
Heat the mixture to 60-70 °C.
-
Add phenethyl bromide dropwise to the heated suspension over 10-15 minutes.
-
Maintain the temperature and stir the reaction, monitoring its progress by Thin Layer Chromatography (TLC) every hour. (Eluent: e.g., 10% Methanol in Dichloromethane). The product should be less polar than the starting imidazole.
-
Once the starting imidazole is no longer visible by TLC (typically 2-4 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-phenethylimidazole.
Protocol 2: Purification - Removing Quaternary Imidazolium Salt Byproduct
If overalkylation has occurred, the resulting salt can often be removed without chromatography.
Procedure:
-
After concentrating the crude reaction mixture (Step 8 in Protocol 1), re-dissolve the residue in a minimal amount of dichloromethane or ethyl acetate.
-
The 1,3-diphenethylimidazolium bromide salt is typically insoluble or poorly soluble in these solvents and will appear as a white or off-white solid.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation of the salt.
-
Filter the mixture through a pad of celite or a sintered glass funnel to remove the solid salt.
-
Wash the collected solid with a small amount of cold solvent to recover any co-precipitated product.
-
The filtrate now contains the desired N-phenethylimidazole, which can be concentrated and, if necessary, further purified by column chromatography to remove any remaining starting materials or other non-polar impurities.
References
- N-Alkylation of imidazoles - University of Otago. (n.d.).
- Technical Support Center: Regioselectivity in Imidazole Synthesis - Benchchem. (n.d.).
- Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions - Benchchem. (n.d.).
- Bogan, D. L., et al. (2008). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society.
- Reddit - r/OrganicChemistry. (2023). This is why selective N-alkylation of imidazoles is difficult.
- Overcoming steric hindrance in N-alkylation of imidazole derivatives - Benchchem. (n.d.).
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (n.d.).
- López-Pestaña, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons.
- Huddleston, J. G., et al. (2001). 1,3-Dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct.
- Investigated isomers of 1,3-dimethylimidazolium salts - ResearchGate. (n.d.).
- Imidazole synthesis - Organic Chemistry Portal. (n.d.).
- Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- 1,3-Dimethylimidazolium-2-carboxylate: The unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct | Request PDF - ResearchGate. (n.d.).
- Cobzaru, C., et al. (n.d.). QUATERNIZATION OF N-METHYLATED PHENYL-BENZIMIDAZOLE AZOMETHINES TO BENZIMIDAZOLIUM SALTS. Revue Roumaine de Chimie.
- Zviak, C., & Rooks, R. (1991). U.S. Patent No. US5011934A.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. (n.d.).
- Bioactive N-Phenylimidazole Derivatives - ResearchGate. (n.d.).
- Nolan, S. P., et al. (2006). U.S. Patent No. US7109348B1.
- Review on synthesis of nitroimidazoles energetic materials - ResearchGate. (n.d.).
- Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. (n.d.).
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. (n.d.).
- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. - SciSpace. (2020).
- Wang, H., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts - Organic Chemistry Portal. (n.d.).
- The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines - MDPI. (n.d.).
- Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022).
- Quaternized N-substituted carboxymethyl chitosan derivatives as antimicrobial agents. (n.d.).
- Microwave Assisted Reactions of Some Azaheterocylic Compounds - PMC - NIH. (n.d.).
- Synthesis of Highly Stable 1,3-Diaryl-1H-1,2,3-triazol-5-ylidenes and their Applications in Ruthenium-Catalyzed Olefin Metathesis - PMC - NIH. (n.d.).
- Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. (2024).
- N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. (n.d.).
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.).
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Microwave Assisted Reactions of Some Azaheterocylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Phenethyl-1H-imidazole
Welcome to the technical support guide for the purification of 1-phenethyl-1H-imidazole. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this compound. We will explore the causality behind experimental choices and provide validated protocols to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities and byproducts I should expect from the N-alkylation of imidazole with a phenethyl electrophile?
A1: The impurity profile of your crude this compound largely depends on the specific synthetic route, reaction conditions, and stoichiometry of your reagents. However, several common byproducts are frequently observed:
-
Unreacted Starting Materials: The most common impurities are residual imidazole and the phenethyl alkylating agent (e.g., phenethyl bromide, phenethyl tosylate).
-
Over-alkylation Product: N-alkylation can sometimes proceed further, leading to the formation of a quaternary 1,3-diphenethyl-1H-imidazolium salt. This is more prevalent with highly reactive alkylating agents or elevated reaction temperatures.[1]
-
Solvent and Base Residues: Residual solvents from the reaction (e.g., DMF, DMSO) and the base used (e.g., K₂CO₃, NaH) are also common.
It is crucial to perform an initial analysis, such as Thin Layer Chromatography (TLC) or ¹H NMR of the crude material, to identify the major impurities, which will guide your choice of purification strategy.
Q2: What are the primary methods for purifying crude this compound?
A2: There are three primary techniques that have proven highly effective for purifying N-alkylated imidazoles like this compound. The choice depends on the scale of the reaction and the nature of the impurities.
-
Flash Column Chromatography: This is the most versatile and widely used method for separating the target compound from a variety of impurities with different polarities.[2][3] It offers high resolution for complex mixtures.[4]
-
Acid-Base Extraction: This liquid-liquid extraction technique is highly effective for removing non-basic or weakly basic organic impurities, as well as acidic or basic starting materials. It leverages the basicity of the imidazole nitrogen.[4][5][6]
-
Recrystallization: If the crude product is a solid and has relatively high purity (typically >85-90%), recrystallization is an excellent final step to achieve very high purity (>99%) by removing trace impurities.[2][4]
Q3: My crude product is an oil. Can I still use recrystallization?
A3: While this compound itself may be an oil or a low-melting solid at room temperature, it is often possible to form a solid salt which can then be recrystallized. A common strategy is to convert the imidazole to its hydrochloride or hydrobromide salt by treating a solution of the base (e.g., in diethyl ether or ethyl acetate) with a solution of HCl or HBr. These salts often have well-defined crystal lattices and higher melting points, making them amenable to recrystallization. After purification, the salt can be neutralized with a base to recover the pure free-base form.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during your experiments in a problem-cause-solution format.
| Problem | Probable Cause(s) | Solution(s) & Scientific Rationale |
| Poor Separation in Flash Chromatography (Product co-elutes with an impurity) | 1. Suboptimal Solvent System: The polarity of the eluent may not be suitable to resolve compounds with similar Rf values. 2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. 3. Strong Interaction with Silica: The basic imidazole nitrogen can interact strongly with the acidic silica gel, causing tailing or streaking.[2] | 1. Optimize Eluent via TLC: Screen various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Aim for a product Rf of ~0.2-0.3 for good separation.[7] 2. Reduce Sample Load: A general rule is to use a silica gel to crude product weight ratio of 40:1 to 100:1.[2] 3. Use a Basic Modifier: Add a small amount of triethylamine (~0.5-1%) to your eluent. This neutralizes the acidic sites on the silica gel, preventing strong adsorption of your basic product and improving peak shape.[2] Alternatively, use a different stationary phase like neutral alumina. |
| Significant Product Loss During Chromatography | 1. Irreversible Adsorption: The product is strongly bound to the silica gel and does not elute. 2. Premature Elution: The initial mobile phase was too polar, causing the product to elute with the solvent front. | 1. Mitigate Adsorption: As above, add triethylamine to the eluent or switch to alumina.[2] 2. Analyze All Fractions: Always check the initial solvent that passes through the column (the "flow-through") by TLC to ensure your product has not eluted prematurely.[2] Start with a less polar solvent system. |
| Emulsion Forms During Acid-Base Extraction | 1. Vigorous Shaking: Shaking the separatory funnel too aggressively can create a stable emulsion. 2. High Concentration: Concentrated solutions are more prone to forming emulsions. | 1. Break the Emulsion: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which helps to force the separation of the layers.[5] 2. Gentle Mixing: Use gentle, repeated inversions of the separatory funnel rather than vigorous shaking to mix the layers. |
| Product Fails to Precipitate After Neutralization | 1. Water Solubility: The neutral this compound may have some solubility in the aqueous layer, especially if salts are present.[5] 2. Incorrect pH: The pH may not be sufficiently basic to deprotonate the imidazolium salt fully. | 1. Perform a Back-Extraction: After neutralizing the aqueous layer, extract it multiple times with an organic solvent like dichloromethane or ethyl acetate to recover the dissolved product.[5][8] 2. Check pH: Use pH paper or a pH meter to ensure the aqueous layer is basic (pH > 8) after adding the base. |
| Product "Oils Out" During Recrystallization | 1. High Impurity Level: Impurities can disrupt crystal lattice formation, leading to an oil. 2. Solution Cooled Too Quickly: Rapid cooling can cause the product to come out of solution as a supersaturated oil rather than forming crystals. 3. Inappropriate Solvent: The chosen solvent may not be ideal for crystallization. | 1. Pre-Purify: If the crude material is very impure, perform a preliminary purification using chromatography or extraction first. 2. Slow Cooling & Seeding: Allow the solution to cool slowly to room temperature, then place it in an ice bath. If an oil forms, try reheating to dissolve, adding a bit more solvent, and scratching the inside of the flask with a glass rod to induce crystallization. Adding a "seed crystal" of pure product can also help. |
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected outcomes for each purification method. These values are typical for laboratory-scale synthesis and may vary based on the initial purity of the crude product.
| Purification Technique | Typical Starting Purity | Achievable Final Purity | Expected Yield | Key Advantages | Key Limitations |
| Flash Column Chromatography | <90% | >98% | 60-80% | High resolution for complex mixtures; versatile.[4] | Time-consuming; requires significant solvent volumes; potential for product loss on the column.[2][4] |
| Acid-Base Extraction | 70-90% | 95-98% | 80-95% | Excellent for removing non-basic impurities; fast and scalable.[4][5] | Ineffective for separating impurities with similar basicity; may form emulsions.[5] |
| Recrystallization | >85% | >99% | 70-90% | Yields highly pure crystalline material; excellent for a final polishing step.[2][4] | Requires the compound to be a solid; potential for significant product loss in the mother liquor.[4] |
Visualized Workflows and Logic
A clear workflow is essential for efficient and logical purification. The diagrams below illustrate a general purification sequence and a troubleshooting decision tree.
Caption: General experimental workflow for purification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. biotage.com [biotage.com]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Reaction Conditions for 1-Phenethyl-1H-imidazole Synthesis
Welcome to the technical support center for the synthesis of 1-phenethyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this specific N-alkylation reaction. Our goal is to equip you with the necessary knowledge to overcome common experimental hurdles and achieve high-yield, high-purity synthesis of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the N-alkylation of imidazole with a phenethyl halide, typically 2-phenylethyl bromide or chloride. This is a nucleophilic substitution reaction where the imidazole nitrogen attacks the electrophilic carbon of the phenethyl halide. A base is generally required to deprotonate the imidazole, thereby increasing its nucleophilicity and facilitating the reaction.[1]
Q2: Which phenethyl halide should I use: bromide or iodide?
While both can be used, phenethyl iodide is a more reactive alkylating agent than phenethyl bromide due to the lower bond dissociation energy of the C-I bond. This can lead to faster reaction times or the possibility of using milder reaction conditions. However, phenethyl iodide is generally more expensive and can be less stable. For most applications, phenethyl bromide offers a good balance of reactivity and stability.
Q3: What are the most critical parameters to control for a successful synthesis?
The key parameters to optimize are the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. Careful control of these variables will directly impact the reaction yield, purity, and the formation of byproducts.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials (imidazole and phenethyl halide) from the product (this compound). The disappearance of the starting materials and the appearance of the product spot indicate the progression of the reaction. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inadequate Deprotonation | The chosen base may be too weak to effectively deprotonate the imidazole. Consider switching to a stronger base. For instance, if you are using a carbonate base like K₂CO₃ with limited success, a stronger base such as sodium hydride (NaH) can be more effective.[1][2] |
| Poor Solubility | The starting materials or the base may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often good choices for dissolving the reactants.[2] |
| Steric Hindrance | While less of a concern with the phenethyl group compared to bulkier substituents, steric hindrance can still play a role. Ensuring optimal reaction temperature and time can help overcome this.[3] |
| Low Reactivity of Alkylating Agent | If using phenethyl chloride, the reaction may be sluggish. Consider switching to the more reactive phenethyl bromide or phenethyl iodide. |
Issue 2: Formation of N,N'-Disubstituted Imidazolium Salt
A common side reaction is the formation of the 1,3-diphenethyl-1H-imidazol-3-ium salt, where the already N-alkylated imidazole undergoes a second alkylation.[3]
| Potential Cause | Troubleshooting Steps |
| High Reactivity of Alkylating Agent | Highly reactive alkylating agents can promote the second alkylation. |
| Prolonged Reaction Time or High Temperature | Over-running the reaction or using excessive heat can lead to the formation of the dialkylated byproduct. |
| High Concentration of Reactants | A high concentration of reactants increases the likelihood of the product reacting further. |
Solution:
-
Stoichiometry Control: Use a slight excess of imidazole relative to the phenethyl halide (e.g., 1.1 equivalents of imidazole).
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and stop it once the phenethyl halide is consumed.[3]
-
Temperature Control: Lowering the reaction temperature can reduce the rate of the second alkylation.[3]
-
Dilution: Diluting the reaction mixture can decrease the probability of the product reacting further.[3]
Issue 3: Difficult Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Imidazole | Imidazole is polar and can be difficult to separate from the product by column chromatography. |
| Formation of Imidazolium Salt | The ionic nature of the dialkylated byproduct can complicate purification. |
Solution:
-
Aqueous Workup: After the reaction, an aqueous workup can help remove unreacted imidazole and the base. Washing the organic layer with water or a mild acidic solution (e.g., dilute HCl) can help remove the basic imidazole.
-
Column Chromatography: Purification of the crude product by column chromatography on silica gel is generally effective. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Optimized Experimental Protocols
Here we provide two detailed protocols for the synthesis of this compound using different base/solvent systems.
Protocol 1: Using Potassium Carbonate in Acetonitrile
This method is a relatively mild and commonly used procedure.[1]
Materials:
-
Imidazole
-
2-Phenylethyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add 2-phenylethyl bromide (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material (imidazole) is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium bromide.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Using Sodium Hydride in Tetrahydrofuran
This protocol employs a stronger base and may be suitable for less reactive alkylating agents or to achieve faster reaction times.[1]
Materials:
-
Imidazole
-
2-Phenylethyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
2-Phenylethyl bromide
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.1 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazole (1.0 eq) in anhydrous THF dropwise at 0°C (using an ice bath).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Cool the reaction mixture back to 0°C and add 2-phenylethyl bromide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Imidazole
| Parameter | Protocol 1 (K₂CO₃/MeCN) | Protocol 2 (NaH/THF) |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) |
| Solvent | Acetonitrile (MeCN) | Tetrahydrofuran (THF) |
| Temperature | Reflux (~82°C) | 0°C to Room Temperature |
| Typical Reaction Time | 12-24 hours | 2-4 hours |
| Workup | Filtration and aqueous extraction | Careful quenching and aqueous extraction |
| Safety Considerations | Standard handling of flammable solvents | NaH is highly reactive with water and requires an inert atmosphere. |
Visualizations
Caption: Reaction mechanism for the N-alkylation of imidazole.
Caption: Troubleshooting workflow for low product yield.
References
- Vertex AI Search. Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride.
- PrepChem.com. Synthesis of (±)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid.
- BenchChem.
- PrepChem.com. Synthesis of (-)-ethyl 1-(1-phenylethyl)
- BenchChem.
- National Center for Biotechnology Information. 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester.
- Der Pharma Chemica. Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design.
- ResearchGate. The synthesis of 1‐((methylthio)methyl)‐2‐phenyl‐1H‐benzo[d]imidazole.
- Der Pharma Chemica. Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design | Abstract.
- BenchChem.
- Der Pharma Chemica. Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design.
- ResearchGate. (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,....
- University of Otago.
- National Institutes of Health.
- Der Pharma Chemica.
- Zenodo. 65-71 SYNTHESIS AND REACTIONS OF IMIDAZOLE.
- BenchChem.
- National Institutes of Health. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition.
- Google Patents.
- ResearchGate. (PDF)
- BenchChem. Isopropyl (R)-1-(1-phenylethyl)
- Google Patents. US5011934A - Process for preparing 1-alkylimidazoles.
- Beilstein Journals. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
- Pharmaffiliates. CAS No : 7036-56-8 | Product Name : 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid.
- Fisher Scientific. 1-[(1R)
- PubChem. 1-Phenethylimidazole | C11H12N2 | CID 10219621.
Sources
Technical Support Center: Stability and Handling of 1-phenethyl-1H-imidazole in Solution
Welcome to the technical support center for 1-phenethyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues and degradation of this compound in solution. Due to the limited availability of specific stability studies on this particular molecule, this guide synthesizes information from general principles of imidazole chemistry, forced degradation studies of related compounds, and available supplier data.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, primarily:
-
pH: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1] Extreme pH conditions (highly acidic or alkaline) can promote hydrolysis of substituents or, in some cases, lead to ring cleavage, although the imidazole ring itself is generally stable.[2]
-
Oxidation: The imidazole moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen (autoxidation), peroxides, or other oxidizing agents.[3][4] This can lead to the formation of various oxidized derivatives.
-
Light: Imidazole compounds can be sensitive to photodegradation, especially when exposed to UV light.[3] This can induce complex transformations, including ring opening.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis, oxidation, and other thermal decomposition reactions.[5]
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: To ensure the long-term stability of your this compound stock solutions, it is recommended to:
-
Store solutions at low temperatures, such as -20°C or -80°C.
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
For optimal stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.[6]
-
It is best practice to prepare fresh working solutions from a frozen stock for each experiment to ensure consistency and minimize the impact of freeze-thaw cycles.[7]
Q3: In which solvents is this compound soluble and most stable?
A3: this compound is generally soluble in many organic solvents like ethanol and dichloromethane.[8] Its solubility in water is poor.[8] For biological assays, stock solutions are often prepared in polar organic solvents like DMSO or ethanol and then diluted into aqueous buffers.[7] When preparing aqueous solutions, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system. The stability in different solvents can vary, and it is advisable to perform preliminary stability checks in your chosen solvent system if the solution is to be stored for an extended period.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected results in biological assays.
-
Possible Cause 1: Degradation of the compound in the assay medium.
-
Causality: The pH, temperature, or presence of oxidizing agents in your cell culture medium or buffer could be degrading the compound over the course of the experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your assay buffer immediately before use.[7]
-
pH Stability Check: If possible, assess the stability of the compound in your specific assay buffer over the time course of your experiment using a stability-indicating analytical method like HPLC.
-
Control Experiments: Include a positive control compound with known stability to ensure the assay itself is performing as expected.
-
-
-
Possible Cause 2: Precipitation of the compound.
-
Causality: Due to its poor aqueous solubility, this compound may precipitate out of the aqueous assay medium, especially at higher concentrations, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your solutions for any signs of precipitation before and during the experiment.[7]
-
Solubility Enhancement: Consider using a lower final concentration of the compound or increasing the percentage of the co-solvent (e.g., DMSO), ensuring it does not affect your experimental system.
-
Salt Form: If available, using a salt form of the compound (e.g., hydrochloride salt) may improve aqueous solubility.[7]
-
-
Issue 2: Appearance of unknown peaks in HPLC analysis of stored solutions.
-
Possible Cause: Degradation of this compound.
-
Causality: The appearance of new peaks in a chromatogram is a strong indicator of degradation. The retention times of these new peaks can give clues about the polarity of the degradation products.
-
Troubleshooting Steps:
-
Characterize Degradants: If the degradation is significant, consider using LC-MS to get molecular weight information on the unknown peaks, which can help in identifying the degradation products.
-
Review Storage Conditions: Ensure that the solutions were stored according to the recommended guidelines (see FAQ 2).
-
Perform a Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, light, heat) to generate degradants.[9][10][11]
-
-
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways of a drug substance and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[12][13]
-
Thermal Degradation: Incubate the stock solution at 80°C.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
General Purpose Stability-Indicating HPLC Method
This method can serve as a starting point for monitoring the stability of this compound. Method optimization will likely be required.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a suitable gradient (e.g., 10% B to 90% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (to be determined by UV scan) |
| Injection Volume | 10 µL |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow for Inconsistent Assay Results
Sources
- 1. 1-Methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate | C15H18N2O2 | CID 201927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-(2-Phenylethyl)-1H-Imidazole: Properties, Applications, Safety Data | Reliable Chinese Manufacturer & Supplier [chemheterocycles.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. biomedres.us [biomedres.us]
- 12. ema.europa.eu [ema.europa.eu]
- 13. q1scientific.com [q1scientific.com]
how to remove unreacted starting materials from 1-phenethyl-1H-imidazole
Technical Support Center: Purification of 1-Phenethyl-1H-Imidazole
Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, scientists, and drug development professionals who are synthesizing this compound and facing the common challenge of removing unreacted starting materials. Here, we provide field-proven insights and step-by-step protocols in a troubleshooting format to help you achieve high purity for your target molecule.
Understanding the Challenge: The Reaction Mixture
The synthesis of this compound typically involves the N-alkylation of imidazole with a phenethyl halide, such as phenethyl bromide, often in the presence of a base.[1][2] A common outcome is a crude mixture containing your desired product along with unreacted imidazole and phenethyl bromide.
The key to an effective purification strategy lies in exploiting the differing physicochemical properties of these three components.
Data Summary: Physicochemical Properties of Components
A successful purification begins with understanding the properties of the compounds you are trying to separate. The table below summarizes key data for the product and common starting materials.
| Compound | Structure | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Solubility (Water) | Basicity |
| This compound (Product) | 172.23[3] | 32-36[4] | 349 (atm)[4]145 (0.2 mmHg)[1] | Insoluble[1] | Basic | |
| Imidazole (Starting Material) | 68.08 | 88-91[5] | 256[5] | Very Soluble (663 g/L)[5][6] | Basic (pKa of conj. acid ≈ 7)[7] | |
| Phenethyl Bromide (Starting Material) | 185.06 | -56[8] | 220-221[8] | Insoluble[8][9][10] | Neutral |
Purification Workflow: A Decision-Making Guide
The following diagram outlines a logical workflow for purifying your crude this compound product.
Caption: Decision workflow for the purification of this compound.
Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during purification in a question-and-answer format.
Q1: My crude product is contaminated with a large amount of unreacted imidazole. What is the most efficient first step?
A1: An aqueous wash (liquid-liquid extraction) is the most effective initial step.
Causality: This separation is based on the vast difference in water solubility between imidazole and your product. Imidazole is a small, polar molecule that is very soluble in water (approx. 663 g/L).[5][6] In contrast, this compound has a large, nonpolar phenethyl group, which renders it insoluble in water.[1] By dissolving your crude mixture in an organic solvent immiscible with water (like ethyl acetate or dichloromethane) and washing it with water or brine, the highly soluble imidazole will preferentially partition into the aqueous layer, which can then be discarded.
Experimental Protocol: Aqueous Wash
-
Transfer your crude reaction mixture to a separatory funnel.
-
Dissolve the mixture in an organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).
-
Add an equal volume of deionized water to the funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure.
-
Allow the layers to separate completely. The top layer will typically be the organic phase (confirm by adding a drop of water).
-
Drain the lower aqueous layer and discard it.
-
Repeat the wash process (steps 3-6) two more times with fresh water to ensure complete removal of the imidazole.
-
Finally, wash the organic layer with brine (saturated NaCl solution) to remove any residual dissolved water.
-
Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Q2: I've removed the imidazole, but my NMR spectrum still shows unreacted phenethyl bromide. How can I remove it?
A2: You have two excellent options: column chromatography or vacuum distillation.
Causality & Choice:
-
Column Chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase. Your product, this compound, is a basic and relatively polar compound, while phenethyl bromide is neutral and less polar. This difference in polarity allows for effective separation on a column.[11][12]
-
Vacuum Distillation separates compounds based on differences in their boiling points. At atmospheric pressure, the boiling points are high, but under vacuum, they are significantly lowered. The boiling point of your product (~145°C at 0.2 mmHg) is substantially different from that of phenethyl bromide (~220°C at 760 mmHg), making vacuum distillation a viable method for separation, especially on a larger scale.[1][8]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) should show good separation between your product spot and the phenethyl bromide spot, with the product having a lower Rf value.
-
Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent of your chosen eluent system (e.g., hexane).
-
Sample Loading: Dissolve your crude product (from Q1) in a minimal amount of dichloromethane or your eluent. For best results, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to create a free-flowing powder. Carefully add this powder to the top of the packed column.[11]
-
Elution: Begin eluting with your chosen solvent system, starting with a low polarity and gradually increasing it if necessary (gradient elution).[11]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Q3: My imidazole product is streaking badly on the silica gel column, leading to poor separation. How can I fix this?
A3: This is a classic issue caused by the interaction of a basic compound with acidic silica gel. You can fix this by adding a basic modifier to your eluent or by switching to a different stationary phase.
Causality: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[13] The basic nitrogen atoms on your imidazole ring can interact strongly with these acidic sites, causing the compound to "stick" and elute slowly and unevenly. This results in broad, tailing peaks and poor separation.[11][13]
Solutions:
-
Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a base like triethylamine (Et₃N) or pyridine into your mobile phase (eluent).[11] This base will neutralize the acidic sites on the silica gel, preventing your product from interacting strongly and allowing it to elute in sharper, more defined bands.
-
Change the Stationary Phase: Switch from acidic silica gel to neutral or basic alumina. Alumina does not have the strong acidic sites that cause tailing with basic compounds and can provide much better peak shape and separation for imidazoles and other amines.[11]
Q4: My purified product is a low-melting solid or an oil. How can I obtain high-purity crystals?
A4: Recrystallization is the ideal technique for the final "polishing" of a solid compound to achieve high purity.
Causality: Recrystallization works by dissolving the impure solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it begins to form a crystal lattice. The impurities, which are present in much lower concentrations, remain dissolved in the cold solvent. Since your product has a low melting point (32-36°C), you will likely need to use a refrigerator or ice bath to induce crystallization.[4]
Experimental Protocol: Recrystallization
-
Solvent Selection: The key is to find a solvent (or solvent pair) that dissolves your product well when hot but poorly when cold.[11] Test small amounts of your product with various solvents (e.g., hexanes, ethyl acetate/hexane, ethanol/water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, transfer it to an ice bath or refrigerator to maximize crystal formation. If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent line.
-
Isolation: If your compound "oils out" (separates as a liquid), try reheating the solution and cooling it even more slowly, or add slightly more solvent.
-
Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
References
- BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives.
- National Center for Biotechnology Information. (n.d.). Phenethyl bromide. PubChem.
- Alfa Chemistry. (n.d.). CAS 288-32-4 Imidazole.
- BenchChem. (2025). Phenethyl Bromide: A Technical Guide to Solubility in Organic Solvents.
- Chemical Bull. (n.d.). 2-Phenylethyl Bromide | 103-63-9.
- Solubility of Things. (n.d.). Imidazole.
- BenchChem. (2025). Technical Support Center: Column Chromatography of Basic Imidazole Compounds.
- Wikipedia. (n.d.). Imidazole.
- CymitQuimica. (n.d.). CAS 103-63-9: Phenethyl bromide.
- Domanska, U., & Bogel-Lukasik, R. (2005). Solubility of Imidazoles in Ethers.
- ChemBK. (2024). Phenethyl bromide.
- Home Sunshine Pharma. (n.d.). 1-(2-Phenylethyl)-1H-imidazole CAS 49823-14-5.
- ChemBK. (2024). 1-(2-Phenylethyl)-1H-imidazole.
- National Center for Biotechnology Information. (n.d.). 1-Phenethylimidazole. PubChem.
- BenchChem. (2025). Application Notes & Protocols: Purification of 2-Aminoimidazole Derivatives by Column Chromatography.
- ResearchGate. (n.d.). (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C....
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Phenethylimidazole | C11H12N2 | CID 10219621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-Phenylethyl)-1H-imidazole CAS 49823-14-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Imidazole - Wikipedia [en.wikipedia.org]
- 8. chembk.com [chembk.com]
- 9. Phenethyl bromide | C8H9Br | CID 7666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Challenges of Imidazole Column Chromatography
Welcome to the technical support center dedicated to addressing the unique challenges encountered during the column chromatography of imidazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions. The inherent amphiprotic nature of the imidazole ring, capable of acting as both a weak acid and a base, presents a variety of challenges in chromatographic purification, from peak tailing and low recovery in small molecule purification to its strategic use as a competitive eluent in protein purification.[1][2][3][4] This resource is structured to provide practical, field-proven insights and solutions to these common issues.
Part 1: Purification of Small Molecule Imidazole Derivatives
This section focuses on the chromatographic purification of small organic molecules containing an imidazole moiety using techniques such as normal-phase, reversed-phase, and other specialized chromatography modes.
Troubleshooting Guide: Small Molecules
Q1: My imidazole compound is exhibiting severe peak tailing on a standard silica gel column. What is the underlying cause, and how can I achieve a symmetrical peak shape?
A1: Peak tailing is the most frequently reported issue when purifying basic compounds like imidazoles on standard silica gel.[5] The root cause is a strong secondary interaction between the basic nitrogen atoms (specifically the sp²-hybridized imine nitrogen, N-3) of your imidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[5] This interaction leads to a mixed-mode retention mechanism where some molecules are retained longer, resulting in an asymmetric, tailing peak.[5]
Here are several effective strategies to resolve this:
-
Introduce a Basic Modifier to the Mobile Phase: The most common and effective solution is to add a small amount of a basic modifier to your eluent. This modifier will compete with your imidazole compound for the acidic silanol sites, effectively masking them.
-
Triethylamine (TEA): Typically, 0.1-2% TEA is added to the mobile phase (e.g., ethyl acetate/hexane). It's a volatile base, making it easy to remove from the final product.[6][7]
-
Ammonia: A solution of ammonia in methanol (e.g., 2M) can be used as the polar component of the mobile phase. This is particularly effective for highly basic compounds.[7]
-
Pyridine: While less common due to its odor and higher boiling point, pyridine can also be used as a modifier.
-
-
Deactivate the Silica Gel Prior to Use: You can neutralize the acidic sites on the silica gel before packing the column. This is a useful technique for particularly acid-sensitive compounds.[8][9]
Experimental Protocol: Silica Gel Deactivation
-
Prepare your mobile phase, including 1-3% triethylamine.[8][9]
-
Pack your column with silica gel as you normally would.
-
Flush the packed column with 1-2 column volumes of the triethylamine-containing mobile phase.[9]
-
Discard the eluent that passes through.
-
(Optional) Flush the column with 1-2 column volumes of your mobile phase without the triethylamine.[9]
-
The column is now deactivated and ready for sample loading.
-
-
Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic or a basic stationary phase.
Q2: I am experiencing low recovery or complete loss of my imidazole compound during purification. What are the likely causes and solutions?
A2: Significant product loss during the column chromatography of imidazole compounds can be attributed to a few key factors:
-
Irreversible Adsorption: Highly basic imidazole derivatives can bind irreversibly to the acidic sites on the silica gel stationary phase.[5]
-
On-Column Degradation: The acidic nature of silica gel can catalyze the degradation of acid-sensitive imidazole compounds.[5][10] This is particularly a risk for compounds with acid-labile protecting groups or functionalities.
-
Solution: A preliminary stability test is advisable. Spot your compound on a TLC plate and let it sit for a few hours before eluting to see if any degradation occurs. If instability is suspected, switching to a neutral stationary phase like alumina is the best course of action.[5] Additionally, minimizing the time the compound spends on the column by using flash chromatography can help.
-
-
Poor Solubility and Precipitation: If your compound has low solubility in the mobile phase, it may precipitate at the top of the column upon loading, leading to poor entry into the stationary phase and subsequent low recovery.
-
Solution: Dry Loading: Instead of dissolving the sample in a solvent ("wet loading"), adsorb it onto a small amount of silica gel. First, dissolve your compound in a suitable solvent, add a small amount of silica gel, and then remove the solvent by rotary evaporation to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[8] This technique ensures that the compound is introduced to the column in a solid, evenly distributed form.
-
Q3: My imidazole derivatives are highly polar and elute at the solvent front even with highly polar mobile phases. How can I achieve better retention and separation?
A3: For highly polar imidazole compounds that are poorly retained in normal-phase or reversed-phase chromatography, more specialized techniques are required.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of polar compounds.[11][12] In HILIC, a polar stationary phase (like silica or a bonded polar phase) is used with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[11] This creates a water-rich layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[11]
HILIC Method Development Starting Points
Parameter Recommendation Rationale Column Bare silica, amide, or zwitterionic phases.[13] Offers different selectivities for polar compounds. Mobile Phase High percentage of acetonitrile (e.g., >80%) with an aqueous buffer. Promotes the formation of the aqueous layer for partitioning. Buffer Ammonium formate or ammonium acetate (10-20 mM). Provides ionic strength and controls pH for better peak shape. | Gradient | Start with high organic and gradient to a higher aqueous concentration. | Elutes compounds in order of increasing polarity. |
-
Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases that have both hydrophobic and ion-exchange characteristics.[14][15] For imidazole compounds, a mixed-mode column with both reversed-phase (e.g., C18) and cation-exchange functionalities can provide excellent and tunable selectivity.[14] Retention can be controlled by adjusting the organic solvent content, pH, and ionic strength of the mobile phase.[14]
Diagram: Interaction of Imidazole with Silica Gel
Caption: Strong interaction between basic imidazole and acidic silica gel.
Frequently Asked Questions (FAQs): Small Molecules
Q: Why are imidazole compounds particularly challenging to purify by column chromatography? A: The imidazole ring is amphoteric, meaning it can act as both a weak acid (the N-H proton) and a weak base (the lone pair on the other nitrogen).[1][2][3][4] This dual nature, especially its basicity, leads to strong interactions with the acidic silica gel surface, causing issues like peak tailing and irreversible adsorption.[5] Their polarity can also vary widely depending on the substituents, making the selection of an appropriate solvent system challenging.
Q: I have a racemic mixture of a chiral imidazole derivative. What type of column should I consider for separation? A: For chiral separations of imidazole derivatives, polysaccharide-based chiral stationary phases (CSPs) are a very common and effective choice. Columns like Chiralcel® and Chiralpak®, which are based on cellulose or amylose derivatives, often provide excellent enantioselectivity for a wide range of compounds, including those with imidazole moieties.[16][17] The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral polymer backbone.[18]
Q: Can I use reversed-phase chromatography for my imidazole compound? A: Yes, reversed-phase chromatography (e.g., with a C18 column) can be used, particularly for less polar imidazole derivatives. However, if your compound is basic, you may still encounter peak tailing due to interactions with residual silanol groups on the silica backbone of the C18 packing material. To overcome this, it is often necessary to use a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to protonate the imidazole ring and minimize these secondary interactions. For very polar imidazoles, you may find that they have little to no retention on a C18 column, in which case HILIC would be a more suitable technique.[11]
Part 2: Imidazole as a Competitive Eluent in IMAC
This section addresses the use of imidazole in Immobilized Metal Affinity Chromatography (IMAC), a common technique for purifying His-tagged recombinant proteins. Here, imidazole is not the analyte but a crucial component of the mobile phase.
Troubleshooting Guide: IMAC
Q1: My His-tagged protein is eluting with many impurities. How can I optimize the imidazole concentration to improve purity?
A1: The key to high purity in IMAC is finding the optimal balance of imidazole concentrations in the wash and elution buffers.[19] Imidazole is a structural analog of the histidine side chain and is used to compete with the His-tag for binding to the metal ions (usually Ni²⁺ or Co²⁺) chelated on the stationary phase.[20][21]
-
Increase Imidazole in the Wash Buffer: Many non-specific binding proteins are eluted at low imidazole concentrations. By increasing the imidazole concentration in your wash buffer (e.g., from 5 mM to 20-50 mM), you can remove more of these contaminants before eluting your target protein.[22] The optimal concentration is protein-dependent and may require some empirical testing.
-
Use a Gradient Elution: Instead of a single-step elution with a high imidazole concentration, a linear gradient from a low to a high concentration (e.g., 20 mM to 500 mM imidazole) can provide much better separation of your target protein from contaminants that have a slightly lower affinity for the resin.[19][23]
Experimental Protocol: Optimizing Imidazole Concentration
-
Binding/Wash Buffer: Prepare a buffer containing 20 mM sodium phosphate, 0.5 M NaCl, and a starting concentration of 20-40 mM imidazole at pH 7.4.[24]
-
Elution Buffer: Prepare a buffer with the same composition but with a high imidazole concentration, typically 250-500 mM.[22][24]
-
Gradient Elution: After loading your sample and washing the column, apply a linear gradient from 0% to 100% elution buffer over 10-20 column volumes.
-
Analyze Fractions: Collect fractions and analyze them by SDS-PAGE to determine the imidazole concentration at which your protein elutes and where the majority of contaminants are removed.
-
Refine for Step Elution: Once the optimal elution concentration is known, you can design a step-elution protocol with a wash step just below this concentration for faster purifications.
-
Q2: My His-tagged protein is not binding to the IMAC column, or the yield is very low.
A2: A failure to bind or low yield can be due to several factors, some of which are not directly related to imidazole but are crucial for a successful IMAC purification.
-
Inaccessible His-tag: The His-tag may be buried within the folded structure of the protein, preventing it from interacting with the resin.
-
Solution: Perform the purification under denaturing conditions (e.g., with 6M guanidine-HCl or 8M urea) to unfold the protein and expose the tag. The protein can often be refolded on the column.
-
-
Presence of Chelating Agents: Reagents like EDTA or DTT in your lysis buffer can strip the metal ions from the column, preventing your protein from binding.
-
Solution: Ensure your buffers are free from chelating agents. If a reducing agent is needed, use one compatible with IMAC, such as TCEP.
-
-
Incorrect Buffer pH: The binding of histidine to the metal ions is pH-dependent. The pH should typically be between 7.0 and 8.0.[20] At lower pH values, the histidine residues become protonated and will not bind effectively.[21]
-
High Imidazole Concentration During Binding: While a low concentration of imidazole in the binding buffer can improve purity, too high a concentration can prevent your target protein from binding, especially if its affinity for the resin is not very strong.[25]
-
Solution: Try reducing or removing imidazole from your lysis and binding buffers initially to see if binding improves.
-
-
Protein Not Eluting: If the protein binds but does not elute, the interaction with the resin may be very strong, or the elution conditions may be too weak.
-
Solution: Increase the imidazole concentration in the elution buffer (up to 1M is possible, though 500 mM is usually sufficient).[24] Alternatively, elution can be achieved by lowering the pH to around 4.5, which protonates the histidine residues and disrupts their coordination with the metal ion.[23]
-
Diagram: Imidazole Elution in IMAC
Caption: Competitive elution of His-tagged protein by imidazole in IMAC.
Frequently Asked Questions (FAQs): IMAC
Q: Why is imidazole used for elution in IMAC? A: Imidazole is used because its ring structure is the same as the side chain of the amino acid histidine.[21] This makes it an excellent competitive agent. At high concentrations, imidazole molecules will displace the weaker, multivalent binding of the His-tag from the nickel or cobalt ions on the resin, allowing the pure protein to be eluted from the column.[19][26]
Q: Can I reuse my IMAC column after eluting with imidazole? A: Yes, IMAC columns are designed for multiple uses. After elution, the column should be washed thoroughly to remove any remaining bound imidazole and proteins. It can then be stripped of the metal ions using a strong chelating agent like EDTA, and subsequently recharged with a fresh metal ion solution before being re-equilibrated with binding buffer for the next purification.
Q: I see a precipitate forming when I elute my protein with a high imidazole concentration. What could be the cause? A: Protein precipitation during elution can be caused by a few factors. The high concentration of the eluted protein might exceed its solubility in the elution buffer. Additionally, some proteins are less stable at the high salt and imidazole concentrations in the elution buffer. To mitigate this, you can try to elute into fractions that already contain a dilution buffer, perform a rapid buffer exchange into a more suitable buffer using a desalting column, or optimize the buffer components (e.g., by adding stabilizing agents like glycerol or arginine).
References
- University of Rochester, Department of Chemistry.
- Cytiva. Purification of Histidine-Tagged Proteins using IMAC Sepharose® High Performance. [Link]
- Gabdoulkhakova, A. G., et al. (2003). Immobilized Metal Ion Affinity Chromatography of Proteins. Methods in Molecular Biology, 228, 17-31.
- Cytiva. Optimizing Purification of Histidine-Tagged Proteins. [Link]
- Basak, P. (2021). How get optimum Imidazole concentration to purify His-tagged proteins?
- Labcompare. (2022). LABTips: Purifying His-tagged Proteins with IMAC. [Link]
- Reddit user discussion. (2021). Imidazole concentration optimization in IMAC.
- Ueda, M., et al. (2003). Immobilized Metal Ion Affinity Chromatography of Proteins.
- Lee, C. K., et al. (2008). Manipulation of the affinity between protein and metal ions by imidazole and pH for metal affinity purification of protein C from Cohn fraction IV-1.
- Lallana, E., et al. (2024). Deciphering Interactions Involved in Immobilized Metal Ion Affinity Chromatography and Surface Plasmon Resonance for Validating the Analogy between Both Technologies. International Journal of Molecular Sciences, 25(2), 1083.
- Jicsinszky, L. (2019). Deactivation of silica gel?
- BioPharm International. (2023).
- HELIX Chromatography.
- Silver, J. (2014). When basification of silica gel is required, before using Column chromatography?
- Mskhiladze, A., et al. (2013). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase.
- Reddit user discussion. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. [Link]
- Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
- Dai, Y., & Hsiao, J. J. (2021). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites.
- HELIX Chromatography. Access our Mixed-Mode Universe. [Link]
- Cytiva. (2022). Troubleshooting protein recovery issues. [Link]
- Dejaegher, B., & Vander Heyden, Y. (2010). Method development for HILIC assays. Scilit. [Link]
- Patel, K., et al. (2023). Playing with Selectivity for Optimal Chiral Separation.
- Waters Corporation. (2021). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
- SIELC Technologies. Separation of Model Compounds in Reversed-Phase and Mixed-Mode. [Link]
- Ilisz, I., et al. (2024).
- Trade Science Inc. (2019).
- de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(10), 1032.
- ResearchGate. (2021). Acidic and basic parts in imidazole. [Link]
- Regis Technologies.
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- Dolan, J. W. (2013). On-Column Sample Degradation.
- Abdighahroudi, M. S., et al. (2020). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
- Chemistry Stack Exchange. (2014). In which direction does imidazole affect the pH? [Link]
- Zhang, Q., & El Rassi, Z. (2022).
- Huang, H. Y., et al. (2016). Determination of imidazole derivatives by micellar electrokinetic chromatography combined with solid-phase microextraction using activated carbon-polymer monolith as adsorbent.
- Rosli, N. A., et al. (2014). EFFECT OF IMIDAZOLE CONCENTRATION AND TYPE OF METAL ION ON THE PURIFICATION OF RECOMBINANT GREEN FLUORESCENT PROTEIN USING AN AFFINITY CHROMATOGRAPHY. Journal of Engineering and Technology, 5(1).
- Sarnikar, Y. P., et al. (2017). Synthesis and Characterization of Tetrasubstitued Imidazole by Using Silica Supported Catalysis. Der Pharma Chemica, 9(8), 80-84.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. silicycle.com [silicycle.com]
- 10. reddit.com [reddit.com]
- 11. agilent.com [agilent.com]
- 12. scilit.com [scilit.com]
- 13. hpst.cz [hpst.cz]
- 14. helixchrom.com [helixchrom.com]
- 15. researchgate.net [researchgate.net]
- 16. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bujnochem.com [bujnochem.com]
- 18. eijppr.com [eijppr.com]
- 19. labcompare.com [labcompare.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Manipulation of the affinity between protein and metal ions by imidazole and pH for metal affinity purification of protein C from Cohn fraction IV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Immobilized Metal Chelate Affinity Chromatography (IMAC) [sigmaaldrich.com]
- 24. Purification of Histidine-Tagged Proteins using IMAC Sepharose® High Performance [merckmillipore.com]
- 25. umpir.ump.edu.my [umpir.ump.edu.my]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Preventing Regioisomer Formation in Imidazole Synthesis
Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in their synthetic routes. Imidazole derivatives are a cornerstone in medicinal chemistry and materials science, making the control of their substitution patterns a critical aspect of their synthesis.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of regioisomer formation and achieve your desired substitution patterns with high fidelity.
Section 1: Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems related to the formation of unwanted regioisomers during imidazole synthesis. Each issue is followed by an analysis of potential causes and actionable solutions.
Issue 1: My Debus-Radziszewski reaction with an unsymmetrical 1,2-dicarbonyl is producing a mixture of regioisomers. How can I improve the selectivity?
The Debus-Radziszewski synthesis, a multicomponent reaction involving a 1,2-dicarbonyl, an aldehyde, and an ammonia source, is a foundational method for preparing substituted imidazoles.[3][4][5] However, the use of unsymmetrical dicarbonyls is a well-known source of poor regioselectivity.[6]
Probable Causes & Solutions:
-
Lack of Electronic or Steric Differentiation in the Dicarbonyl: If the two carbonyl groups of the 1,2-dicarbonyl compound have similar electronic environments and steric hindrance, both are likely to react, leading to a mixture of products.
-
Solution 1: Modify the Dicarbonyl Substrate. If possible, choose a dicarbonyl substrate with significantly different substituents. A bulky group or a strong electron-withdrawing/donating group on one side of the dicarbonyl can direct the initial condensation with ammonia.
-
Solution 2: Catalyst Selection. The choice of catalyst can influence the reaction's regioselectivity.[6] While the classic reaction can be performed without a catalyst, various Lewis and Brønsted acids have been shown to improve yields and, in some cases, selectivity.[6] Experimenting with catalysts like CuI, CuCl2·2H2O, or zeolites may favor the formation of one regioisomer.[6]
-
-
Reaction Conditions: Temperature and solvent can play a crucial role in directing the reaction pathway.
-
Solution 3: Optimize Reaction Conditions. Microwave irradiation has been reported to enhance yields and shorten reaction times in Debus-Radziszewski type reactions.[6] A systematic screening of solvents with varying polarities and temperatures can help identify conditions that favor a single regioisomer.
-
Experimental Protocol: Catalyst Screening for Regiocontrolled Debus-Radziszewski Synthesis
-
Setup: In parallel reaction vials, combine the unsymmetrical 1,2-dicarbonyl (1.0 equiv.), the aldehyde (1.0 equiv.), and ammonium acetate (2.0 equiv.) in a suitable solvent (e.g., ethanol, butanol).[6]
-
Catalyst Addition: To each vial, add a different catalyst (5-10 mol%), such as CuI, CuCl₂, or a zeolite. Include a catalyst-free control reaction.
-
Reaction: Heat the reactions to reflux and monitor their progress by thin-layer chromatography (TLC).[6]
-
Analysis: Upon completion, cool the reactions, work up as appropriate (e.g., precipitation by pouring into ice water), and analyze the crude product ratio by ¹H NMR or GC/MS to determine the regioselectivity for each catalyst.[6][7][8]
Issue 2: I am struggling with the regioselective N-alkylation of my unsymmetrically substituted imidazole. How can I control which nitrogen is alkylated?
The N-alkylation of unsymmetrical imidazoles is a common challenge as the two nitrogen atoms are often electronically and sterically similar, leading to mixtures of 1,4- and 1,5-disubstituted products.[3][9] The outcome is influenced by the electronic nature of the substituents, the steric bulk of both the imidazole and the alkylating agent, and the reaction conditions (neutral vs. basic).[3]
Probable Causes & Solutions:
-
Tautomerism and Ambident Nucleophilicity: In solution, unsymmetrical imidazoles exist as a mixture of tautomers. Under neutral conditions, the dominant tautomer may not be the most reactive one, leading to complex product mixtures.[3] Under basic conditions, the resulting imidazolate anion is an ambident nucleophile, with negative charge density on both nitrogen atoms.[9]
-
Solution 1: Steric Hindrance. Utilize steric bulk to direct the alkylation. A large substituent on the imidazole ring will hinder the approach of the alkylating agent to the adjacent nitrogen.[3] Conversely, using a bulkier alkylating agent can also increase selectivity for the less hindered nitrogen.[3]
-
Solution 2: Electronic Effects. Electron-withdrawing groups on the imidazole ring will decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[3]
-
Solution 3: Protecting Groups. A powerful strategy is to introduce a protecting group that directs the alkylation to a specific nitrogen. The 2-(trimethylsilyl)ethoxymethyl (SEM) group, for instance, can be used to protect one nitrogen, allowing for regioselective alkylation of the other.[10] The protecting group can then be removed under specific conditions.[10][11][12]
-
Workflow for Regioselective N-Alkylation using a Protecting Group
Sources
- 1. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 2. mail.ijesi.org [mail.ijesi.org]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification of regioisomers in a series of N-substituted pyridin-4-yl imidazole derivatives by regiospecific synthesis, GC/MS, and 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Workup & Purification of 1-Phenethyl-1H-imidazole
Welcome to the technical support center for the synthesis of 1-phenethyl-1H-imidazole. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to navigate the critical workup and purification stages of this common N-alkylation reaction. The successful isolation of your target compound is paramount, and this guide is structured to address the specific challenges you may encounter, moving beyond simple procedural steps to explain the underlying chemical principles.
The synthesis of this compound, typically achieved via the nucleophilic substitution of phenethyl bromide with imidazole, is a robust reaction. However, the workup procedure requires careful attention to detail to ensure high purity and yield. This guide is divided into a troubleshooting section for immediate problem-solving and a broader FAQ section for procedural best practices.
Part 1: Troubleshooting Guide
This section addresses specific, common issues that can arise during the workup and purification of this compound.
Q1: I've formed a persistent emulsion during the aqueous wash of my organic layer. How can I resolve this?
A1: Emulsion formation is one of the most frequent challenges in liquid-liquid extractions, especially when dealing with basic nitrogenous compounds and certain solvent systems like chlorinated solvents.[1][2] An emulsion is a stable mixture of two immiscible liquids, which prevents the clean separation of your aqueous and organic layers.[2]
Causality: Emulsions are often caused by surfactant-like molecules or fine particulates at the interface of the two layers, which lower the interfacial tension.[3] Vigorous shaking of the separatory funnel can exacerbate this issue.[4]
Solutions (Proceed from least to most disruptive):
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.[1]
-
Gentle Agitation: Gently swirl the funnel or stir the emulsion with a glass rod to encourage the droplets to coalesce.[1]
-
Increase Ionic Strength ("Salting Out"): Add a saturated aqueous solution of sodium chloride (brine). This increases the polarity and density of the aqueous layer, decreasing the solubility of organic components and helping to break the emulsion.[2][5] You can also add solid NaCl directly to the funnel.[5]
-
Solvent Addition:
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion, allowing the layers to be separated in a fresh funnel.[2][5]
To prevent emulsions in future experiments, use gentle swirling or rocking for mixing instead of vigorous shaking.[2][4]
Caption: Decision tree for breaking emulsions.
Q2: My crude NMR shows unreacted imidazole and phenethyl bromide. How can I remove them?
A2: It is common to have residual starting materials, especially if the reaction did not go to completion or if an excess of one reagent was used. Their differing chemical properties can be exploited for selective removal.
-
Removing Unreacted Imidazole: Imidazole is a basic heterocycle with good water solubility.[6]
-
Aqueous Washes: Multiple washes with water will remove a significant portion of the unreacted imidazole.
-
Acidic Wash: The most effective method is to wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Imidazole will be protonated to form the highly water-soluble imidazolium hydrochloride salt, which will partition into the aqueous layer.
-
Critical Caveat: Your product, this compound, is also basic and will be protonated by the acid wash, moving it into the aqueous layer as well. Therefore, after the acid wash, you must separate the aqueous layer, basify it (e.g., with 2M NaOH until pH > 10), and then re-extract your product back into an organic solvent. This A/B (Acid/Base) extraction is highly effective for purifying basic compounds.
-
-
-
Removing Unreacted Phenethyl Bromide: Phenethyl bromide is a neutral, non-polar organic compound. It will not be removed by aqueous or acid/base washes. It must be separated during the final purification step.
-
Column Chromatography: This is the most reliable method. Phenethyl bromide is significantly less polar than this compound and will elute much faster from a silica gel column.[7]
-
Distillation: If performing a large-scale reaction, fractional distillation under vacuum may be a viable option, provided the boiling points of the product and starting material are sufficiently different.
-
Q3: The product is a viscous oil that is difficult to purify by column chromatography. What are the best practices?
A3: Handling viscous oils during chromatography can be challenging. The key is to ensure proper loading and mobile phase selection to prevent streaking and poor separation.
Best Practices:
-
Dry Loading: Instead of loading the neat oil directly onto the column, pre-adsorb it onto a small amount of silica gel. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel (typically 2-3 times the mass of the crude oil), and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your column, ensuring a uniform starting band.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. For this compound, a gradient of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity (e.g., 10% EtOAc) and gradually increase the polarity. Aim for an Rf value of ~0.3 for your product for good separation.
-
Column Dimensions: Use a wider, shorter column rather than a long, thin one if you are concerned about run time and band broadening with a viscous sample. Ensure a proper column packing to avoid channels.
Q4: I'm observing a significant amount of a byproduct, the quaternary 1,3-diphenethylimidazolium salt. Can this be removed during the workup?
A4: Yes. The formation of a quaternary imidazolium salt is a known side reaction in the N-alkylation of imidazoles, occurring when the product reacts with another molecule of the alkylating agent.[8]
Causality and Removal: This byproduct is an ionic salt. As such, it has extremely high polarity and water solubility. During your standard aqueous workup (washing with water or brine), this salt will be almost exclusively partitioned into the aqueous layer. If you are still seeing evidence of it, it may indicate insufficient washing. Perform 2-3 additional washes with deionized water to ensure its complete removal before drying and concentrating the organic phase.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for the N-alkylation of imidazole with phenethyl bromide?
A1: A robust, general workup procedure is outlined below. This should be adapted based on the specific reaction solvent and base used.
Caption: General experimental workflow for workup.
Step-by-Step Protocol:
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly add deionized water or a saturated aqueous solution of ammonium chloride to quench any remaining reactive species.[9]
-
Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent for extraction.[10]
-
Separation & Washing: Shake the funnel (gently, to avoid emulsions), allow the layers to separate, and collect the organic layer. Wash the organic layer sequentially with deionized water (2x) and then with saturated brine (1x) to remove water-soluble impurities and residual water.
-
Drying: Dry the collected organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material, typically via flash column chromatography on silica gel.[11]
Q2: Which organic solvent is most suitable for extracting this compound?
A2: The ideal extraction solvent should be immiscible with water, have a high affinity for your product, a low boiling point for easy removal, and be relatively non-reactive.
| Solvent | Density (g/mL) | Position vs. Water | Comments |
| Dichloromethane (DCM) | ~1.33 | Bottom Layer | Excellent solvent for many organic compounds. Prone to forming emulsions.[1] |
| Ethyl Acetate (EtOAc) | ~0.90 | Top Layer | Good general-purpose solvent, less toxic than DCM. Can be partially soluble in water. |
| Diethyl Ether | ~0.71 | Top Layer | Very low boiling point, but highly flammable. Good for less polar compounds. |
Recommendation: Ethyl acetate is often a good first choice. Dichloromethane is also very effective but requires more care to avoid emulsions.[9][10]
Q3: Is an acidic or basic wash necessary during the workup?
A3: This depends on the impurities present.
-
A basic wash (e.g., with saturated NaHCO₃) is generally not required unless your reaction was run under acidic conditions and needs neutralization.
-
An acidic wash (e.g., 1M HCl) is a powerful tool for removing unreacted imidazole and other basic impurities, as detailed in Troubleshooting Q2. It is highly recommended if your crude product is contaminated with basic starting materials.
Q4: What are the expected physical properties of this compound?
A4: Knowing the properties of your target compound helps in its identification and handling.
-
Molecular Formula: C₁₁H₁₂N₂[12]
-
Molecular Weight: 172.23 g/mol [12]
-
Appearance: Typically a colorless to pale yellow oil or low-melting solid.
-
Boiling Point: High boiling point, typically requiring vacuum distillation for purification by this method.
Q5: What chromatographic conditions are recommended for purifying this compound?
A5: Flash column chromatography is the standard method for purifying this compound on a lab scale.[11]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating compounds of moderate polarity. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Start with low polarity (e.g., 9:1 Hex/EtOAc) and gradually increase the ethyl acetate concentration. This allows non-polar impurities (like phenethyl bromide) to elute first, followed by your product. |
| Detection | UV light at 254 nm | The phenyl and imidazole rings are both UV-active, making visualization on TLC plates straightforward. |
References
- BenchChem. (2025). Overcoming steric hindrance in N-alkylation of imidazole derivatives. BenchChem Technical Support.
- Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry.
- Reddit r/OrganicChemistry. (2023). This is why selective N-alkylation of imidazoles is difficult. Reddit.
- University of York. Problems with extractions. University of York Chemistry Teaching Labs.
- PrepChem. (n.d.). Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. PrepChem.com.
- LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.
- Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts.
- Google Patents. (2018). CN109020969B - Imidazole derivatives and preparation method and application thereof. Google Patents.
- K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil Science.
- Reddit r/chemistry. (2017). Removing imidazole in a workup?. Reddit.
- Pro-Drug. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Pro-Drug.
- PubChem. 1-Phenethylimidazole. National Center for Biotechnology Information.
Sources
- 1. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN109020969B - Imidazole derivatives and preparation method and application thereof - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 12. 1-Phenethylimidazole | C11H12N2 | CID 10219621 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Solvent Effects in the Synthesis of 1-Phenethyl-1H-imidazole: A Technical Support Guide
Welcome to our technical support center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth technical assistance for the synthesis of 1-phenethyl-1H-imidazole, with a specific focus on the critical impact of solvent choice on reaction rates and overall success. Here, you will find practical troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to address common challenges encountered during this synthetic procedure.
The Crucial Role of the Solvent in N-Alkylation of Imidazole
The synthesis of this compound is typically achieved through the N-alkylation of imidazole with a phenethyl halide, such as phenethyl bromide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon of the phenethyl halide, leading to the formation of the desired product. The choice of solvent is paramount as it can dramatically influence the reaction rate, often by several orders of magnitude.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on how the solvent and other reaction conditions can be optimized for a successful outcome.
Issue 1: Slow or Incomplete Reaction
-
Question: My reaction to synthesize this compound is extremely slow, and I have a significant amount of unreacted starting material even after prolonged reaction times. What could be the cause?
-
Answer: A sluggish reaction is a common issue and is often directly linked to the choice of solvent and base.
-
Inappropriate Solvent Selection: The N-alkylation of imidazole is an SN2 reaction. The rate of this reaction is highly dependent on the solvent's ability to solvate the reactants and the transition state.
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can form strong hydrogen bonds with the imidazole nitrogen, creating a "solvent cage" that stabilizes the nucleophile and increases the activation energy for the reaction, thereby slowing it down.[1][2][3]
-
Nonpolar Solvents (e.g., hexane, toluene): While these solvents do not solvate the nucleophile, they often suffer from poor solubility of the imidazole and the base, leading to a heterogeneous reaction mixture and a slow reaction rate.
-
-
Suboptimal Base: The basicity and solubility of the base are critical. If the imidazole is not sufficiently deprotonated, its nucleophilicity will be low.
-
For instance, potassium carbonate (K2CO3) has limited solubility in some organic solvents like acetone, which can impede the reaction.[4]
-
-
Solutions:
-
Switch to a Polar Aprotic Solvent: The solvents of choice for this reaction are polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , or Acetonitrile (MeCN) . These solvents can dissolve the reactants and effectively solvate the cation of the base, while leaving the nucleophilic imidazole anion relatively free, thus significantly accelerating the reaction.[1][5]
-
Select a Stronger or More Soluble Base: If you are using a base with poor solubility, consider switching to a stronger and more soluble base like sodium hydride (NaH) or cesium carbonate (Cs2CO3).[6]
-
Increase the Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to side reactions.
-
Consider Catalytic Additives: The addition of a catalytic amount of potassium iodide (KI) can sometimes accelerate the reaction when using alkyl bromides or chlorides, through the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).[4]
-
-
Issue 2: Formation of Side Products
-
Question: I am observing the formation of a significant amount of a side product that appears to be a quaternary imidazolium salt. How can I minimize this?
-
Answer: The formation of a 1,3-diphenethylimidazolium salt is a common side reaction that occurs when the already N-alkylated product undergoes a second alkylation.[7]
-
Causes:
-
Excess Alkylating Agent: Using a large excess of the phenethyl halide increases the likelihood of a second alkylation.
-
High Reaction Temperature or Prolonged Reaction Time: These conditions can favor the formation of the thermodynamically stable quaternary salt.
-
High Concentration: A higher concentration of reactants can increase the probability of the product reacting further.
-
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the imidazole relative to the phenethyl halide.[8]
-
Monitor the Reaction: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting imidazole is consumed.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature will decrease the rate of the second alkylation more significantly than the first.
-
Dilute the Reaction Mixture: Using a larger volume of solvent can decrease the probability of the product encountering another molecule of the alkylating agent.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying my this compound. What are some common impurities and how can I remove them?
-
Answer: Purification can be challenging due to the presence of unreacted starting materials, the quaternary salt byproduct, and residual base.
-
Common Impurities:
-
Unreacted imidazole
-
Unreacted phenethyl bromide
-
1,3-Diphenethylimidazolium bromide (quaternary salt)
-
Inorganic salts from the base (e.g., KBr)
-
-
Purification Strategy:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is essential. This typically involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate. This will remove most of the inorganic salts.
-
Acid-Base Extraction: To remove unreacted imidazole, you can wash the organic layer with a dilute acid solution (e.g., 1M HCl). The this compound will also be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent. Unreacted phenethyl bromide will remain in the initial organic layer.
-
Column Chromatography: If impurities persist, purification by column chromatography on silica gel is a reliable method. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization or Distillation: Depending on the physical state of the product, recrystallization or vacuum distillation can be effective final purification steps.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which solvent will give me the fastest reaction rate for the synthesis of this compound?
-
Q2: How do I choose between different polar aprotic solvents like DMF, DMSO, and acetonitrile?
The choice can depend on several factors:
-
Reaction Temperature: Acetonitrile has the lowest boiling point (82 °C), which might be a limiting factor if higher temperatures are required. DMF (153 °C) and DMSO (189 °C) have much higher boiling points.
-
Solubility: Ensure that your starting materials and base are soluble in the chosen solvent.
-
Workup: DMSO can be difficult to remove during the workup due to its high boiling point and miscibility with water. DMF is also high-boiling but can be easier to remove with repeated aqueous washes. Acetonitrile is generally the easiest to remove.
-
Reactivity: DMSO can sometimes participate in side reactions, especially at elevated temperatures.
-
-
Q3: Is a base always necessary for the N-alkylation of imidazole?
While the reaction can proceed without a base, it is generally much slower. The imidazole itself is a weak base and can be alkylated directly, but the reaction generates HBr as a byproduct, which will protonate the starting imidazole, rendering it non-nucleophilic. Using a base like K2CO3 or NaH deprotonates the imidazole, significantly increasing its nucleophilicity and driving the reaction to completion.
Data Presentation
The following table summarizes key physical properties of common solvents, which can help in understanding their impact on the reaction rate. A higher dielectric constant and dipole moment generally indicate a more polar solvent.
| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) | Type |
| Polar Aprotic | |||
| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | Aprotic |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | Aprotic |
| Acetonitrile (MeCN) | 37.5 | 3.92 | Aprotic |
| Acetone | 20.7 | 2.88 | Aprotic |
| Polar Protic | |||
| Methanol | 32.7 | 1.70 | Protic |
| Ethanol | 24.6 | 1.69 | Protic |
| Water | 80.1 | 1.85 | Protic |
| Nonpolar | |||
| Toluene | 2.38 | 0.36 | Aprotic |
| Hexane | 1.88 | ~0 | Aprotic |
Data sourced from various publicly available solvent property tables.
Experimental Protocols
Below is a detailed, step-by-step methodology for the synthesis of this compound.
Protocol: N-Alkylation of Imidazole with Phenethyl Bromide using Potassium Carbonate in Acetonitrile
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: Stir the suspension at room temperature and add phenethyl bromide (1.1 eq.) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K2CO3 and KBr).
-
Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified this compound.
-
If necessary, further purify by column chromatography on silica gel.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
The logical relationship between solvent properties and reaction rate is depicted in the following diagram.
Caption: Impact of solvent type on SN2 reaction rate.
References
- Reddit. (2023).
- Chemistry LibreTexts. (2014). 8.
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
- Zhang, Q. G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613. [Link]
- University of Otago. (n.d.).
- Kadrowski, B. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. YouTube. [Link]
- Reddit. (2021).
- Quora. (2020). Why does a polar solvent disfavour an SN2 reaction?[Link]
- ResearchGate. (n.d.). (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C, 24h...[Link]
- Hallett, J. P., et al. (2009). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. KU ScholarWorks. [Link]
Sources
- 1. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Table 5.17 Dielectric Constant (Permittivity) and Dipole Moment of Various Organic Substances [studfile.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. goldbook.iupac.org [goldbook.iupac.org]
- 6. Kamlet-Taft solvent parameters [stenutz.eu]
- 7. researchgate.net [researchgate.net]
- 8. Kamlet-Taft solvent parameters [stenutz.eu]
- 9. banglajol.info [banglajol.info]
Technical Support Center: Interpreting Complex NMR Spectra of 1-Phenethyl-1H-imidazole
Welcome to the technical support center for the spectroscopic analysis of complex heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with N-substituted imidazoles, specifically focusing on the challenges and nuances of interpreting the NMR spectra of 1-phenethyl-1H-imidazole. Our goal is to move beyond simple peak assignments and delve into the causality behind complex spectral features, providing you with actionable troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I have just acquired a ¹H NMR spectrum of this compound. What are the expected signals and how do I begin the assignment?
A1: Initial assignment begins with a structural breakdown of the molecule into its constituent spin systems: the monosubstituted phenyl ring, the ethyl bridge, and the 1,4,5-trisubstituted imidazole ring. Each system has characteristic chemical shifts and coupling patterns.
Expertise & Causality: The electron-withdrawing nature of the imidazole ring and the aromatic character of both rings are the primary drivers of the observed chemical shifts. The ethyl bridge protons are deshielded by their proximity to both the phenyl and imidazole moieties.
Step-by-Step Initial Assignment:
-
Identify Solvent and Reference: Confirm the residual solvent peak and ensure the spectrum is correctly referenced (e.g., TMS at 0.00 ppm or CDCl₃ at 7.26 ppm).
-
Locate Imidazole Protons: Look for three distinct signals in the aromatic region, typically between 6.8 and 7.6 ppm. The proton at the C-2 position (between the two nitrogen atoms) is the most deshielded and will appear as a singlet furthest downfield[1]. The H-4 and H-5 protons will appear as two distinct singlets (or narrow doublets with a small J-coupling of ~1-1.5 Hz) slightly upfield of the H-2 signal[1][2].
-
Assign Phenyl Protons: Expect a complex multiplet integrating to 5 protons in the range of 7.2-7.4 ppm, characteristic of a monosubstituted benzene ring.
-
Assign Ethyl Bridge Protons: Look for two signals, each integrating to 2 protons, typically between 3.0 and 4.5 ppm. These often appear as complex multiplets rather than simple triplets due to their magnetic inequivalence (see Q2). The methylene group directly attached to the imidazole nitrogen (N-CH₂) will be further downfield than the one attached to the phenyl ring (Ph-CH₂).
Data Presentation: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| Imidazole H-2 | ~7.5 - 7.6 | s | 1H | Most deshielded imidazole proton. |
| Phenyl H-2', H-6' | ~7.2 - 7.4 | m | 5H (total) | Part of the complex phenyl multiplet. |
| Phenyl H-3', H-5' | ~7.2 - 7.4 | m | Part of the complex phenyl multiplet. | |
| Phenyl H-4' | ~7.2 - 7.4 | m | Part of the complex phenyl multiplet. | |
| Imidazole H-5 | ~7.0 - 7.1 | t (J ≈ 1.2 Hz) | 1H | Small coupling to H-2 and H-4 may appear as a narrow triplet or singlet. |
| Imidazole H-4 | ~6.8 - 6.9 | t (J ≈ 1.2 Hz) | 1H | Similar to H-5. |
| N-CH₂ (α) | ~4.2 - 4.4 | t (J ≈ 7 Hz) | 2H | Deshielded by adjacent nitrogen. May be a complex multiplet. |
| Ph-CH₂ (β) | ~3.0 - 3.2 | t (J ≈ 7 Hz) | 2H | Less deshielded than N-CH₂. May be a complex multiplet. |
Note: Predicted values are based on typical ranges for N-substituted imidazoles and phenethyl groups. Actual values may vary based on solvent and concentration.[1][3]
Visualization: Labeled Structure of this compound
Caption: Expected HSQC (solid green) and key HMBC (dashed blue) correlations.
References
- Marchetti, F., Pettinari, C., & Cingolani, A. (2006). Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Inorganic Chemistry, 45(1), 130-138. [Link]
- Marzilli, L. G., & Al-Sha'er, B. I. (1995). NMR Coupling versus NMR Chemical Shift Information in Metallobiochemistry. High-Resolution One-Bond 1H−13C Coupling Constants Obtained by a Sensitive Reverse Detection Method. Inorganic Chemistry, 34(7), 1835-1845. [Link]
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
- Roberts, J. D., & Alei, M. (1980). pH dependence of /sup 15/N NMR shifts and coupling constants in aqueous imidazole and 1-methylimidazole. Comments on estimation of tautomeric equilibrium constants for aqueous histidine. Journal of the American Chemical Society, 102(9), 3045-3049. [Link]
- Silva, A. M. S., & Pinto, D. C. G. A. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 399-428). Royal Society of Chemistry. [Link]
- Contreras, R., & Flores-Parra, A. (2000). Boron Coordination Compounds Derived from Organic Molecules of Biological Interest. Current Organic Chemistry, 4(3), 263-294. [Link]
- López-Sandoval, H., et al. (2011). Synthesis, crystal structures and electrochemical properties of ferrocenyl imidazole derivatives. Journal of Molecular Structure, 1005(1-3), 105-112. [Link]
- Supporting Information for relevant synthesis papers often contain raw spectral data.
- PubChem. (n.d.). 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid.
- Human Metabolome Database. (n.d.). Imidazole Spectrum. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
- Zhang, Q-G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613. [Link]
- PubChem. (n.d.). 1-Phenethylimidazole.
- IndiaMART. (n.d.). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid. [Link]
- Supporting Information for: Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. [Link]
- Reich, H. J. (n.d.).
- Ramasami, T., & Sykes, A. G. (1982). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, 21A, 815-817. [Link]
- Abboud, J. L. M., Boyer, G., Claramunt, R. M., Elguero, J., & Fruchier, A. (1991). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Spectrochimica Acta Part A: Molecular Spectroscopy, 47(1), 125-130. [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(%CE%B4-13C-Abboud-Boyer/089028889026c483256920f0322285149303d775]([Link]
Sources
Validation & Comparative
A Comparative Analysis of the Antifungal Properties of 1-phenethyl-1H-imidazole and Econazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal research, the imidazole class of compounds has long been a cornerstone for the development of new therapeutic agents. This guide provides a detailed comparative analysis of two such imidazoles: the well-established clinical antifungal, econazole, and the less-characterized compound, 1-phenethyl-1H-imidazole. This document will delve into their chemical structures, mechanisms of action, in vitro antifungal activity, and the experimental methodologies used to evaluate their efficacy, providing a comprehensive resource for researchers in mycology and drug discovery.
Introduction to the Compounds
This compound is a simple imidazole derivative featuring a phenethyl group attached to one of the nitrogen atoms of the imidazole ring. While its broader class of phenylethyl-imidazoles has been noted for antifungal properties, specific data on the parent compound remains limited in publicly accessible literature.[1] Its chemical structure is presented below.
Econazole is a widely used topical imidazole antifungal agent.[2][3] It is a derivative of this compound, featuring additional chlorine substitutions on the phenyl and benzyl rings. These modifications significantly enhance its antifungal potency and spectrum of activity. Econazole is clinically used in the treatment of superficial mycoses, such as tinea pedis (athlete's foot), tinea cruris (jock itch), and cutaneous candidiasis.[2][3]
Chemical Structures:
| Compound | Structure |
| This compound | |
| Econazole |
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Both this compound and econazole, as members of the azole class of antifungals, are believed to exert their antifungal effects by disrupting the integrity of the fungal cell membrane. The primary target of azole antifungals is the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol.[3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
By inhibiting lanosterol 14α-demethylase, azoles prevent the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The altered sterol composition disrupts the normal structure and function of the membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, inhibition of fungal growth or cell death.[3]
Caption: The Ergosterol Biosynthesis Pathway and the inhibitory action of azole antifungals.
Comparative In Vitro Antifungal Activity
A direct quantitative comparison of the antifungal potency of this compound and econazole is challenging due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound. However, based on available information, a qualitative and quantitative overview can be provided.
This compound
Early studies on the class of 1-(2-alkyl-2-phenylethyl)-1H-imidazoles, to which this compound belongs, have reported in vitro activity against a range of dermatophytes, yeasts, and other fungi.[1] This suggests that the parent compound likely possesses intrinsic antifungal properties. However, without specific MIC values, its potency relative to structurally modified derivatives like econazole cannot be precisely determined. The lack of extensive research on this specific compound may indicate that its antifungal activity is not as potent as other developed imidazole antifungals.
Econazole
Econazole exhibits a broad spectrum of antifungal activity against a variety of clinically relevant fungi. Its efficacy has been well-documented in numerous studies. The following table summarizes some of the reported MIC ranges for econazole against various fungal species.
| Fungal Species | Type | Econazole MIC Range (µg/mL) | References |
| Candida albicans | Yeast | 0.016 - 32 | [2][3] |
| Other Candida spp. | Yeast | 0.016 - 16 | [3] |
| Trichophyton rubrum | Dermatophyte | 0.01 - 16 | [4] |
| Trichophyton mentagrophytes | Dermatophyte | 0.01 - 16 | [4] |
| Microsporum canis | Dermatophyte | General Susceptibility | [5] |
| Epidermophyton floccosum | Dermatophyte | General Susceptibility | [5] |
| Aspergillus fumigatus | Mold | Generally higher MICs than yeasts | [6] |
| Aspergillus spp. | Mold | General Susceptibility | [7] |
Note: MIC values can vary depending on the testing methodology (e.g., CLSI vs. EUCAST guidelines), inoculum size, incubation time, and specific strain characteristics. The data presented here are for comparative purposes and represent a range of reported values.
The data clearly indicates that econazole is a potent antifungal agent against a wide array of yeasts and dermatophytes. Its activity against molds like Aspergillus is generally lower compared to its effectiveness against yeasts and dermatophytes.
Mechanisms of Antifungal Resistance
Resistance to azole antifungals, including econazole, is a growing clinical concern. The primary mechanisms of resistance include:
-
Target site modification: Point mutations in the ERG11 gene, which encodes for lanosterol 14α-demethylase, can alter the enzyme's structure, reducing its affinity for azole drugs.
-
Overexpression of the target enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effect of the azole.
-
Active drug efflux: Overexpression of efflux pumps, such as those belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, can actively pump the azole drug out of the fungal cell, preventing it from reaching its target.
Experimental Protocol: Antifungal Susceptibility Testing
The in vitro antifungal activity of compounds like this compound and econazole is typically determined using standardized methods such as the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI M27 for Yeasts)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solutions:
-
Dissolve the antifungal compounds (this compound and econazole) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
-
Preparation of Microdilution Plates:
-
Perform serial twofold dilutions of the antifungal stock solutions in RPMI-1640 medium in 96-well microtiter plates to achieve a range of desired concentrations.
-
Include a drug-free well for growth control and a medium-only well for sterility control.
-
-
Inoculum Preparation:
-
Culture the fungal isolate (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microdilution plate containing the serially diluted antifungal agents.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
After incubation, visually read the plates or use a spectrophotometer to determine the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth in the drug-free control well. This concentration is the MIC.
-
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Toxicity and Side Effects
This compound: There is a lack of specific toxicological data for this compound in the available scientific literature.
Econazole: As a topical agent, econazole is generally well-tolerated. The most common side effects are local skin reactions at the site of application, including burning, itching, stinging, and redness.[2] Systemic absorption of topical econazole is minimal, and therefore, systemic side effects are rare.
Conclusion
This comparative guide highlights the current state of knowledge regarding the antifungal activities of this compound and econazole. Econazole is a well-characterized, broad-spectrum imidazole antifungal with established clinical use and a known mechanism of action targeting ergosterol biosynthesis. Its in vitro activity against a range of yeasts and dermatophytes is well-documented.
In contrast, while the chemical class to which this compound belongs has shown antifungal potential, there is a significant gap in the literature regarding the specific antifungal spectrum and potency (MIC values) of the parent compound itself. This lack of data prevents a direct quantitative comparison with econazole. Future research focusing on the in vitro and in vivo antifungal efficacy of this compound is warranted to fully understand its potential as an antifungal agent and to provide a basis for further structural modifications to enhance its activity.
References
- Heeres, J., Mostmans, J. H., & Van Cutsem, J. (1977). Antimycotic imidazoles. 2. Synthesis and antimycotic properties of 1-[2-(arylalkyl)-2-phenylethyl]-1H-imidazoles. Journal of Medicinal Chemistry, 20(11), 1511–1516. [Link]
- Thienpont, D., Van Cutsem, J., Van Nueten, J. M., Niemegeers, C. J., & Marsboom, R. (1975). Antimicrobial activity of econazole and miconazole in vitro and in experimental candidiasis and aspergillosis. Chemotherapy, 22(3-4), 211-220. [Link]
- Heeres, J., Backx, L. J., & Van Cutsem, J. M. (1976). Synthesis and antimyoctic properties of 1-(2-alkyl-2-phenylethyl)-1H-imidazoles. Journal of Medicinal Chemistry, 19(9), 1148–1155. [Link]
- Drugs.com. (n.d.). Econazole.
- Shokri, H., Khosravi, A. R., Ziglari, T., & Nikaein, D. (2015). In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections. Current Medical Mycology, 1(4), 7. [Link]
- De Vita, D., Scipione, L., Tortorella, S., Mellini, P., Di Rienzo, B., Simonetti, G., ... & Palamara, A. T. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European journal of medicinal chemistry, 57, 468-476. [Link]
- Strippoli, V., D'Auria, F. D., & Simonetti, N. (1990). In vitro antimicrobial activity of econazole and miconazole sulfosalicylate. Drugs under experimental and clinical research, 16(5), 237-242. [Link]
- Sakan, G. Y. I., Setyabudi, S., & Sofiana, E. (2020). SENSITIVITY OF Microsporum canis ISOLATED FROM DOGS TOWARDS ANTIFUNGALS. Jurnal Veteriner, 21(3), 365-371. [Link]
- Tosti, A., Piraccini, B. M., Stinchi, C., & Colombo, M. D. (1996). The role of fungi in the pathogenesis of onychomycosis.
- Nowrozi, H., Nazeri, M., & Ma'bood, A. (2021). Molecular study and antifungal susceptibility profile of Trichophyton rubrum and Trichophyton mentagrophytes strains isolated from lesions of humans and cattle. Jundishapur Journal of Microbiology, 14(1). [Link]
- DailyMed. (2023). ECONAZOLE NITRATE- econazole nitrate foam. U.S.
- Papini, R., Nardoni, S., Fanelli, A., & Mancianti, F. (2021). Virulence and Antifungal Susceptibility of Microsporum canis Strains from Animals and Humans. Journal of Fungi, 7(3), 220. [Link]
- Drugs.com. (n.d.). Econazole Monograph for Professionals.
- Strippoli, V., D'Auria, F. D., & Simonetti, N. (1990). In vitro antifungal activities of new imidazole salts towards dermatophytes. Mycoses, 33(11-12), 538-541. [Link]
- Mullen, G. B., DeCory, T. R., Allen, S. D., Mitchell, J. T., & St. Georgiev, V. (1988). Studies on antifungal agents. 18. In vitro activity of 5, 5-disubstituted-3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines and related compounds. Chemotherapy, 34(6), 444-447. [Link]
- Vlase, L., Muntean, D., Vlase, T. I., & Oprean, R. (2022). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. Processes, 10(12), 2697. [Link]
- Bouling Chemical Co., Limited. (n.d.). 1-(2-Phenylethyl)-1H-Imidazole: Properties, Applications, Safety Data.
- PubChem. (n.d.). 1-Phenethylimidazole. National Center for Biotechnology Information.
- Zhang, L., Xiao, C., Chen, X., Kong, H., & Li, Z. (2020). Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum.
- JDD. (2014). Econazole Nitrate Foam 1% for the Treatment of Tinea Pedis: Results from Two Double-Blind, Vehicle-Controlled, Phase 3 Clinical Trials.
- Skin Pharmacol Appl Skin Physiol. (2001). Skin permeation of econazole nitrate formulated in an enhanced hydrophilic multiple emulsion. Skin Pharmacology and Applied Skin Physiology, 14(5), 316-324. [Link]
- J Drugs Dermatol. (2016). Econazole Nitrate Foam 1% Improves the Itch of Tinea Pedis.
- Singh, S., Khan, M. A., & Ahmad, I. (2013). Imidazoles as potential antifungal agents: a review. Mini reviews in medicinal chemistry, 13(14), 2004-2023. [Link]
- He, L., Hao, J. H., & Zhang, J. H. (2011). Antifungal efficiency of miconazole and econazole and the interaction with transport protein: a comparative study. Journal of Shenyang Pharmaceutical University, 28(1), 26-30. [Link]
- Singh, A., Singh, P. K., Kumar, A., & Singh, S. K. (2018). In vitro susceptibility tests in the context of antifungal resistance: Beyond minimum inhibitory concentration in Candida spp. Journal of Fungi, 4(3), 93. [Link]
- Khan, M. S., Hassan, M. I., & Ahmad, F. (2018). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific reports, 8(1), 1-16. [Link]
- Al-Burtamani, S. K. S., Fadhil, M. A., & Al-Hamdani, A. A. H. (2019). MIC values of the isolated compounds evaluated against the tested microorganisms.
- Sharma, C., Kumar, R., Nargotra, A., Singh, S., & Kuca, K. (2019). Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis. Mycoses, 62(11), 1015-1022. [Link]
- PubChem. (n.d.). 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid.
- Almyroudis, N. G., Sutton, D. A., Fothergill, A. W., Rinaldi, M. G., & Kusne, S. (2007). In Vitro Susceptibilities of 217 Clinical Isolates of Zygomycetes to Conventional and New Antifungal Agents. Antimicrobial Agents and Chemotherapy, 51(7), 2586–2590. [Link]
- Paul, S., & Dastidar, S. G. (2018). Susceptibility testing of fungi to antifungal drugs. Journal of global infectious diseases, 10(2), 107. [Link]
- Espinel-Ingroff, A., Abreu, D. P. B., & Almeida-Paes, R. (2017). MIC and Upper Limit of Wild-Type Distribution for 13 Antifungal Agents against a Trichophyton mentagrophytes-Trichophyton interdigitale Complex of Indian Origin. Antimicrobial agents and chemotherapy, 61(6), e00191-17. [Link]
- Denning, D. W., Radford, S. A., Oakley, K. L., & Hall, L. (1997). Azole cross-resistance in Aspergillus fumigatus. Antimicrobial agents and chemotherapy, 41(6), 1364-1368. [Link]
- Pfaller, M. A., Boyken, L., Hollis, R. J., Kroeger, J., Messer, S. A., Tendolkar, S., & Diekema, D. J. (2008). Epidemiological cutoffs and cross-resistance to azole drugs in Aspergillus fumigatus. Antimicrobial agents and chemotherapy, 52(7), 2468-2473. [Link]
- Wiederhold, N. P. (2017). Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366. Journal of clinical microbiology, 55(10), 3143-3149. [Link]
- Yamaguchi, H., Uchida, K., Hiratani, T., Hara, T., Fukuyasu, H., Kazuno, Y., & Inouye, S. (1983). In vitro activity of ME1401, a new antifungal agent. Antimicrobial agents and chemotherapy, 23(4), 545-551. [Link]
- Ghafir, Y., & Al-Jadiri, A. (2013). MIC values of antifungals to standard and clinical isolates.
- Bozkurt, M., Kuştimur, S., & Gürer, M. A. (1989). [In vitro susceptibility of dermatophyte strains to imidazole derivatives]. Mikrobiyoloji bulteni, 23(1), 64-70. [Link]
- Pharmaffiliates. (n.d.). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid.
- Mullen, G. B., Swift, P. A., Bennett, G. A., DeCory, T. R., France, D. S., & St. Georgiev, V. (1990). Studies on antifungal agents. 23. Novel substituted 3, 5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine derivatives. Journal of medicinal chemistry, 33(10), 2694-2700. [Link]
- Ginter-Kramarczyk, D., & Polański, J. (2020). Novel Antifungals Based on 4-substituted Imidazole: A Combinatorial Chemistry Approach to Lead Discovery and Optimization. Bioorganic & medicinal chemistry letters, 30(20), 127498. [Link]
- Rev. Inst. Med. trop. S. Paulo. (2017).
- Heeres, J., Backx, L. J., Mostmans, J. H., & Van Cutsem, J. (1979). Antimycotic imidazoles. 2. Synthesis and antifungal properties of esters of 1-[2-hydroxy (mercapto)-2-phenylethyl]-1H-imidazoles. Journal of medicinal chemistry, 22(8), 1003-1005. [Link]
- Zhang, J., He, L., & Hao, J. (2011). Antifungal efficiency of miconazole and econazole and the interaction with transport protein: A comparative study. Latin American journal of pharmacy, 30(8), 1521-1526. [Link]
- Shokri, H., Khosravi, A. R., Ziglari, T., & Nikaein, D. (2015). In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections. Current medical mycology, 1(4), 7. [Link]
- He, L., Hao, J. H., & Zhang, J. H. (2011). Antifungal efficiency of miconazole and econazole and the interaction with transport protein: a comparative study. Journal of Shenyang Pharmaceutical University, 28(1), 26-30. [Link]
Sources
- 1. Synthesis and antimyoctic properties of 1-(2-alkyl-2-phenylethyl)-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Activity of Econazole-Nitrate and Chelerythrine against Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular study and antifungal susceptibility profile of Trichophyton rubrum and Trichophyton mentagrophytes strains isolated from lesions of humans and cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections | Semantic Scholar [semanticscholar.org]
- 6. Antimicrobial activity of econazole and miconazole in vitro and in experimental candidiasis and aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antimicrobial activity of econazole and miconazole sulfosalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of N-Alkyl Imidazole Synthesis Methods
An In-Depth Technical Guide
Abstract
The N-alkyl imidazole scaffold is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, ionic liquids, and catalysts.[1][2] The introduction of an alkyl group to the imidazole nitrogen atom profoundly modulates the molecule's physicochemical properties, including its lipophilicity, solubility, and biological activity.[3][4] Consequently, the development of efficient, scalable, and selective N-alkylation methods is of paramount importance to researchers in medicinal chemistry and materials science. This guide provides a comparative analysis of prevalent synthesis methodologies, offering experimental data, detailed protocols, and mechanistic insights to inform the selection of the most appropriate technique for a given application.
Introduction: The Strategic Importance of N-Alkylation
The N-alkylation of an imidazole ring is a fundamental nucleophilic substitution reaction where the deprotonated imidazole nitrogen acts as a nucleophile, attacking an electrophilic alkylating agent.[3] While conceptually straightforward, the practical execution involves critical choices regarding the base, solvent, temperature, and alkylating agent, all of which influence reaction efficiency, yield, and regioselectivity. Furthermore, the rise of green chemistry principles has spurred the development of alternative methods that minimize waste, reduce energy consumption, and avoid hazardous reagents.[5][6]
This guide will dissect and compare the following key synthetic strategies:
-
Classical Sₙ2 Alkylation: The foundational method using strong or weak bases in polar aprotic solvents.
-
Phase-Transfer Catalysis (PTC): A robust and often greener alternative that facilitates reactions between different phases.
-
Microwave-Assisted Synthesis: A modern technique leveraging microwave energy to dramatically accelerate reaction times.
-
Novel Catalyst-Free Approaches: Innovative methods that circumvent the need for metal catalysts or strong bases.
Mechanistic Overview of N-Alkylation
The core transformation involves two primary steps: deprotonation of the imidazole N-H proton to form the highly nucleophilic imidazolide anion, followed by the anion's attack on an alkyl electrophile (e.g., an alkyl halide).
Caption: General workflow of imidazole N-alkylation.
Comparative Analysis of Synthesis Methodologies
The choice of synthetic method is a critical decision dictated by factors such as substrate scope, desired scale, available equipment, and commitment to green chemistry principles. The following table summarizes the key performance characteristics of each major method.
| Method | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages | Green Chemistry Rating |
| Classical Sₙ2 Alkylation | 60-95% | 4-48 hours[7] | Well-established, versatile, reliable for many substrates. | Requires stoichiometric strong base (e.g., NaH), anhydrous polar aprotic solvents (e.g., DMF), potential for over-alkylation.[3] | ★★☆☆☆ |
| Phase-Transfer Catalysis (PTC) | 80-99%[8] | 2-10 hours | High yields, avoids anhydrous/aprotic solvents, uses milder inorganic bases, can be solvent-free, simplified workup.[6][8][9] | Catalyst can sometimes be difficult to remove; catalyst poisoning by certain leaving groups (e.g., iodide).[6][10] | ★★★★☆ |
| Microwave-Assisted Synthesis | 70-95%[11] | 30-90 minutes[11][12] | Drastically reduced reaction times, uniform heating, often higher yields and purity.[13][14] | Requires specialized microwave reactor, scalability can be a concern for some equipment. | ★★★★☆ |
| Catalyst-Free (MBH Adducts) | 70-84%[15] | 10-24 hours | Avoids metal catalysts and strong bases, high regioselectivity, good for specific substrates (allylic alcohols).[15][16] | Limited to specific types of alkylating agents (Morita–Baylis–Hillman adducts). | ★★★☆☆ |
| One-Pot (Debus-Radziszewski) | >90%[17] | ~2 hours | Excellent yields, high atom economy, sustainable (on-water reaction), directly yields ionic liquids.[17][18] | Primarily for synthesizing symmetrically N,N'-disubstituted imidazolium salts. | ★★★★★ |
Detailed Experimental Protocols
Protocol 1: Classical N-Alkylation using Sodium Hydride
This method is a gold standard for achieving complete deprotonation and subsequent alkylation, particularly for less reactive alkylating agents. The use of sodium hydride (NaH) necessitates anhydrous conditions.
Causality: Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the imidazole, driving the reaction forward. Anhydrous DMF is used as it is a polar aprotic solvent that effectively solvates the resulting imidazolide salt without interfering with the base.[3]
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the starting imidazole (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF to dissolve the imidazole.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water; gas evolution (H₂) will be observed.
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring & Work-up: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Upon completion, cautiously quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)
PTC is an elegant and highly efficient method that avoids harsh anhydrous conditions and is often more environmentally friendly.[6][9]
Causality: The phase-transfer catalyst (e.g., a tetraalkylammonium salt) forms a lipophilic ion pair with the imidazolide anion, which is generated in the solid or aqueous phase by an inorganic base (e.g., K₂CO₃ or NaOH). This ion pair is soluble in the organic phase, allowing it to react with the alkyl halide.[9] This "simulated high dilution" can also enhance selectivity.[10]
Methodology:
-
Reaction Setup: To a round-bottom flask, add the imidazole (1.0 equivalent), a powdered inorganic base (e.g., K₂CO₃, 2.0 equivalents), and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05-0.1 equivalents).
-
Solvent & Reagent Addition: Add a non-polar organic solvent (e.g., toluene or dichloroethane) followed by the alkyl halide (1.2 equivalents).
-
Reaction: Heat the mixture (typically 50-80 °C) with vigorous stirring to ensure efficient mixing of the phases.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture and filter to remove the inorganic salts. Wash the filtrate with water to remove the catalyst.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting product is often of high purity, but can be further purified by distillation or chromatography if necessary.[9]
Protocol 3: Microwave-Assisted N-Alkylation
This protocol leverages the efficiency of microwave heating to achieve rapid synthesis, making it ideal for high-throughput screening and rapid library generation.[11][14]
Causality: Microwave irradiation provides direct, uniform heating to the polar molecules in the reaction mixture.[13] This rapid and efficient energy transfer dramatically accelerates the rate of the Sₙ2 reaction compared to conventional heating methods.[11]
Methodology:
-
Reaction Setup: In a specialized microwave reaction vessel, combine the imidazole (1.0 equivalent), the alkyl halide (1.1 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent: Add a suitable microwave-safe solvent (e.g., acetonitrile or solvent-free).
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 30-90 minutes). Note: The reaction parameters should be optimized for the specific substrates.
-
Work-up: After cooling the vessel to room temperature, filter the reaction mixture to remove the base.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by column chromatography.[11][12]
Strategic Selection of a Synthesis Method
Choosing the optimal N-alkylation strategy requires a careful evaluation of the project's specific needs. The following decision-making workflow can guide this process.
Caption: Decision workflow for selecting an N-alkylation method.
Conclusion
The synthesis of N-alkyl imidazoles can be accomplished through a variety of robust methods. While classical Sₙ2 alkylation remains a reliable and versatile choice, modern techniques offer significant advantages. Phase-Transfer Catalysis provides a scalable, high-yielding, and greener alternative suitable for industrial applications. For rapid synthesis in a research and development setting, microwave-assisted protocols are unparalleled in their efficiency. The selection of the ideal method hinges on a balanced consideration of speed, scale, cost, substrate compatibility, and environmental impact, empowering chemists to produce these vital chemical entities with precision and efficiency.
References
- Vertex AI Search. (2025).
- Jayachandran, J. P., & Wang, M.-L. (2001). N-ALKYLATION OF 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVES USING A NEW PHASE TRANSFER REAGENT UNDER PTC CONDITIONS.
- Mhasni, O., et al. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
- Google Patents. (n.d.).
- PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. [Link]
- Monash University. (2022). Microwave‐Assisted Synthesis of Bioactive Pyridine‐Functionalized N‐Alkyl‐Substituted (Benz)Imidazolium Salts. [Link]
- ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... | Download Table. [Link]
- A review: Imidazole synthesis and its biological activities. (n.d.). [Link]
- ResearchGate. (n.d.). Typical laboratory synthesis of N-alkyl imidazoles. [Link]
- ResearchGate. (n.d.). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents | Request PDF. [Link]
- NIH. (n.d.).
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. [Link]
- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of imidazoles. [Link]
- NIH. (n.d.). The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note. [Link]
- PTC Organics, Inc. (n.d.).
- Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. (n.d.). [Link]
- ResearchGate. (n.d.). (PDF) N-alkylation of imidazole by alkaline carbons. [Link]
- PubMed Central. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. [Link]
- NIH. (2009). A Facile Route to C2-Substituted Imidazolium Ionic Liquids. [Link]
- Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Upd
- Royal Society of Chemistry. (2002). Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons. [Link]
- NIH. (n.d.). Microwave Assisted Reactions of Some Azaheterocylic Compounds. [Link]
- Review: A convenient approach for the synthesis of imidazole deriv
- PubMed Central. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
- ACS Publications. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. [Link]
- Royal Society of Chemistry. (n.d.). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. [Link]
- Google Patents. (n.d.). CN103012275A - Method for producing high-purity N-alkyl imidazole.
- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- NIH. (n.d.). Membrane interactions of ionic liquids and imidazolium salts. [Link]
- NIH. (2020).
- FABAD Journal of Pharmaceutical Sciences. (n.d.).
- Bentham Science Publisher. (2023).
- NIH. (n.d.). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. [Link]
Sources
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. CN103012275A - Method for producing high-purity N-alkyl imidazole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. research.monash.edu [research.monash.edu]
- 12. rsc.org [rsc.org]
- 13. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave Assisted Reactions of Some Azaheterocylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
- 16. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Efficacy Analysis for Researchers: 1-Phenethyl-1H-imidazole and Clotrimazole
This guide provides an in-depth, objective comparison of the antifungal efficacy of 1-phenethyl-1H-imidazole and the widely-used clinical antifungal, clotrimazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available preclinical data, elucidates the shared mechanism of action, and provides detailed experimental protocols for independent verification. Our analysis is grounded in scientific literature to ensure technical accuracy and trustworthiness, empowering you to make informed decisions in your research and development endeavors.
Introduction: The Clinical Significance of Imidazole Antifungals
Fungal infections pose a significant global health challenge, necessitating the continuous development of novel and effective antifungal agents. The imidazole class of antifungals has been a cornerstone of antimycotic therapy for decades. These synthetic compounds are characterized by a five-membered diazole ring and are widely recognized for their broad-spectrum activity against yeasts and dermatophytes.
Clotrimazole , a well-established imidazole derivative, is extensively used in topical formulations for the treatment of various superficial fungal infections, such as vaginal and skin infections caused by Candida spp., Trichophyton spp., and Microsporum spp.[1][2]. Its efficacy and safety profile are well-documented, making it a critical benchmark for the evaluation of new antifungal candidates.
This compound is a structurally related imidazole derivative that has been investigated for its potential antifungal properties. As with many novel compounds, a direct head-to-head clinical comparison with established drugs like clotrimazole is often lacking in publicly available literature. This guide, therefore, aims to provide a comparative overview based on available in vitro data for this compound and its close structural analogs against the established efficacy of clotrimazole.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Both this compound and clotrimazole belong to the azole class of antifungal agents and share a common mechanism of action: the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis[3]. Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.
The key target for imidazole antifungals is the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol[2]. By binding to the heme iron of this enzyme, imidazoles block the demethylation of lanosterol, leading to its accumulation and a depletion of ergosterol in the fungal cell membrane. This disruption results in increased membrane permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth (fungistatic activity) or cell death (fungicidal activity at higher concentrations).
Comparative In Vitro Efficacy
A direct comparative study of this compound and clotrimazole was not available in the reviewed literature. Therefore, this section presents a compilation of in vitro efficacy data from various studies for clotrimazole and for structurally similar imidazole derivatives to this compound. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is important to note that variations in experimental conditions (e.g., media, inoculum size, incubation time) between studies can influence MIC values[4][5].
Antifungal Spectrum and Efficacy of Clotrimazole
Clotrimazole exhibits a broad spectrum of activity against various pathogenic fungi. The table below summarizes the MIC ranges for clotrimazole against several clinically relevant Candida species, as reported in multiple studies.
| Fungal Species | Clotrimazole MIC Range (µg/mL) | Reference(s) |
| Candida albicans | <0.008 - 8 | [6][7][8][9] |
| Candida glabrata | 0.125 - 8 | [6][8] |
| Candida krusei | 0.125 - 0.5 | [6] |
| Candida parapsilosis | 0.015 - 0.03 | [6] |
| Candida tropicalis | 0.008 - 1 | [6] |
Note: The wide range of MIC values, particularly for C. albicans and C. glabrata, reflects the potential for both inherent differences in susceptibility among strains and the emergence of resistance[7].
Antifungal Efficacy of this compound and Analogs
While specific data for this compound is limited, studies on structurally related compounds provide insights into its potential efficacy. For instance, various 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters and (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime have demonstrated potent anti-Candida activity, with some derivatives showing significantly lower MIC values than the reference drug fluconazole, and in some cases, miconazole[10][11].
One study reported a derivative, compound 5j ((E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime), with a MIC value of 0.0054 µmol/mL against C. albicans, which was more potent than both fluconazole and miconazole in the same study[10]. Another study highlighted compound 5a (an aromatic ester of 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol) with a MIC of 0.0833 µmol/mL against C. albicans, demonstrating significantly better performance than fluconazole[11].
Experimental Protocols for Efficacy and Safety Assessment
To facilitate further research and direct comparison, this section provides standardized protocols for determining antifungal efficacy and cytotoxicity.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A for yeast susceptibility testing.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Test compounds (this compound, clotrimazole) dissolved in a suitable solvent (e.g., DMSO)
-
Fungal isolates (e.g., Candida albicans ATCC 90028)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of each test compound.
-
Perform serial twofold dilutions of the compounds in RPMI-1640 medium in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a positive control (fungal inoculum without any drug) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
-
In Vitro Cytotoxicity Assay
This protocol outlines a common method to assess the potential toxicity of the compounds to mammalian cells, which is crucial for determining their therapeutic index.
Materials:
-
Mammalian cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and an untreated control.
-
Incubate for 24-72 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the wells at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) can be determined by plotting the cell viability against the compound concentration.
-
Conclusion and Future Directions
Based on the available in vitro data, both clotrimazole and compounds structurally related to this compound demonstrate significant antifungal activity, primarily through the inhibition of ergosterol biosynthesis. Clotrimazole remains a potent and widely used antifungal, serving as a reliable benchmark. While direct comparative data is lacking, the potent activity of several this compound analogs suggests that this compound class is a promising area for further investigation in the development of new antifungal agents.
For a definitive comparison, a head-to-head study evaluating the MICs of this compound and clotrimazole against a broad panel of clinically relevant fungal isolates under standardized conditions is essential. Furthermore, comprehensive cytotoxicity profiling of this compound is required to assess its therapeutic potential and safety margin. Such studies will be instrumental in determining if this compound or its derivatives could offer advantages over existing therapies in terms of potency, spectrum of activity, or resistance profile.
References
- Odds, F. C. (1980). Laboratory evaluation of antifungal agents: a comparative study of five imidazole derivatives of clinical importance. Journal of Antimicrobial Chemotherapy, 6(6), 749–761.
- Odds, F. C. (n.d.). Laboratory evaluation of antifungal agents: a comparative study of five imidazole derivatives of clinical importance F. C. Odds.
- Dixon, D., Shadomy, S., Shadomy, H. J., Espinel-Ingroff, A., & Kerkering, T. M. (1978). Comparison of the in vitro antifungal activities of miconazole and a new imidazole, R41,400. The Journal of infectious diseases, 138(2), 245–248.
- Wójcik, K., Krawczyk, M., & Różalska, S. (2021). Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study. Journal of Fungi, 7(9), 724.
- Pelletier, R., Peter, J., Antin, C., Gonzalez, C., Wood, L., & Walsh, T. J. (2000). Emergence of Resistance of Candida albicans to Clotrimazole in Human Immunodeficiency Virus-Infected Children: In Vitro and Clinical Correlations. Journal of Clinical Microbiology, 38(4), 1563–1568.
- Szymańska, E., Szymańska, M., Winnicka, K., & Amelian, A. (2020). Physicochemical and Antifungal Properties of Clotrimazole in Combination with High-Molecular Weight Chitosan as a Multifunctional Excipient. Polymers, 12(12), 2797.
- ResearchGate. (n.d.). MIC values of clotrimazole in the tested population of Candida species and comparison with results published by other authors with the use of the CLSI method.
- Anderson, R., & Theron, A. J. (2008). Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure. Mycoses, 52(1), 58–62.
- ResearchGate. (n.d.). Cumulative MICs of clotrimazole against C. albicans.
- Iwata, K., & Yamaguchi, H. (1983). In vitro studies of a new imidazole antimycotic, bifonazole, in comparison with clotrimazole and miconazole. Arzneimittel-Forschung, 33(4), 546–551.
- Özdemir, Y., Öktem-Okullu, S., Levent, S., & Sancak, B. N. (2018). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Molecules, 23(11), 2967.
- Attia, M. I., El-Subbagh, H. I., Al-Gendy, M. A., & Al-Dhalaan, F. S. (2014). In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Molecules, 19(12), 21418–21434.
- Yamaguchi, H., Uchida, K., Hiratani, T., Hara, T., Fukuyasu, H., Kazuno, Y., & Inouye, S. (1989). In vitro activity of ME1401, a new antifungal agent. Antimicrobial agents and chemotherapy, 33(5), 733–738.
- Veronese, M., Salvaterra, M., & Barzaghi, D. (1981). Fenticonazole, a new imidazole derivative with antibacterial and antifungal activity. In vitro study. Arzneimittel-Forschung, 31(12), 2133–2137.
- Merlos, M., Giral, M., Balsa, D., Ferrando, R., Garcia-Rafanell, J., & Forn, J. (1992). In vitro and in vivo studies with flutrimazole, a new imidazole derivative with antifungal activity. Arzneimittel-Forschung, 42(6), 849–853.
- Saviuc, C., Oprea, E., Chifiriuc, M. C., & Bleotu, C. (2023). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Antibiotics, 13(1), 22.
- Al-Ghorbani, M., Chebude, Y., Kumar, S., & Shyy, W.-J. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 15(1), 1–16.
- Zhang, Y., Li, Y., Wang, Y., & Li, J. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3379.
- Sawyer, P. R., Brogden, R. N., Pinder, R. M., Speight, T. M., & Avery, G. S. (1975). Clotrimazole: a review of its antifungal activity and therapeutic efficacy. Drugs, 9(6), 424–447.
- El-Subbagh, H. I., Al-Gendy, M. A., Attia, M. I., & Al-Dhalaan, F. S. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central journal, 7, 169.
- Gsaller, F., Hortnagl, C., & Lass-Flörl, C. (2019). Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. Journal of Fungi, 5(3), 84.
- Nishiyama, Y., & Iwata, M. (1984). Comparison of the in vitro antifungal activities of clotrimazole, miconazole, econazole and exalamide against clinical isolates of dermatophytes. The Journal of dermatology, 11(3), 277–281.
- Saviuc, C., Oprea, E., & Chifiriuc, M. C. (2023). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Antibiotics (Basel, Switzerland), 13(1), 22.
- Sicari, V., & Zabbo, C. P. (2025). Clotrimazole. In StatPearls. StatPearls Publishing.
- Büchel, K. H., Draber, W., Regel, E., & Plempel, M. (1972). [Synthesis and properties of clotrimazole and other antimycotic 1-triphenylmethylimidazoles]. Arzneimittel-Forschung, 22(8), 1260–1272.
Sources
- 1. Clotrimazole: a review of its antifungal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emergence of Resistance of Candida albicans to Clotrimazole in Human Immunodeficiency Virus-Infected Children: In Vitro and Clinical Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physicochemical and Antifungal Properties of Clotrimazole in Combination with High-Molecular Weight Chitosan as a Multifunctional Excipient | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
The Regioisomeric Dance: A Comparative Guide to the Biological Activity of 1-Phenethyl-1H-imidazole and Its Positional Isomers
Introduction: The imidazole nucleus is a cornerstone of medicinal chemistry, integral to a vast array of pharmacologically active agents. When coupled with a phenethyl moiety, the resulting scaffold, phenethyl-imidazole, presents a versatile platform for drug discovery, exhibiting a wide spectrum of biological activities. However, the precise positioning of this phenethyl group on the imidazole ring—a concept known as regioisomerism—can profoundly influence the molecule's interaction with biological targets, leading to significant variations in efficacy and selectivity. This guide provides a comprehensive comparison of the biological activities of 1-phenethyl-1H-imidazole and its key regioisomers, the 2- and 4-phenethyl-1H-imidazoles. While direct head-to-head comparative studies on these specific isomers are limited, this analysis synthesizes data from structurally related compounds and established structure-activity relationship (SAR) principles to offer valuable insights for researchers in drug development.
The Critical Influence of Regioisomerism
The location of the phenethyl substituent on the imidazole ring dictates the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities. These physicochemical properties are paramount in determining how the molecule binds to a biological target, such as an enzyme's active site or a receptor's binding pocket.
-
This compound: The phenethyl group is attached to one of the nitrogen atoms. This substitution pattern influences the basicity of the other nitrogen and the overall lipophilicity of the molecule.
-
2-Phenethyl-1H-imidazole: The substituent is at the carbon atom between the two nitrogens. This can sterically hinder access to the nitrogen atoms and alters the molecule's dipole moment.
-
4- (or 5-) Phenethyl-1H-imidazole: The phenethyl group is on a carbon atom adjacent to a nitrogen. The tautomeric nature of the imidazole ring means the 4- and 5-positions are often in equilibrium. This positioning can significantly impact the molecule's ability to act as a hydrogen bond donor or acceptor.
The following diagram illustrates the logical relationship between the regioisomeric structure and its potential biological impact.
Caption: Impact of regioisomerism on biological activity.
Comparative Analysis of Biological Activities
Antifungal Activity
The imidazole scaffold is famously a key component of many antifungal drugs, which typically act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungal cell membranes. The orientation of the side chains relative to the imidazole core is critical for potent inhibition.
While direct comparative data for the phenethyl-imidazole regioisomers is scarce, SAR studies of related antifungal imidazoles suggest that the 1-substituted isomers are often more potent. This is because the N1-substituent can orient itself to fit into a hydrophobic pocket of the enzyme, while the N3 atom coordinates with the heme iron in the active site.
Hypothetical Activity Profile:
| Regioisomer | Predicted Antifungal Potency | Rationale |
| This compound | Potentially the most potent | The N1-phenethyl group can occupy a hydrophobic binding pocket, while the unhindered N3 can coordinate with the heme iron of CYP51, a common mechanism for azole antifungals.[1] |
| 2-Phenethyl-1H-imidazole | Likely less potent | The phenethyl group at the 2-position may cause steric hindrance, impeding the optimal binding of the imidazole nitrogen to the heme iron of CYP51. |
| 4-Phenethyl-1H-imidazole | Potentially active, but may be less potent than the 1-isomer | The C4-substituent may not position the imidazole ring as effectively for heme coordination compared to an N1-substituent. However, it could still interact favorably with other residues in the active site. |
Enzyme Inhibition
Beyond antifungal activity, phenethyl-imidazole derivatives have shown inhibitory effects on various other enzymes.
-
11β-Hydroxylase Inhibition: Derivatives of 1-phenylethyl-1H-imidazole are known potent inhibitors of 11β-hydroxylase, an enzyme involved in cortisol and aldosterone biosynthesis.[2] This suggests that the this compound scaffold is well-suited for binding to the active site of this enzyme.
-
β-Glucosidase Inhibition: A study on phenylimidazoles revealed that 4-phenylimidazole is a potent inhibitor of β-glucosidase.[3] This finding suggests that C-substituted imidazoles, such as 4-phenethyl-1H-imidazole, could also exhibit significant inhibitory activity against this class of enzymes. The study proposed that the phenyl group occupies a hydrophobic aglycone binding site, while the imidazole moiety binds to the sugar-binding site.[3]
-
Nitric Oxide Synthase Inhibition: 1-Phenylimidazole has been shown to inhibit the constitutive bovine endothelial nitric oxide synthase.[4] This indicates a potential for this compound to exhibit similar activity.
Comparative Table of Potential Enzyme Inhibition:
| Enzyme Target | This compound | 2-Phenethyl-1H-imidazole | 4-Phenethyl-1H-imidazole | Supporting Evidence |
| 11β-Hydroxylase | Predicted High Activity | Predicted Lower Activity | Predicted Moderate Activity | Derivatives of 1-phenylethyl-1H-imidazole are known inhibitors.[2] |
| β-Glucosidase | Predicted Moderate Activity | Predicted Lower Activity | Predicted High Activity | 4-Phenylimidazole is a potent inhibitor.[3] |
| Nitric Oxide Synthase | Predicted Moderate Activity | Predicted Lower Activity | Predicted Lower Activity | 1-Phenylimidazole shows inhibitory activity.[4] |
Cytotoxicity and Anticancer Potential
The cytotoxicity of imidazole derivatives is an area of active research. Some studies have shown that substituted imidazoles can induce cellular toxicity by impairing redox balance and mitochondrial membrane potential.[5] The substitution pattern on the imidazole ring is expected to play a crucial role in the cytotoxic profile. For instance, in a study on benzo[d]imidazole regioisomers, the position of a fluoro substituent was found to significantly impact the compound's cytotoxicity against different cell lines.
Given the general cytotoxic potential of some imidazole derivatives, it is plausible that the phenethyl-imidazole regioisomers could exhibit anticancer activity. However, without direct comparative data, it is difficult to predict which isomer would be the most potent. The specific mechanism of action would likely depend on the cellular targets, which could vary with the regioisomeric form.
Experimental Protocols
General Synthesis of Phenethyl-1H-imidazole Regioisomers
The synthesis of these regioisomers can be achieved through established methods in heterocyclic chemistry. The following diagram and protocols outline representative synthetic routes.
Sources
- 1. Imidazoles as potential antifungal agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of beta-glucosidase by imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibition of the constitutive bovine endothelial nitric oxide synthase by imidazole and indazole agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Phenethylimidazole Derivatives
The phenethylimidazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. Its unique combination of a lipophilic phenethyl group and a hydrogen-bond-accepting imidazole ring allows for versatile interactions with various biological targets. This guide provides an in-depth comparison of phenethylimidazole derivatives, exploring the nuanced structure-activity relationships (SAR) that govern their efficacy as antifungal agents, aromatase inhibitors, and anticancer therapeutics. We will delve into the experimental data that underpins these relationships and provide detailed protocols for their evaluation.
Phenethylimidazole Derivatives as Antifungal Agents
The primary mechanism of action for most azole antifungals, including phenethylimidazole derivatives, is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Depletion of ergosterol disrupts membrane integrity, leading to fungal growth inhibition. The SAR of these compounds focuses on optimizing interactions within the CYP51 active site.
Structure-Activity Relationship Analysis
The core phenethylimidazole structure can be systematically modified at several positions to modulate antifungal potency. Key modifications include substitutions on the phenethyl ring and the nature of the side chain attached to the ethyl linker.
-
Substitution on the Phenyl Ring: Halogen substitutions, particularly dichlorination at the 2- and 4-positions of the phenyl ring, are consistently associated with potent antifungal activity. This is exemplified by fenticonazole, which incorporates a 2,4-dichlorophenyl group and exhibits a broad spectrum of activity against dermatophytes and yeasts.[2] The electron-withdrawing nature of halogens is thought to enhance the binding affinity to the enzyme's active site.
-
Modifications of the Ethyl Linker: The β-carbon of the ethyl linker is a critical point for modification. Introducing a benzyloxy group at this position leads to compounds with potent, broad-spectrum activity against not only dermatophytes but also yeasts like Candida albicans and even gram-positive bacteria.[3] This suggests that the additional aryl group can occupy a hydrophobic pocket in the target enzyme, enhancing binding.
-
Imidazole Moiety: The imidazole ring itself is crucial for activity, as the N-3 atom coordinates with the heme iron atom in the active site of CYP51, effectively blocking its catalytic function. While less explored, substitutions directly on the imidazole ring can drastically alter activity, often negatively, by interfering with this critical heme coordination.
Comparative Antifungal Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative phenethylimidazole derivatives against common fungal pathogens, illustrating the SAR principles discussed.
| Compound/Derivative | Substitution Pattern | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | Reference |
| Fenticonazole | 2,4-dichlorophenyl, 4-phenylthiobenzyl ether side chain | 0.25 - 4 | 4 - 16 | [2] |
| Generic Derivative 1 | Unsubstituted Phenyl Ring | > 64 | > 64 | N/A |
| Generic Derivative 2 | 4-chlorophenyl | 8 - 32 | 16 - 64 | N/A |
| Generic Derivative 3 | β-benzyloxyphenethyl | 1 - 8 | 2 - 16 | [3] |
Note: Data for "Generic Derivatives" is illustrative based on general SAR principles discussed in the literature.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines to determine the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[4]
-
Inoculum Preparation:
-
Culture the fungal strain (e.g., C. albicans) on Sabouraud Dextrose Agar (SDA) for 24-48 hours.
-
Harvest the cells and suspend them in sterile saline.
-
Adjust the cell density to 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer or hemocytometer.
-
Dilute this suspension 1:1000 in RPMI 1640 medium (buffered with MOPS) to obtain the final inoculum concentration.[5]
-
-
Drug Dilution:
-
Prepare a stock solution of the phenethylimidazole derivative in DMSO.
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using RPMI 1640 medium to achieve final concentrations ranging from 0.03 to 64 µg/mL.[6]
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted drug. The final cell concentration will be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[5]
-
Include a growth control well (inoculum, no drug) and a sterility control well (medium, no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.[5]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control well, determined visually or by reading the absorbance at 492 nm.[7]
-
Phenethylimidazole Derivatives as Aromatase Inhibitors
Aromatase (CYP19A1) is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis—the conversion of androgens to estrogens.[8] Inhibiting this enzyme is a cornerstone therapy for hormone-receptor-positive breast cancer. Non-steroidal aromatase inhibitors, such as letrozole and anastrozole, feature a triazole ring that coordinates with the heme iron of the enzyme. Phenethylimidazole derivatives are explored as analogous structures, where the imidazole ring serves the same heme-coordinating function.
Structure-Activity Relationship Analysis
The design of phenethylimidazole-based aromatase inhibitors is guided by the structure of known non-steroidal inhibitors. The goal is to optimize the fit within the aromatase active site.
-
Core Scaffold: The imidazole ring is essential for activity, mimicking the function of the triazole ring in drugs like letrozole by binding to the heme iron atom of the aromatase enzyme.[9]
-
Phenyl Ring Substituents: The presence of electron-withdrawing groups, such as a cyano group (nitrile), on an adjacent phenyl ring is a key feature for high potency, as seen in anastrozole and letrozole analogues.[7] These groups can form crucial interactions with active site residues.
-
Lipophilicity and Molecular Size: The overall lipophilicity (measured as ALogP) and the number of rings in the molecule are important descriptors for inhibitory activity.[7] A balance must be struck to ensure good binding affinity without compromising solubility and pharmacokinetic properties. For instance, increasing the lipophilic character of substituents can improve binding affinity with the enzyme.[9]
Comparative Aromatase Inhibitory Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for various azole-based aromatase inhibitors, providing a comparison for the phenethylimidazole scaffold.
| Compound | Azole Ring | Key Structural Features | Aromatase IC50 (nM) | Reference |
| Letrozole | 1,2,4-Triazole | Bis(4-cyanophenyl)methyl group | ~2.0 - 2.8 | [9][10] |
| Anastrozole | 1,2,4-Triazole | Tetramethyl-cyanophenyl-methyl group | Potent, sub-nanomolar range | [10] |
| Ketoconazole | Imidazole | Complex, multi-ring structure | ~2600 | [9] |
| Compound IV (1,2,3-Triazole Deriv.) | 1,2,3-Triazole | Phenyl, sulfonamide moiety | 24 | [9] |
Experimental Protocol: In Vitro Aromatase Inhibition Assay (Fluorometric)
This cell-free assay provides a direct measurement of aromatase activity and its inhibition by test compounds.[11][12]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., phosphate buffer, pH 7.4).
-
Reconstitute recombinant human aromatase (CYP19A1) in the assay buffer and keep on ice.[11]
-
Prepare a high-concentration stock solution (e.g., 10 mM) of the phenethylimidazole test compound in DMSO. Perform serial dilutions to create a range of test concentrations.
-
Prepare a fluorogenic aromatase substrate solution (e.g., 3-cyano-7-ethoxycoumarin).
-
Prepare an NADPH generating system (containing NADP+, Glucose-6-Phosphate, and G6P Dehydrogenase).[11]
-
-
Assay Procedure:
-
In a 96-well white, flat-bottom plate, prepare a master mix containing assay buffer, recombinant aromatase, and the NADPH generating system.
-
Add the test compound dilutions, a positive control (e.g., Letrozole), and a solvent control (DMSO) to designated wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[11]
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) using a fluorescence plate reader.
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percent inhibition relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[13]
-
Phenethylimidazole Derivatives as Anticancer Agents
Beyond aromatase inhibition, imidazole-containing structures have been investigated for direct cytotoxic effects against cancer cells through various mechanisms, including tubulin polymerization inhibition.[14] The phenethylimidazole scaffold offers a framework for developing such agents.
Structure-Activity Relationship Analysis
The SAR for direct cytotoxicity is complex and target-dependent. However, general trends can be observed:
-
Substitutions on the Imidazole Ring: Attaching bulky or aromatic groups at the C2 and N1 positions of the imidazole ring is a common strategy. For instance, 2-aryl substitutions can lead to potent tubulin polymerization inhibitors.[12]
-
Substitutions on the Phenyl Ring: The electronic properties of substituents on the phenyl ring play a crucial role. Electron-donating groups (e.g., methoxy) on the phenyl portion of a benzimidazole (a fused version of phenethylimidazole) were found to be more active as tubulin inhibitors than electron-withdrawing groups.[14]
-
Fused Ring Systems: Fusing the imidazole ring with a benzene ring to form a benzimidazole is a widely explored strategy that often enhances anticancer activity by increasing the planar surface area for π-π stacking interactions with biological targets.[6][15]
Comparative Anticancer Activity Data
The table below shows IC50 values for various imidazole-based compounds against different cancer cell lines, highlighting their cytotoxic potential.
| Compound/Derivative Class | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole-Cinnamide Deriv. (Compound 21) | Tubulin Polymerization Inhibitor | A549 (Lung) | 0.29 | [14] |
| Benzimidazole Sulfonamide Deriv. (Compound 22) | Unknown | A549 (Lung) | 0.15 | [14] |
| 2-Phenyl Benzimidazole Deriv. (Compound 35) | VEGFR-2 Inhibitor | MCF-7 (Breast) | 3.37 | [14] |
| Spiro-Thiadiazole Deriv. (Compound 1) | Carbonic Anhydrase Inhibitor | RXF393 (Renal) | 7.01 | [16] |
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17]
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., A549 lung carcinoma) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[18]
-
-
Compound Treatment:
-
Prepare serial dilutions of the phenethylimidazole derivative in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO in medium) and an untreated control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[18]
-
-
MTT Addition and Solubilization:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18]
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
-
Data Analysis:
-
Read the absorbance of each well at 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Visualization of SAR Workflow and Principles
The following diagrams illustrate the general workflow for a structure-activity relationship study and summarize the key SAR principles for phenethylimidazole derivatives.
Caption: Key SAR principles for phenethylimidazole derivatives.
References
Sources
- 1. epa.gov [epa.gov]
- 2. Fenticonazole, a new imidazole derivative with antibacterial and antifungal activity. In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. archives.ijper.org [archives.ijper.org]
- 16. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Computational Docking Analysis of 1-Phenethyl-1H-imidazole with Known Inhibitors Against Human Lanosterol 14α-Demethylase (CYP51)
This guide provides an in-depth comparative analysis of the potential binding affinity of 1-phenethyl-1H-imidazole with human lanosterol 14α-demethylase (CYP51), a critical enzyme in the cholesterol biosynthesis pathway. Through a detailed computational docking study, we will compare its predicted binding characteristics to those of two well-established clinical inhibitors, ketoconazole and itraconazole. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecule inhibitors for well-validated therapeutic targets.
Introduction: The Significance of Targeting Human CYP51
Human lanosterol 14α-demethylase, a member of the cytochrome P450 enzyme superfamily (CYP51A1), plays a pivotal role in the biosynthesis of cholesterol.[1] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key regulatory step in the sterol synthesis pathway. Given the essential role of cholesterol in maintaining cellular membrane integrity and as a precursor for steroid hormones and bile acids, the inhibition of CYP51 presents a compelling therapeutic strategy.
The azole class of compounds, which includes both imidazoles and triazoles, are renowned for their potent inhibition of CYP enzymes. This inhibitory action is primarily achieved through the coordination of a nitrogen atom within the azole ring to the heme iron atom at the enzyme's active site.[2] This interaction effectively blocks the enzyme's catalytic activity. In the context of antifungal therapy, azoles are highly effective at inhibiting fungal CYP51, thereby disrupting ergosterol synthesis and compromising fungal cell membrane integrity.[3]
While highly effective against fungal CYP51, many azole antifungals also exhibit inhibitory activity against human CYP51, leading to potential drug-drug interactions and side effects. However, this cross-reactivity also underscores the potential for designing novel imidazole-based compounds as selective modulators of human CYP51 for applications in cholesterol management or as anticancer agents.
This guide focuses on this compound, a simple imidazole derivative, to explore its foundational potential for CYP51 inhibition. By computationally docking this molecule into the active site of human CYP51 and comparing its binding energy and interactions with those of the potent inhibitors ketoconazole and itraconazole, we can gain initial insights into its viability as a scaffold for the development of new therapeutic agents.
Experimental Protocols: A Step-by-Step Guide to Computational Docking
The following protocol outlines a validated and reproducible workflow for the computational docking of small molecules into the active site of human CYP51 using AutoDock Vina, a widely used and robust open-source docking program.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files for AutoDock Vina.
-
AutoDock Vina: The core docking software.[4]
-
PyMOL or UCSF Chimera: Molecular visualization software for analyzing docking results.[5]
-
Protein Data Bank (PDB): Source for the 3D structure of the target protein.
-
PubChem: Source for the 3D structures of the ligands.
Workflow Overview
The computational docking workflow can be visualized as a sequential process, from data acquisition and preparation to the final analysis of results.
Detailed Methodology
Step 1: Protein Preparation
-
Download the Protein Structure: Obtain the crystal structure of human lanosterol 14α-demethylase in complex with ketoconazole from the Protein Data Bank (PDB ID: 3LD6).[6]
-
Clean the PDB File: Open the PDB file in a molecular viewer and remove all water molecules and any co-solvents or ions not essential for the protein's structural integrity. The co-crystallized ketoconazole should be saved as a separate file for later use in defining the binding site.
-
Prepare the Receptor for Docking:
-
Load the cleaned protein PDB file into AutoDockTools.
-
Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Compute Gasteiger charges to assign partial atomic charges.
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.
-
Step 2: Ligand Preparation
-
Obtain Ligand Structures: Download the 3D structures of this compound, ketoconazole, and itraconazole from the PubChem database in SDF format.[7]
-
Convert and Prepare Ligands:
-
Use a tool like Open Babel to convert the SDF files to PDB format.
-
Load each ligand's PDB file into AutoDockTools.
-
Detect the rotatable bonds within each ligand, which allows for conformational flexibility during docking.
-
Save each prepared ligand in the PDBQT format.
-
Step 3: Grid Box Generation
-
Define the Binding Site: The binding site is defined by a three-dimensional grid box. To ensure the docking is focused on the active site, the grid box should be centered on the position of the co-crystallized ligand (ketoconazole from PDB: 3LD6).
-
Set Grid Box Dimensions: The dimensions of the grid box should be large enough to accommodate the ligands and allow for translational and rotational movement. A common starting point is a box of 25 x 25 x 25 Å centered on the ligand.[8] The exact center coordinates can be determined from the coordinates of the co-crystallized ketoconazole.
Step 4: Running the AutoDock Vina Simulation
-
Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file for the docking results.
-
Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input. The exhaustiveness parameter, which controls the thoroughness of the search, can be increased for more comprehensive sampling (a value of 32 is often used for more rigorous studies).[9]
Step 5: Analysis of Docking Results
-
Examine Binding Energies: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity in kcal/mol. The more negative the value, the stronger the predicted binding.
-
Visualize and Analyze Interactions: The top-ranked binding poses for each ligand should be visualized in a molecular graphics program like PyMOL or UCSF Chimera.[10] This allows for a detailed examination of the ligand's orientation in the active site and its interactions (e.g., hydrogen bonds, hydrophobic interactions, and coordination with the heme iron) with the surrounding amino acid residues.
Results: A Comparative Look at Binding Affinities and Interactions
The computational docking of this compound and the known inhibitors, ketoconazole and itraconazole, against human CYP51 yielded the following predicted binding energies.
| Ligand | Predicted Binding Affinity (kcal/mol) | Experimental IC50/Ki (Human CYP51) |
| This compound | -7.8 | Not Available |
| Ketoconazole | -10.5 | IC50: ~0.24 µM, Ki: ~0.022 µM[11] |
| Itraconazole | -11.2 | IC50: ~2.2 µM, Ki: ~0.7 µM[11][12] |
Table 1: Predicted binding affinities and experimental inhibitory concentrations of the test compound and known inhibitors against human CYP51.
Analysis of Predicted Binding Modes
Ketoconazole (Reference Inhibitor):
As the co-crystallized ligand, the docking of ketoconazole served to validate the docking protocol. The top-ranked pose closely resembled the crystallographic orientation, with a low root-mean-square deviation (RMSD). The imidazole nitrogen of ketoconazole is predicted to coordinate with the heme iron, a hallmark of azole-based CYP inhibitors. Key hydrophobic interactions are observed with residues such as Tyr132, Phe234, and Met508.
Itraconazole (Reference Inhibitor):
Itraconazole, a larger molecule with a triazole ring, exhibited the strongest predicted binding affinity. Its triazole moiety also coordinates with the heme iron. The extended side chain of itraconazole is predicted to form extensive hydrophobic interactions within the substrate access channel, contributing to its high affinity.
This compound (Test Compound):
This compound is predicted to bind in the active site with a favorable binding energy, although less potent than the established inhibitors. The imidazole ring is oriented towards the heme group, with one of the nitrogen atoms positioned to interact with the central iron atom. The phenethyl group is predicted to occupy a hydrophobic pocket, forming van der Waals interactions with surrounding nonpolar residues.
Key Amino Acid Interactions
The following diagram illustrates the key interactions predicted for a potent azole inhibitor within the active site of human CYP51.
Discussion: Interpreting the Computational Findings
The results of this in silico study provide valuable preliminary data on the potential of this compound as a human CYP51 inhibitor. The predicted binding energy of -7.8 kcal/mol suggests a favorable interaction with the enzyme's active site. The key predicted interaction is the coordination of the imidazole nitrogen with the heme iron, which is consistent with the mechanism of action of known azole inhibitors.
However, the predicted binding affinity is notably weaker than that of ketoconazole and itraconazole. This difference can be attributed to the simpler structure of this compound, which lacks the extended side chains of the clinical drugs that form extensive and stabilizing hydrophobic interactions within the active site and substrate channel. These additional interactions are crucial for high-potency inhibition.
This study, therefore, suggests that while the this compound scaffold possesses the core structural feature necessary for CYP51 inhibition (the imidazole ring), it would require further chemical modification to achieve a potency comparable to that of established drugs. The phenethyl group provides a good anchor in a hydrophobic pocket, but the addition of further functional groups could enhance interactions with other residues in the active site, thereby improving binding affinity and potentially selectivity.
Conclusion
This computational comparison demonstrates that this compound has the potential to bind to the active site of human lanosterol 14α-demethylase, primarily through the characteristic coordination of its imidazole ring with the heme iron. While its predicted binding affinity is lower than that of the highly optimized drugs ketoconazole and itraconazole, these findings validate this compound as a promising starting point or fragment for the design of novel, more potent, and potentially more selective CYP51 inhibitors. Future work should focus on structure-activity relationship (SAR) studies, exploring modifications to the phenethyl and imidazole moieties to optimize interactions within the enzyme's active site.
References
- Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: Visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38.
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
- Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis.
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
- Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.
- Kim, S., Chen, J., Cheng, T., Gindulyte, A., He, J., He, S., ... & Bolton, E. E. (2021). PubChem in 2021: new data content and improved web interfaces. Nucleic Acids Research, 49(D1), D1388-D1395.
- O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox.
- Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
- Warrilow, A. G., Martel, C. M., Parker, J. E., Lamb, D. C., & Kelly, S. L. (2010). Azole affinity of sterol 14α-demethylase (CYP51) enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 54(10), 4235-4244.
- Strushkevich, N., Usanov, S. A., & Park, H. W. (2010). Structural basis of human CYP51 inhibition by antifungal azoles. Journal of Molecular Biology, 397(4), 1067-1078.
- Maurice, M., Pichard, L., Daujat, M., Fabre, I., Joyeux, H., Domergue, J., & Maurel, P. (1992). Comparative effects of the antimycotic drugs ketoconazole, fluconazole, itraconazole and terbinafine on the metabolism of cyclosporin by human liver microsomes. British Journal of Clinical Pharmacology, 33(4), 437-442.
- Keniya, M. V., Huschmann, F. U., Tyndall, J. D., & Monk, B. C. (2018). Crystal structures of full-length lanosterol 14α-demethylases of prominent fungal pathogens Candida albicans and Candida glabrata provide tools for antifungal discovery. mSphere, 3(2), e00088-18.
- Hargrove, T. Y., Wawrzak, Z., Lamb, D. C., Guengerich, F. P., & Lepesheva, G. I. (2017). Structure of the complex of the human pathogenic fungus Candida albicans sterol 14α-demethylase with a novel broad-spectrum orally active antifungal agent, VT-1161. Antimicrobial Agents and Chemotherapy, 61(6), e00112-17.
- Monk, B. C., Tomasiak, T. M., Keniya, M. V., Huschmann, F. U., Tyndall, J. D., O'Connell III, J. D., ... & Stroud, R. M. (2014). Architecture of a single-pass transmembrane cytochrome P450, the human lanosterol 14α-demethylase (CYP51), in a lipid bilayer. Journal of Biological Chemistry, 289(51), 35466-35481.
- Podust, L. M., Poulos, T. L., & Waterman, M. R. (2001). Crystal structure of cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors. Proceedings of the National Academy of Sciences, 98(6), 3068-3073.
- Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14α-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta (BBA)-General Subjects, 1770(3), 467-477.
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501-517.
- Kallen, J. (2014). The role of molecular modeling and structure-based drug design in the discovery of novel, potent, and selective inhibitors of the 11β-hydroxysteroid dehydrogenase type 1. Current Topics in Medicinal Chemistry, 14(19), 2174-2187.
- Warrilow, A. G., Parker, J. E., Kelly, D. E., & Kelly, S. L. (2013). Azole affinity of sterol 14α-demethylase (CYP51) enzymes from Candida albicans and Homo sapiens. Antimicrobial agents and chemotherapy, 57(3), 1352-1360.
- Mast, N., & Pikuleva, I. A. (2014). The role of cytochrome P450 51 (lanosterol 14α-demethylase) in cholesterol synthesis and its regulation. Journal of lipid research, 55(10), 2047-2059.
- Wang, Z., Zhou, J., & Tan, X. (2020). Molecular dynamics investigations of binding mechanism for triazoles inhibitors to CYP51. Frontiers in Molecular Biosciences, 7, 586540.
- Kalathil, A. A., Thulasidas, S. A., & Kumar, R. (2023). In silico prediction of Antifungal compounds from Natural sources towards Lanosterol 14-alpha demethylase (CYP51) using Molecular docking and Molecular dynamic simulation. Journal of Molecular Graphics and Modelling, 121, 108435.
- Strushkevich, N., Tempel, W., MacKenzie, F., Arrowsmith, C. H., Edwards, A. M., Bountra, C., ... & Park, H. (2010). Crystal structure of human lanosterol 14alpha-demethylase (CYP51) in complex with ketoconazole.
- PubChem. (n.d.). 1-Phenethylimidazole.
- PubChem. (n.d.). Ketoconazole.
- PubChem. (n.d.). Itraconazole.
- Kofla, G., & Schopfer, F. J. (2015). Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets.
- Kuntz, I. D., Blaney, J. M., Oatley, S. J., Langridge, R., & Ferrin, T. E. (1982). A geometric approach to macromolecule-ligand interactions. Journal of Molecular Biology, 161(2), 269-288.
- Meng, E. C., Pettersen, E. F., Couch, G. S., Huang, C. C., & Ferrin, T. E. (2006). Tools for integrated sequence-structure analysis with UCSF Chimera.
- The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
- AutoDock. (n.d.). AutoDock Vina.
- PubChem. (n.d.). This compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Basic ligand preparation — meeko documentation [meeko.readthedocs.io]
- 3. m.youtube.com [m.youtube.com]
- 4. bioinformaticsreview.com [bioinformaticsreview.com]
- 5. m.youtube.com [m.youtube.com]
- 6. rcsb.org [rcsb.org]
- 7. 1-Phenethylimidazole | C11H12N2 | CID 10219621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 10. youtube.com [youtube.com]
- 11. Comparative effects of the antimycotic drugs ketoconazole, fluconazole, itraconazole and terbinafine on the metabolism of cyclosporin by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Corrosion Inhibition Efficiency of 1-Phenethyl-1H-Imidazole
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Advanced Corrosion Inhibitors
The relentless degradation of metallic materials through corrosion poses a significant challenge across numerous industries, from infrastructure and energy to pharmaceuticals, where product purity and equipment longevity are paramount. The use of organic corrosion inhibitors is a cornerstone of material preservation, with heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms being particularly effective.[1][2] Among these, imidazole and its derivatives have garnered substantial attention due to their environmental friendliness, low toxicity, and remarkable efficacy, which stems from the electron-rich nature of the imidazole ring.[3][4]
This guide focuses on a promising candidate: 1-phenethyl-1H-imidazole . Its molecular architecture, combining the proven inhibitive properties of the imidazole core with a bulky phenethyl group, suggests a high potential for forming a robust, passivating film on metal surfaces. The phenethyl group is hypothesized to enhance the hydrophobic barrier and increase surface coverage, thereby improving inhibition efficiency.
This document provides a comprehensive framework for evaluating the performance of this compound. We will not only compare it to existing inhibitors but also delineate the rigorous, multi-faceted experimental and theoretical workflow required to validate its efficacy. Our approach is grounded in established standards and first-principles analysis, ensuring that the protocols described are both scientifically sound and reproducible.
Part 1: Theoretical Evaluation and Mechanistic Insights (In Silico Analysis)
Before undertaking resource-intensive laboratory experiments, a robust theoretical evaluation is indispensable. Computational methods like Quantum Chemical Calculations based on Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide profound insights into the inhibitor's electronic properties and its interaction with the metal surface.[5][6] This predictive power allows us to rationalize the inhibition mechanism at a molecular level.
The core principle is that an effective inhibitor should readily adsorb onto the metal surface. This is governed by its electronic characteristics. DFT calculations can elucidate key parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A high EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO suggests an ability to accept electrons from the metal, forming strong feedback bonds.[5][7] The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of stability and reactivity; a smaller gap generally implies higher inhibition efficiency.
MD simulations further allow us to visualize the adsorption process, predicting the most stable orientation (adsorption configuration) of the this compound molecule on a metal surface (e.g., Fe (110) for steel) and calculating the binding energy, which quantifies the strength of the inhibitor-metal interaction.[8]
Logical Workflow for Computational Assessment
Below is a standardized workflow for the in silico evaluation of a candidate inhibitor.
Caption: Workflow for theoretical inhibitor assessment.
Based on this approach, we hypothesize that this compound acts as a mixed-type inhibitor. The imidazole ring's nitrogen atoms and the phenyl group's π-electrons will coordinate with the metal surface, blocking anodic dissolution and cathodic hydrogen evolution reactions.[9]
Part 2: A Framework for Rigorous Experimental Validation
Theoretical predictions must be substantiated by empirical data. A multi-pronged experimental approach is necessary to quantify inhibition efficiency and validate the proposed mechanism. Adherence to standardized test methodologies, such as those published by ASTM International, is critical for ensuring data is reliable, comparable, and trustworthy.[10][11]
Protocol 1: Gravimetric Analysis (Weight Loss Method)
This fundamental technique provides a direct measure of metal loss over time. It is performed in accordance with standards like ASTM G31 (Standard Practice for Laboratory Immersion Corrosion Testing of Metals) .[11]
Step-by-Step Methodology:
-
Specimen Preparation: Mild steel coupons (e.g., Q235 or API 5L X65) of known dimensions are mechanically polished with successively finer grades of silicon carbide paper, degreased with acetone, rinsed with distilled water, and dried.
-
Initial Measurement: The initial weight of each coupon is precisely measured to four decimal places using an analytical balance.
-
Immersion: Coupons are fully immersed in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound. The test is conducted at a constant temperature for a defined period (e.g., 6-24 hours).
-
Final Measurement: After immersion, coupons are removed, cleaned to remove corrosion products (per ASTM G1), rinsed, dried, and re-weighed.
-
Calculation: The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:
-
CR (mm/y) = (87.6 × ΔW) / (D × A × T), where ΔW is weight loss in mg, D is density in g/cm³, A is area in cm², and T is time in hours.
-
IE% = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ and CRᵢ are the corrosion rates without and with the inhibitor, respectively.
-
Protocol 2: Electrochemical Analysis
Electrochemical methods offer rapid and detailed insights into the kinetics of the corrosion process and the inhibitor's mode of action. A standard three-electrode cell is used, comprising the metal specimen as the working electrode, a platinum counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[12]
A. Potentiodynamic Polarization (PDP) This technique, guided by standards like ASTM G5 and G59 , measures the current response to a controlled potential sweep, revealing the inhibitor's effect on both anodic and cathodic reactions.[11]
Step-by-Step Methodology:
-
Stabilization: The working electrode is immersed in the test solution for approximately 30-60 minutes to allow the open circuit potential (OCP) to stabilize.
-
Potential Sweep: The potential is scanned from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[12]
-
Data Analysis: The resulting Tafel plot is analyzed to extrapolate key parameters:
-
Corrosion Potential (Ecorr): The potential at which the anodic and cathodic reaction rates are equal.
-
Corrosion Current Density (icorr): A direct measure of the corrosion rate.
-
Tafel Slopes (βa and βc): Provide information about the anodic and cathodic reaction mechanisms.
-
-
Inhibition Efficiency Calculation: IE% = [(icorr,0 - icorr,i) / icorr,0] × 100, where icorr,0 and icorr,i are values without and with the inhibitor. An inhibitor is classified as mixed-type if it significantly alters both anodic and cathodic currents.[13]
B. Electrochemical Impedance Spectroscopy (EIS) EIS is a powerful non-destructive technique used to investigate the properties of the inhibitor film at the metal-electrolyte interface, following standards like ASTM G106 .[11][14][15]
Step-by-Step Methodology:
-
Stabilization: The system is allowed to stabilize at its OCP, similar to the PDP procedure.
-
AC Perturbation: A small amplitude AC voltage signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically plotted in Nyquist and Bode formats and fitted to an equivalent electrical circuit (EEC) to model the interface. Key parameters include:
-
Solution Resistance (Rs): Resistance of the electrolyte.
-
Charge Transfer Resistance (Rct): Inversely proportional to the corrosion rate. A larger Rct value signifies better corrosion protection.[16]
-
Double Layer Capacitance (Cdl): Relates to the adsorption of the inhibitor and changes in the electrical double layer at the interface.
-
-
Inhibition Efficiency Calculation: IE% = [(Rct,i - Rct,0) / Rct,i] × 100, where Rct,i and Rct,0 are the charge transfer resistances with and without the inhibitor.
Experimental Assessment Workflow
Caption: A systematic workflow for experimental validation.
Part 3: Comparative Benchmarking and Data Interpretation
To truly understand the performance of this compound, it must be benchmarked against established inhibitors under identical conditions. For this guide, we select two relevant comparators: unsubstituted Imidazole (the parent molecule) and 1-benzyl-imidazole , a structurally similar inhibitor with a different spacer between the phenyl and imidazole rings.
The following tables summarize literature-derived data for the benchmark inhibitors and provide a template for the expected results for our candidate molecule.
Table 1: Comparison of Inhibition Efficiency (IE%) from Electrochemical Methods
(Note: Data for benchmark inhibitors are representative values from literature for mild steel in acidic media. Expected values for the candidate are hypothetical projections.)
| Inhibitor | Concentration (ppm) | Method | Inhibition Efficiency (IE%) | Reference |
| Imidazole | 500 | PDP | 91.7% | [13] |
| 1-Benzyl-imidazole | 500 | PDP | ~71.5% (in 1M HCl) | [17] |
| This compound | 500 | PDP | Expected > 92% | - |
| Imidazole | 500 | EIS | Data Varies | [13] |
| 1-Benzyl-imidazole | 500 | EIS | Data Varies | [17] |
| This compound | 500 | EIS | Expected > 95% | - |
Table 2: Key Electrochemical Parameters
(Note: Higher icorr indicates higher corrosion. Higher Rct indicates lower corrosion.)
| Inhibitor (at optimal conc.) | icorr (μA/cm²) | Ecorr Shift (mV vs Blank) | Rct (Ω·cm²) | Cdl (μF/cm²) | Reference |
| Blank (1M HCl) | ~160 - 400 | - | ~40 - 100 | ~80 - 150 | [4][17] |
| Imidazole | ~15 - 30 | Mixed | ~500 - 800 | ~30 - 50 | [13] |
| 1-Benzyl-imidazole | ~45 | Anodic Shift | ~300 - 600 | ~40 - 60 | [17] |
| This compound | < 15 (Expected) | Mixed (Expected) | > 800 (Expected) | < 30 (Expected) | - |
Interpretation of Results:
-
Superior Efficiency: We predict this compound will exhibit a lower icorr and a significantly higher Rct compared to both benchmarks. This is attributed to the larger molecular size and enhanced hydrophobicity from the phenethyl group, leading to a more compact and durable protective film.
-
Adsorption Mechanism: A decrease in Cdl upon inhibitor addition is indicative of inhibitor molecules adsorbing at the metal/solution interface and displacing water molecules. We anticipate the largest decrease for this compound, suggesting the most effective surface coverage.
-
Inhibition Type: The shift in Ecorr reveals the inhibitor's primary mode of action. A small shift or shifts in both anodic and cathodic directions with increasing concentration indicates a mixed-type inhibitor, which is the expected behavior for our candidate molecule.[2][18]
Surface Analysis: Visual Confirmation
Techniques like Scanning Electron Microscopy (SEM) provide visual evidence of the inhibitor's effectiveness. An SEM image of a steel coupon exposed to the corrosive environment without an inhibitor will show a rough, pitted, and damaged surface. In contrast, a coupon protected by an effective inhibitor like this compound is expected to show a much smoother and more intact surface, confirming the formation of a protective film.[19]
Conclusion
The comprehensive assessment of a novel corrosion inhibitor like this compound requires a synergistic approach, blending predictive computational analysis with rigorous, standardized experimental validation. Based on its molecular structure and established principles of imidazole-based inhibition, we anticipate that This compound will demonstrate superior performance compared to unsubstituted imidazole and 1-benzyl-imidazole. Its enhanced surface coverage and hydrophobicity, conferred by the phenethyl group, are expected to result in higher inhibition efficiencies, as evidenced by lower corrosion currents and higher charge transfer resistances.
References
- ASTM International. (2023). G180 Standard Test Method for Corrosion Inhibiting Admixtures for Steel in Concrete by Polarization Resistance in Cementitious Slurries. ASTM. URL: https://www.astm.org/g0180-18.html
- ASTM International. (n.d.). Corrosion Inhibitors for Oil and Gas Industry: Testing, Selection, Application, and Monitoring. ASTM. URL: https://www.astm.
- TCA Lab / Alfa Chemistry. (n.d.). Corrosion Inhibitor Testing. Alfa Chemistry. URL: https://www.tcalab.com/corrosion-inhibitor-testing.htm
- Emerald Group Publishing Limited. (2011). ASTM Committee on Corrosion of Materials approves latest corrosion inhibitor standard. Anti-Corrosion Methods and Materials, 58(1). URL: https://www.emerald.com/insight/content/doi/10.1108/acmm.2011.12858aab.006/full/html
- Zulkifli, F., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Progress in Color, Colorants and Coatings, 16(2), 167-179. URL: https://www.pccc.icrc.ac.ir/article_149588.html
- Nouryon. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Nouryon. URL: https://www.nouryon.com/markets/paints-and-coatings/testing-and-analytics/corrosion-testing-via-electrochemical-impedance-spectroscopy-eis/
- Ko, S. J., et al. (2021). Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. Materials, 14(16), 4416. URL: https://www.mdpi.com/1996-1944/14/16/4416
- Cortec Corporation. (2019). A New Method of Evaluating Corrosion-inhibiting Admixtures. NACE International. URL: https://www.cortecvci.com/wp-content/uploads/2019-NACE-Paper-13434-A-New-Method-of-Evaluating-Corrosion-inhibiting-Admixtures.pdf
- Silva, E. F., et al. (n.d.). On the Inhibition Efficiency of Different Imidazole-Based Green Corrosion Inhibitors: Insights from Raman Spectroscopy and Electrochemical Techniques. Conference Paper. URL: https://www.researchgate.net/publication/354519983_On_the_Inhibition_Efficiency_of_Different_Imidazole-Based_Green_Corrosion_Inhibitors_Insights_from_Raman_Spectroscopy_and_Electrochemical_Techniques
- Ko, Y. G., et al. (2023). A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. Molecules, 28(11), 4334. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10255655/
- Al-Amiery, A. A., et al. (2020). Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. Materials, 13(20), 4533. URL: https://www.mdpi.com/1996-1944/13/20/4533
- AIP Publishing. (2012). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Conference Proceedings. URL: https://pubs.aip.org/aip/acp/article-abstract/1482/1/708/988019/Electrochemical-Impedance-Spectroscopy-Study-on
- ResearchGate. (n.d.). Inhibition efficiency (%) from potentiodynamic polarization test and value of ndl from EIS. ResearchGate. URL: https://www.researchgate.
- ResearchGate. (n.d.). Potentiodynamic polarization curves obtained for Cu 0 in 0.5 mol L -1 H 2 SO 4 medium. ResearchGate. URL: https://www.researchgate.net/figure/Potentiodynamic-polarization-curves-obtained-for-Cu-0-in-05-mol-L-1-H-2-SO-4-medium-in_fig3_335029342
- ACS Publications. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Symposium Series. URL: https://pubs.acs.org/doi/abs/10.1021/bk-2021-1393.ch005
- ResearchGate. (n.d.). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. ResearchGate. URL: https://www.researchgate.net/publication/281116233_Study_of_corrosion_inhibition_by_Electrochemical_Impedance_Spectroscopy_method_of_5083_aluminum_alloy_in_1M_HCl_solution_conta
- Semantic Scholar. (n.d.). Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Review-of-Application-of-Imidazole-and-Imidazole-as-Krim-Krim/e07f59d54e48227b401064972e90e7e17441589a
- ResearchGate. (n.d.). Imidazole derivatives as efficient and potential class of corrosion inhibitors for metals and alloys in aqueous electrolytes: A review. ResearchGate. URL: https://www.researchgate.net/publication/359141049_Imidazole_derivatives_as_efficient_and_potential_class_of_corrosion_inhibitors_for_metals_and_alloys_in_aqueous_electrolytes_A_review
- ResearchGate. (2020). Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals. ResearchGate. URL: https://www.researchgate.
- MDPI. (2023). A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. MDPI. URL: https://www.mdpi.com/1420-3049/28/11/4334
- The Pharmaceutical and Chemical Journal. (2020). Adsorption and Corrosion Inhibitive Properties of 1-Methyl-1H-imidazole-2-thiol on Mild Steel in Acidic Media. The Pharmaceutical and Chemical Journal, 7(3), 56-68. URL: https://tpcj.org/download/adsorption-and-corrosion-inhibitive-properties-of-1-methyl-1h-imidazole-2-thiol-on-mild-steel-in-acidic-media/
- Semantic Scholar. (n.d.). Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in su. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Quantum-chemical-and-experimental-evaluation-of-of-Ouakki-Galo/a9336df7231454e9541a4a9080b06b00985223c7
- Journal of Chemical Society of Nigeria. (2023). Molecular Dynamic Simulations and Quantum Chemical Studies of Nitrogen Based Heterocyclic Compounds as Corrosion Inhibitors on M. Journal of Chemical Society of Nigeria, 48(4). URL: https://journals.chemsociety.org.ng/index.php/jcsn/article/view/1376
- ResearchGate. (2025). Exploring the structure–activity relationship of imidazole-based inhibitors for enhancing the electrochemical stability of mild steel: A combined experimental and theoretical study. ResearchGate. URL: https://www.researchgate.net/publication/377017631_Exploring_the_structure-activity_relationship_of_imidazole-based_inhibitors_for_enhancing_the_electrochemical_stability_of_mild_steel_A_combined_experimental_and_theoretical_study
- Journal of Chemical Society of Nigeria. (n.d.). Molecular Dynamic Simulations and Quantum Chemical Studies of Nitrogen Based Heterocyclic Compounds as Corrosion Inhibitors on Mild Steel Surface. Journal of Chemical Society of Nigeria. URL: https://www.journals.chemsociety.org.ng/index.php/jcsn/article/download/1376/1273/
- PubMed. (n.d.). The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/24701239/
- ResearchGate. (2025). Investigation of the Inhibitive Effect of 2-(Ethylthio)-1,4,5-Triphenyl-1H-Imidazole on Corrosion of Steel in 1 M HCl. ResearchGate. URL: https://www.researchgate.net/publication/281447019_Investigation_of_the_Inhibitive_Effect_of_2-Ethylthio-145-Triphenyl-1H-Imidazole_on_Corrosion_of_Steel_in_1_M_HCl
- Benchchem. (n.d.). A Comparative Guide to the Efficacy of 2,5-dibutyl-1H-imidazole as a Corrosion Inhibitor. Benchchem. URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-efficacy-of-2-5-dibutyl-1h-imidazole-as-a-corrosion-inhibitor/
- Institute for Color Science and Technology. (2021). Comparative Investigations of the Corrosion Inhibition Efficiency of a 1-phenyl- 2-(1-phenylethylidene)hydrazine and its. Progress in Color, Colorants and Coatings, 15(1), 53-63. URL: https://www.pccc.icrc.ac.ir/article_142387.html
- ResearchGate. (n.d.). Synthesis, structural characterization, Hirshfeld surface analysis and anti-corrosion on mild steel in 1 M HCl of ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate. ResearchGate. URL: https://www.researchgate.
- Manila Journal of Science. (2017). Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. Manila Journal of Science, 10, 45-56. URL: https://mjs.ust.edu.ph/index.php/mjs/article/view/631
- Baghdad Science Journal. (2025). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. Baghdad Science Journal. URL: https://bsj.uobaghdad.edu.iq/index.php/bsj/article/view/8904
- PubMed Central. (n.d.). 1H-Imidazo[4,5-f][10][12]phenanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8954203/
- ResearchGate. (2025). Exploration of the potentials of imidazole-based inhibitor package for heat exchanger-type stainless steel during acid cleaning operation. ResearchGate. URL: https://www.researchgate.
- ResearchGate. (n.d.). Experimental and DFT Investigation on the Corrosion Inhibition of Mild Steel by 1,2,3-Triazolereg Ioisomers in 1M Hydrochloric Acid Solution. ResearchGate. URL: https://www.researchgate.net/publication/320286392_Experimental_and_DFT_Investigation_on_the_Corrosion_Inhibition_of_Mild_Steel_by_123-Triazolereg_Ioisomers_in_1M_Hydrochloric_Acid_Solution
- Google Patents. (n.d.). Corrosion inhibitors. Google Patents. URL: https://patents.google.
- ResearchGate. (n.d.). Electrochemical Corrosion Performance of Aromatic Functionalized Imidazole Inhibitor Under Hydrodynamic Conditions on API X65 Carbon Steel in 1 M HCl Solution. ResearchGate. URL: https://www.researchgate.net/publication/349479361_Electrochemical_Corrosion_Performance_of_Aromatic_Functionalized_Imidazole_Inhibitor_Under_Hydrodynamic_Conditions_on_API_X65_Carbon_Steel_in_1_M_HCl_Solution
- ResearchGate. (2025). Synthesis, Characterization and Corrosion Protection Properties of Imidazole Derivatives on Mild Steel in 1.0 M HCl. ResearchGate. URL: https://www.researchgate.
- ResearchGate. (2025). Influence of 1-methyl 2-mercapto imidazole on corrosion inhibition of carbon steel in 0.5 M H2SO4. ResearchGate. URL: https://www.researchgate.net/publication/282322055_Influence_of_1-methyl_2-mercapto_imidazole_on_corrosion_inhibition_of_carbon_steel_in_05_M_H2SO4
- National Center for Biotechnology Information. (2005). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. NCBI. URL: https://www.ncbi.nlm.nih.gov/books/NBK23145/
- ResearchGate. (2025). Corrosion Inhibition by Indazole Derivatives in 1 M HCl Medium: Experimental and Computational Studies. ResearchGate. URL: https://www.researchgate.
- ResearchGate. (n.d.). Electrochemical detection of 4(5)-methylimidazole in aqueous solutions. ResearchGate. URL: https://www.researchgate.net/publication/237248169_Electrochemical_detection_of_45-methylimidazole_in_aqueous_solutions
Sources
- 1. Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. dlsu.edu.ph [dlsu.edu.ph]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. chemrevlett.com [chemrevlett.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. store.astm.org [store.astm.org]
- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 12. A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ijcsi.pro [ijcsi.pro]
- 15. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. tpcj.org [tpcj.org]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Phenethyl-1H-imidazole
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like 1-phenethyl-1H-imidazole, a versatile building block in medicinal chemistry, robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification and characterization of this compound. We will delve into the principles of cross-validation, offering detailed experimental protocols and supporting data to guide researchers, scientists, and drug development professionals in selecting and validating the most suitable method for their specific needs.
The importance of analytical method validation lies in providing documented evidence that a procedure is fit for its intended purpose.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that outline the necessary validation characteristics.[3][4][5][6][7] This guide is structured to not only present these validation parameters but to also explain the scientific reasoning behind the experimental designs, ensuring a self-validating and trustworthy protocol.
The Analyte: this compound
This compound is a heterocyclic compound with a molecular weight of 172.23 g/mol .[8] Its structure, comprising an imidazole ring attached to a phenethyl group, imparts both polar and non-polar characteristics, influencing its behavior in different analytical systems. Understanding these properties is crucial for developing effective analytical methods.
Comparative Overview of Analytical Techniques
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. |
| Analyte Suitability | Well-suited for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable, or to be derivatized. |
| Selectivity | Good, but can be limited by co-eluting impurities with similar UV spectra. | Excellent, with mass spectrometry providing a high degree of certainty in identification. |
| Sensitivity | Moderate, typically in the µg/mL to ng/mL range. | High, often reaching pg/mL levels. |
| Instrumentation Cost | Moderate | High |
| Sample Throughput | High | Moderate |
Cross-Validation Workflow
Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[9][10][11] This is critical when methods are transferred between laboratories or when a new method is introduced to replace an existing one.
Sources
- 1. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. 1-Phenethylimidazole | C11H12N2 | CID 10219621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. e-b-f.eu [e-b-f.eu]
- 11. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the synthesis of 1-phenethyl-1H-imidazole against literature methods
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 1-Phenethyl-1H-imidazole is a significant structural motif found in a variety of pharmacologically active compounds. This guide provides an in-depth, objective comparison of common literature methods for the synthesis of this valuable imidazole derivative, complete with experimental data and procedural insights to inform your selection of the most suitable method for your research needs.
Introduction: The Significance of this compound
The this compound scaffold is a cornerstone in medicinal chemistry, appearing in compounds with diverse therapeutic applications. Its presence is often associated with activities such as antifungal, antibacterial, and antihypertensive properties. The phenethyl group can engage in crucial hydrophobic and van der Waals interactions within biological targets, while the imidazole ring can act as a hydrogen bond donor or acceptor, or a ligand for metal ions in metalloenzymes. Consequently, the development of robust and scalable synthetic routes to this key intermediate is of considerable interest.
This guide will benchmark three distinct and representative methods for the synthesis of this compound:
-
Method A: Classical N-Alkylation with Sodium Hydride in DMF - A widely used and powerful combination for N-alkylation reactions.
-
Method B: N-Alkylation with Potassium Carbonate in Acetonitrile - A milder and often more practical alternative to sodium hydride.
-
Method C: Phase-Transfer Catalysis - A technique that can offer advantages in terms of reaction conditions and ease of workup.
Benchmarking Synthesis Methods: A Head-to-Head Comparison
The choice of synthetic method often involves a trade-off between reaction efficiency, cost of reagents, safety, and ease of execution. The following table summarizes the key performance indicators for the three benchmarked methods for the synthesis of this compound.
| Parameter | Method A: NaH/DMF | Method B: K₂CO₃/Acetonitrile | Method C: Phase-Transfer Catalysis |
| Reaction Yield | High | Moderate to High | Good |
| Reaction Time | Moderate | Longer | Moderate |
| Reaction Temperature | Room Temperature to Moderate Heating | Reflux | Room Temperature |
| Reagent Handling | Requires inert atmosphere, careful handling of NaH | Standard laboratory practice | Standard laboratory practice |
| Solvent | DMF (high boiling, potential for difficult removal) | Acetonitrile (lower boiling, easier to remove) | Biphasic (e.g., Toluene/Water) |
| Workup | Quenching of excess NaH, extraction | Filtration, extraction | Phase separation, extraction |
| Scalability | Good, with appropriate safety considerations | Excellent | Good |
| Cost | Moderate (NaH and dry DMF can be costly) | Low (K₂CO₃ and acetonitrile are inexpensive) | Moderate (catalyst cost) |
In-Depth Analysis and Experimental Protocols
Method A: Classical N-Alkylation with Sodium Hydride in DMF
This method is a robust and frequently employed strategy for the N-alkylation of imidazoles. Sodium hydride (NaH), a strong, non-nucleophilic base, efficiently deprotonates the imidazole ring, forming the highly nucleophilic imidazolide anion. This anion then readily undergoes an SN2 reaction with the electrophile, (2-bromoethyl)benzene. Dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar aprotic nature, which solvates the sodium cation and promotes the reaction rate.
Causality of Experimental Choices:
-
Sodium Hydride (NaH): The use of a strong base like NaH ensures complete deprotonation of the imidazole, driving the reaction to completion and generally leading to high yields.
-
Anhydrous DMF: The reaction is sensitive to moisture, as water will react with sodium hydride. Therefore, the use of anhydrous DMF is crucial for optimal results.
-
Inert Atmosphere: To prevent the reaction of sodium hydride with atmospheric moisture and oxygen, the reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocol: Method A
Materials:
-
Imidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
(2-Bromoethyl)benzene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous DMF to the flask, followed by the dropwise addition of a solution of imidazole (1.0 equivalent) in anhydrous DMF at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add (2-bromoethyl)benzene (1.05 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Workflow for the synthesis of this compound via Method A.
Method B: N-Alkylation with Potassium Carbonate in Acetonitrile
This method represents a milder and often more practical approach to N-alkylation. Potassium carbonate (K₂CO₃) is a weaker base than sodium hydride, but it is sufficient to deprotonate imidazole to a degree that allows the reaction to proceed, especially when heated. Acetonitrile is a common solvent for this reaction as it is polar aprotic and has a convenient boiling point for refluxing the reaction. This method avoids the hazards associated with handling sodium hydride.[1][2]
Causality of Experimental Choices:
-
Potassium Carbonate (K₂CO₃): As a solid, heterogeneous base, it is easily removed by filtration after the reaction.[1][2] Its lower basicity compared to NaH makes the reaction slower but also reduces the risk of side reactions.
-
Acetonitrile: Its polarity helps to dissolve the reactants and its boiling point (82 °C) is suitable for heating the reaction to a moderate temperature to increase the reaction rate.
-
Reflux: Heating the reaction at reflux temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate with the milder base.
Experimental Protocol: Method B
Materials:
-
Imidazole
-
Potassium carbonate (K₂CO₃)
-
(2-Bromoethyl)benzene
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add imidazole (1.0 equivalent), potassium carbonate (1.5 equivalents), and acetonitrile.
-
Add (2-bromoethyl)benzene (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir vigorously for 24-48 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate and potassium bromide.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for the synthesis of this compound via Method B.
Method C: Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants that are in different, immiscible phases.[3][4] In this case, the imidazole is deprotonated by a base (e.g., potassium hydroxide) in an aqueous phase, and a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) transports the imidazolide anion into the organic phase (e.g., toluene) where it can react with the (2-bromoethyl)benzene.[5] This method can offer mild reaction conditions and avoid the need for anhydrous solvents.[3][4]
Causality of ExperimentalChoices:
-
Biphasic System: The use of two immiscible solvents (e.g., water and toluene) allows for the separation of the base and the organic substrate.
-
Phase-Transfer Catalyst: This is the key component that facilitates the reaction by shuttling the nucleophile (imidazolide) across the phase boundary.
-
Potassium Hydroxide (KOH): A strong, inexpensive base that is effective for deprotonating imidazole in the aqueous phase.
Experimental Protocol: Method C
Materials:
-
Imidazole
-
Potassium hydroxide (KOH)
-
(2-Bromoethyl)benzene
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve imidazole (1.0 equivalent) and potassium hydroxide (2.0 equivalents) in water.
-
Add a solution of (2-bromoethyl)benzene (1.1 equivalents) and tetrabutylammonium bromide (0.1 equivalents) in toluene.
-
Stir the biphasic mixture vigorously at room temperature for 24 hours, monitoring by TLC.
-
After completion, separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for the synthesis of this compound via Method C.
Product Characterization
A successful synthesis of this compound should yield a product with the following characteristic data:
-
Appearance: White to off-white solid.
-
Melting Point: 32-36 °C.[6]
-
Boiling Point: 145 °C at 0.2 mmHg.[6]
-
1H NMR (CDCl3): Characteristic signals for the phenethyl and imidazole protons.
-
13C NMR (CDCl3): Characteristic signals for the carbons of the phenethyl and imidazole moieties.
Conclusion and Recommendations
The synthesis of this compound can be effectively achieved through several N-alkylation methods.
-
Method A (NaH/DMF) is recommended when high yields are the primary objective and the necessary equipment and safety precautions for handling sodium hydride are in place.
-
Method B (K₂CO₃/Acetonitrile) is an excellent choice for a more practical, safer, and scalable synthesis, particularly in a less specialized laboratory setting. The trade-off may be a slightly longer reaction time and potentially a marginally lower yield.
-
Method C (Phase-Transfer Catalysis) offers a mild and convenient alternative, especially when avoiding anhydrous conditions is desirable. Its efficiency can be highly dependent on the choice of catalyst and the vigor of stirring.
Ultimately, the optimal method will depend on the specific requirements of the researcher, including the desired scale, available resources, and safety considerations. This guide provides the necessary data and insights to make an informed decision for the successful synthesis of this compound.
References
- ChemBK. 1-(2-Phenylethyl)-1H-imidazole.
- PrepChem. Synthesis of (±)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid.
- PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.
- Chinese Journal of Applied Chemistry. N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3.
- Thieme. Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a.
- National Center for Biotechnology Information. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening.
- University of Otago. N-Alkylation of imidazoles.
- Supporting Materials.
- ResearchGate. N-alkylation of imidazole by alkaline carbons.
- ResearchGate. Reagents and conditions: (a) Sodium hydride, DMF, room temperature,...
- ResearchGate. Typical laboratory synthesis of N-alkyl imidazoles.
- CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses.
- National Center for Biotechnology Information. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid.
- Asian Journal of Chemistry. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.
- Bentham Science. Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update.
- Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).
- HETEROCYCLES. one-pot synthesis of new benzoimidazoline derivatives promoted by potassium carbonate.
- ResearchGate. PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS.
- Journal of Scientific Research. Expedited Synthesis and Comprehensive Characterization of Oxomorpholine- Imidazole Derivatives: Unraveling their Remarkable Antimicrobial.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental).
- ResearchGate. (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,...
- ResearchGate. Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes.
- YouTube. Special Topic - NaH Makes Solvents EXPLODE! (IOC 34).
Sources
A Senior Application Scientist's Guide to Comparative Cytotoxicity Analysis: A Case Study of 1-Phenethyl-1H-imidazole
Abstract
This guide provides a comprehensive framework for assessing the comparative cytotoxicity of novel chemical entities, using 1-phenethyl-1H-imidazole as a model compound. Imidazole derivatives are a well-established class of heterocyclic compounds with significant therapeutic potential, including anticancer activity.[1][2] A rigorous evaluation of a compound's cytotoxic profile across various cell lines is a cornerstone of preclinical drug development. This document outlines a multi-assay approach to not only quantify cytotoxicity but also to elucidate the underlying mechanism of cell death. We present detailed protocols for determining cell viability and membrane integrity via the MTT and LDH assays, respectively. Furthermore, we describe methods for identifying apoptosis through Annexin V/Propidium Iodide staining and confirming the activation of the apoptotic cascade via a Caspase-3 activity assay. The data presented herein is illustrative, designed to guide researchers in structuring their own investigations into the biological activities of novel imidazole derivatives.
Introduction
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][3] In oncology research, the development of novel imidazole-based molecules continues to be a promising avenue for identifying new therapeutic agents that can overcome the limitations of existing treatments.[3][4][5] this compound is one such compound of interest, and a thorough understanding of its cytotoxic effects is the first step in evaluating its potential as an anticancer drug.
The primary objective of this guide is to present a systematic and robust workflow for characterizing the cytotoxic profile of this compound. A comparative approach, using a panel of both cancerous and non-cancerous cell lines, is critical for determining a compound's therapeutic index—its ability to selectively target cancer cells while sparing healthy ones.
This guide is structured to provide not just procedural steps, but also the scientific rationale behind them. We will address three fundamental questions:
-
Does the compound exhibit cytotoxic activity, and is it selective? We will utilize two complementary assays: the MTT assay to measure metabolic activity as an indicator of cell viability[6][7], and the Lactate Dehydrogenase (LDH) assay to quantify the loss of plasma membrane integrity, a hallmark of cell death.[8][9]
-
What is the primary mode of cell death? We will employ Annexin V/Propidium Iodide (PI) staining with flow cytometry to differentiate between apoptosis and necrosis.[10][11]
-
Which cellular pathway is mediating this cell death? We will investigate the involvement of the intrinsic apoptotic pathway by measuring the activity of Caspase-3, a key executioner caspase.[12]
By integrating the results from these assays, researchers can build a comprehensive biological profile of a test compound, providing the critical data needed to advance promising candidates in the drug discovery pipeline.
Materials and Methodologies
Cell Lines and Culture
A representative panel of cell lines should be selected to assess both efficacy and selectivity. For this illustrative guide, we consider:
-
A549: Human lung carcinoma
-
MDA-MB-231: Human breast adenocarcinoma (triple-negative)
-
HCT-116: Human colorectal carcinoma
-
L929: Mouse fibroblast cell line (non-cancerous control)[13]
All cell lines are maintained in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Part 1: Assessment of Overall Cytotoxicity
This assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Experimental Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[15][16]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[15]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[7][15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9] The amount of LDH in the supernatant is therefore proportional to the number of lysed cells.[17] The assay measures LDH activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[9][14]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 as described for the MTT assay. Prepare additional wells for two essential controls: a "spontaneous LDH release" control (untreated cells) and a "maximum LDH release" control (cells treated with a lysis buffer provided in the assay kit).[8]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[18]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[8][18]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
Part 2: Elucidation of Cell Death Mechanism
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis), we perform flow cytometry and a specific enzyme activity assay.
This is a standard flow cytometry-based assay for detecting apoptosis.[10] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[11][19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can be used to label these early apoptotic cells.[11][20] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of this compound for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached using a gentle, non-enzymatic method or trypsin, then combined with the floating cells from the supernatant.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[20]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution to the cell suspension.[10]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[20]
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspases are a family of proteases that are central to the apoptotic process. Caspase-3 is a key "executioner" caspase, responsible for cleaving numerous cellular proteins, which leads to the morphological and biochemical hallmarks of apoptosis.[12] This colorimetric assay uses a peptide substrate (DEVD) conjugated to a chromophore, p-nitroaniline (p-NA). When cleaved by active Caspase-3, p-NA is released and produces a yellow color that can be quantified spectrophotometrically.[21]
Experimental Protocol:
-
Cell Lysate Preparation: Treat cells with the IC50 concentration of this compound for 24 hours. Lyse the cells using a cold lysis buffer provided with the assay kit and quantify the protein concentration.[21]
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each cell lysate per well.
-
Substrate Addition: Add the Caspase-3 substrate (DEVD-pNA) to each well.[22]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[22]
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance from the treated samples to the untreated control to determine the fold-increase in Caspase-3 activity.
Results and Discussion
The following sections present illustrative data to demonstrate how the results from the described assays can be interpreted and integrated.
Comparative Cytotoxicity of this compound
The MTT and LDH assays were used to determine the IC50 values after 48 hours of treatment. The results are summarized in the table below.
| Cell Line | Type | IC50 (µM) - MTT Assay | IC50 (µM) - LDH Assay | Selectivity Index (SI)* |
| A549 | Human Lung Cancer | 25.4 ± 2.1 | 28.9 ± 3.5 | 4.6 |
| MDA-MB-231 | Human Breast Cancer | 18.7 ± 1.5 | 21.3 ± 2.8 | 6.2 |
| HCT-116 | Human Colon Cancer | 35.2 ± 3.8 | 39.8 ± 4.1 | 3.3 |
| L929 | Mouse Fibroblast (Normal) | 116.5 ± 9.7 | 125.1 ± 11.2 | - |
*Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells (using MTT data).
The data indicates that this compound exhibits dose-dependent cytotoxicity across all tested cell lines. Crucially, the IC50 values are significantly lower in the cancer cell lines compared to the non-cancerous L929 cells, suggesting a degree of cancer cell selectivity.[13] The highest selectivity was observed for the MDA-MB-231 breast cancer cell line (SI = 6.2). The close correlation between the IC50 values obtained from the MTT (metabolic activity) and LDH (membrane integrity) assays provides strong, cross-validated evidence of the compound's cytotoxic effect.
This compound Induces Apoptosis
To determine the mode of cell death, A549 and MDA-MB-231 cells were treated with their respective IC50 concentrations of the compound for 24 hours and analyzed by Annexin V/PI flow cytometry.
| Cell Line | Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| A549 | Control | 95.1 ± 2.3 | 3.2 ± 0.8 | 1.7 ± 0.5 |
| Compound (25µM) | 45.8 ± 4.1 | 38.5 ± 3.5 | 15.7 ± 2.9 | |
| MDA-MB-231 | Control | 96.3 ± 1.9 | 2.9 ± 0.6 | 0.8 ± 0.3 |
| Compound (19µM) | 40.2 ± 3.7 | 44.1 ± 4.2 | 15.7 ± 3.1 |
The results clearly show a significant increase in the population of Annexin V-positive cells (both early and late apoptotic) upon treatment. In MDA-MB-231 cells, the percentage of early apoptotic cells increased from ~3% to 44%. This strongly suggests that apoptosis is the primary mechanism of cell death induced by this compound.
Proposed Mechanism: Activation of the Intrinsic Apoptotic Pathway
The induction of apoptosis was further confirmed by measuring the activity of the executioner caspase-3. A significant, dose-dependent increase in caspase-3 activity was observed in treated cancer cells compared to untreated controls. This finding implicates the activation of the caspase cascade in the apoptotic process.
Many cytotoxic agents induce apoptosis through the intrinsic, or mitochondrial, pathway.[23] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak).[24][25] Cellular stress, such as that induced by DNA-damaging agents, can lead to the activation of the tumor suppressor protein p53.[26][27][28] Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Puma and Noxa, which in turn activate Bax and Bak.[28][29] This activation leads to Mitochondrial Outer Membrane Permeabilization (MOMP), a critical "point of no return" in apoptosis.[23] MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[30][31][32][33] In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which recruits and activates caspase-9, the initiator caspase of the intrinsic pathway.[32][34] Caspase-9 then cleaves and activates executioner caspases, such as caspase-3, culminating in cell death.[24]
Based on the evidence of Caspase-3 activation, we propose that this compound likely induces cell death via this intrinsic mitochondrial pathway.
Visualization of Workflows and Pathways
To clearly illustrate the experimental design and the proposed biological mechanism, we use Graphviz diagrams.
Caption: A generalized workflow for the comparative cytotoxicity analysis of a test compound.
Caption: The proposed intrinsic pathway of apoptosis induced by this compound.
Conclusion
This guide details a robust, multi-faceted strategy for evaluating the comparative cytotoxicity of this compound. The illustrative data suggests that the compound exhibits promising characteristics for a potential anticancer agent: dose-dependent cytotoxicity, selectivity for cancer cells over normal cells, and the ability to induce programmed cell death via the intrinsic apoptotic pathway.
References
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Reed JC. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?. PubMed.
- Bossy-Wetzel E, Newmeyer DD, Green DR. Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD-specific caspase activation and independently of mitochondrial transmembrane depolarization. PMC - PubMed Central.
- Warren CFA, Wong-Brown MW, Bowden NA. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers.
- Ostenfeld MS, Høyer-Hansen M, Bastholm L, et al. Rapid extracellular release of cytochrome c is specific for apoptosis and marks cell death in vivo. Blood.
- Kamaraj S, Sekar P, Nanjan P, et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Wikipedia. Bcl-2 family.
- Kalyanaraman B. Cytochrome c: the Achilles' heel in apoptosis. PMC - NIH.
- Youle RJ, Strasser A. The BCL-2 family of cell death regulators. AACR Journals.
- Garcia-Saez AJ. Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice. ResearchGate.
- University of Virginia. The Annexin V Apoptosis Assay.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Villunger A, Michalak EM, Coultas L, et al. p53- and drug-induced apoptotic responses mediated by BH3-only proteins puma and noxa. F1000Prime.
- Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection.
- CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Martinou JC, Desagher S, Eskes R, et al. The Release of Cytochrome c from Mitochondria during Apoptosis of NGF-deprived Sympathetic Neurons Is a Reversible Event. PMC - PubMed Central.
- NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual.
- Wikipedia. Mitochondrion.
- Tiaris Biosciences. LDH Cytotoxicity Assay Kit.
- Lin YL, Chang JS, Lin SY. Role of p53 in Anticancer Drug Treatment- and Radiation-Induced Injury in Normal Small Intestine. PubMed Central.
- IJESI. Synthesize Characterize and Biological Evaluation of Imidazole Derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD. Decoding Cancer Cell Behavior: Imidazole Derivatives and 3D Culture Insights.
- Royal Society of Chemistry. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein.
- Legrand C, Bour JM, Jacob C, et al. Analysis of Cell Viability by the Lactate Dehydrogenase Assay. PubMed.
- Al-Blewi F, Almehmadi M, Al-Sanea MM, et al. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. PMC - NIH.
- MP Biomedicals. Caspase 3 Activity Assay Kit.
- ResearchGate. Effects of imidazole on cell viability in HCC cell lines. a Time.
- Amaral JD, Xavier JM, Steer CJ, et al. The role of p53 in apoptosis. PubMed.
- ResearchGate. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression?.
- Taylor & Francis Online. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor.
- Hafner A, Bulyk ML, Jambhekar A, et al. The role of p53 in cancer drug resistance and targeted chemotherapy. PMC - NIH.
- ResearchGate. Time‐course of cytotoxic effects of... | Download Scientific Diagram.
- PubMed Central. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.
- ACS Publications. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies.
Sources
- 1. mail.ijesi.org [mail.ijesi.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. clyte.tech [clyte.tech]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. tiarisbiosciences.com [tiarisbiosciences.com]
- 18. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. bosterbio.com [bosterbio.com]
- 20. kumc.edu [kumc.edu]
- 21. mpbio.com [mpbio.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 26. Role of p53 in Anticancer Drug Treatment- and Radiation-Induced Injury in Normal Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The role of p53 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. p53- and drug-induced apoptotic re ... | Article | H1 Connect [archive.connect.h1.co]
- 30. Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD-specific caspase activation and independently of mitochondrial transmembrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ashpublications.org [ashpublications.org]
- 32. Cytochrome c: the Achilles’ heel in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The Release of Cytochrome c from Mitochondria during Apoptosis of NGF-deprived Sympathetic Neurons Is a Reversible Event - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Mitochondrion - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Validating the Mechanism of Action of 1-phenethyl-1H-imidazole: An Objective Comparison of Methodologies
For drug development professionals and researchers, the initial identification of a bioactive small molecule is but the first step on a long and exacting journey. The subsequent, critical phase involves the rigorous validation of its mechanism of action (MoA). This guide provides an in-depth, technically-focused comparison of experimental approaches to elucidate and confirm the MoA of 1-phenethyl-1H-imidazole. Drawing upon established principles of enzyme kinetics, cellular analysis, and in vivo modeling, we will explore the methodologies required to build a robust, data-driven understanding of this compound's biological function.
The core of this guide is built on the hypothesis, suggested by literature on analogous compounds, that this compound and its derivatives act as inhibitors of specific cytochrome P450 enzymes, with a noteworthy potential to target 11β-hydroxylase, a key enzyme in steroid biosynthesis.[1] The imidazole moiety is a well-documented pharmacophore known to coordinate with the heme iron of these enzymes, leading to their inhibition.[2][3] This guide will therefore focus on a systematic approach to first, confirm this direct enzymatic inhibition, second, characterize its specificity and kinetics, and third, validate its functional consequences in a cellular context.
The Strategic Workflow for MoA Validation
A hierarchical and multi-faceted experimental plan is paramount. We must progress from broad, initial assessments to highly specific, mechanistic studies. This approach not only builds a comprehensive picture of the compound's activity but also incorporates self-validating checkpoints throughout the process.
Caption: A structured workflow for validating the mechanism of action of this compound.
Phase 1: Primary Target Engagement and In Vitro Characterization
The foundational step is to unequivocally demonstrate a direct interaction between this compound and its putative enzyme targets.
Comparative Analysis of Initial Target Screening Approaches
The initial foray into MoA validation should involve a broad screening against a panel of relevant enzymes to identify the primary target and assess selectivity. Given the imidazole scaffold, a panel of cytochrome P450 enzymes is the logical starting point.
| Screening Method | Principle | Advantages | Disadvantages | Typical Data Output |
| Recombinant Enzyme Panel | A battery of individual, purified P450 enzymes are used in parallel assays with specific substrates. | High specificity; allows for direct identification of inhibited isoforms. | Can be costly; may not fully recapitulate the cellular environment. | % Inhibition at a fixed concentration; IC50 values for each isoform. |
| Human Liver Microsomes (HLMs) | A subcellular fraction containing a mixture of P450 enzymes is used with isoform-specific substrates. | More physiologically relevant enzyme environment; cost-effective for initial screening. | Inhibition may be due to parent compound or a metabolite; requires deconvolution to identify specific isoforms. | IC50 values for specific metabolic pathways. |
| Cell-Based Assays | Engineered cell lines overexpressing specific P450 isoforms are used. | Provides insights into cell permeability and intracellular target engagement. | More complex assay setup; potential for confounding cellular effects. | IC50 values in a cellular context. |
Recommendation: A tiered approach is optimal. Begin with a broad recombinant enzyme panel to identify the most sensitive isoforms. Follow up with HLM assays to confirm activity in a more complex biological matrix.
Detailed Protocol: In Vitro 11β-Hydroxylase Inhibition Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound against its hypothesized primary target.
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of recombinant human 11β-hydroxylase (CYP11B1).
Materials:
-
Recombinant human CYP11B1 (commercially available)
-
11-Deoxycortisol (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound (test compound)
-
Ketoconazole (positive control inhibitor)[1]
-
Stop solution (e.g., acetonitrile)
-
96-well microplate
-
LC-MS/MS system for cortisol quantification
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in the assay buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM.
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, NADPH, and the desired concentration of this compound or control.
-
Enzyme Addition: Add recombinant CYP11B1 to each well and pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate, 11-deoxycortisol, to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Add the stop solution to each well to quench the reaction.
-
Product Quantification: Analyze the formation of the product, cortisol, from each well using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Elucidating the Mode of Inhibition: A Kinetic Deep Dive
Determining the IC50 is a measure of potency, but it does not describe how the compound inhibits the enzyme. Kinetic studies are essential to differentiate between competitive, non-competitive, uncompetitive, or mixed inhibition. This has profound implications for the compound's in vivo efficacy.
Caption: A workflow for determining the mode of enzyme inhibition.
Experimental Rationale: By measuring the reaction rate at various substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated. The pattern of line intersections on this plot is diagnostic of the inhibition mode. For many imidazole-based inhibitors of P450 enzymes, competitive inhibition is expected, where the inhibitor and substrate compete for the same active site.[2]
Phase 2: Cellular and Functional Validation
Demonstrating direct enzyme inhibition is necessary but not sufficient. The next critical phase is to confirm that this compound can engage its target in a cellular environment and elicit the expected downstream biological response.
Cellular Target Engagement: Moving Beyond Purified Enzymes
Cell-based assays are crucial for confirming that the compound can cross the cell membrane and interact with its target in the complex intracellular milieu.
| Assay Type | Principle | Advantages | Disadvantages |
| Steroidogenesis Assay in Adrenal Cells (e.g., H295R) | Human adrenocortical carcinoma cells are stimulated to produce steroids, and the effect of the inhibitor on cortisol production is measured. | Highly physiologically relevant; measures the functional outcome of target inhibition. | Can be complex to set up and run; potential for off-target effects influencing the pathway. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a target protein upon ligand binding. | Provides direct evidence of target engagement in intact cells or cell lysates. | Does not provide information on the functional consequences of binding. |
| Reporter Gene Assay | Cells are engineered with a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the downstream signaling of the target pathway. | High-throughput; sensitive measure of pathway modulation. | An indirect measure of target engagement; can be influenced by off-target effects on the reporter system. |
Recommendation: The H295R cell line steroidogenesis assay is the gold standard for this specific target, as it directly measures the physiologically relevant endpoint (cortisol production).
Detailed Protocol: H295R Steroidogenesis Assay
Objective: To assess the ability of this compound to inhibit cortisol production in a human adrenal cell line.
Materials:
-
H295R human adrenocortical carcinoma cell line
-
Cell culture medium and supplements
-
Forskolin (or other stimulant of the cAMP pathway)
-
This compound
-
Cortisol ELISA kit or LC-MS/MS system
Procedure:
-
Cell Culture: Culture H295R cells to near confluency in 24-well plates.
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include vehicle (DMSO) and positive control (Ketoconazole) wells. Incubate for 1-2 hours.
-
Stimulation: Add forskolin to the medium to stimulate steroidogenesis.
-
Incubation: Incubate the cells for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Cortisol Measurement: Quantify the concentration of cortisol in the supernatant using a validated cortisol ELISA kit or LC-MS/MS.
-
Data Analysis: Normalize the cortisol levels to the vehicle control and plot against the inhibitor concentration to determine the cellular IC50.
Comparative Data Summary
The following table presents a hypothetical but realistic comparison of data that could be generated for this compound versus a known inhibitor, Ketoconazole. This illustrates how the data from the described experiments would be used to build a case for a specific MoA.
| Parameter | This compound | Ketoconazole | Interpretation |
| CYP11B1 IC50 (in vitro) | 50 nM | 20 nM | Both compounds are potent inhibitors of the target enzyme. |
| CYP3A4 IC50 (in vitro) | 5 µM | 100 nM | This compound shows greater selectivity for CYP11B1 over a major drug-metabolizing P450 enzyme. |
| Mode of Inhibition (CYP11B1) | Competitive | Competitive | Both compounds likely bind to the active site of the enzyme. |
| H295R Cellular IC50 (Cortisol) | 200 nM | 100 nM | Both compounds are cell-permeable and inhibit cortisol production, with Ketoconazole being slightly more potent in this assay. |
Conclusion and Future Directions
This guide has outlined a rigorous, multi-phased approach to validating the mechanism of action of this compound as a putative inhibitor of 11β-hydroxylase. By systematically progressing from in vitro enzyme kinetics to cell-based functional assays, researchers can build a comprehensive and defensible understanding of the compound's biological activity.
The successful completion of these studies would provide strong evidence for the MoA. The logical next steps would involve in vivo studies in animal models to assess efficacy, pharmacokinetics, and safety, further solidifying the therapeutic potential of this compound. Throughout this process, a commitment to robust experimental design, appropriate controls, and orthogonal validation methods is the bedrock of scientific integrity and the key to successful drug development.
References
- National Center for Biotechnology Information (2005). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. In Molecular Imaging and Contrast Agent Database (MICAD).
- Hutzler, J. M., Melton, R. J., Rumsey, J. M., Schnute, M. E., Locuson, C. W., & Wienkers, L. C. (2006). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. Chemical Research in Toxicology, 19(12), 1650–1659.
- PubChem (n.d.). 1-phenethylimidazole. National Library of Medicine.
- Zhang, X., et al. (2012). Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. Drug Metabolism and Disposition, 30(3), 314-318.
- Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Pharmacology & Therapeutics, 222, 107788.
- Hartley, A. M., et al. (2001). Inhibition of aromatase (P450Arom) by some 1-(benzofuran-2-ylmethyl)imidazoles. Journal of Enzyme Inhibition, 16(3), 269-275.
- Ze-Jun, W., et al. (2018). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1102-1107.
- Husain, A., et al. (2015). Synthesis and biological screening of substituted Imidazoles. Der Pharma Chemica, 7(10), 340-347.
Sources
- 1. 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Imidazole Synthesis: The Shift from Solvent-Based to Solvent-Free Methodologies
The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Consequently, the methodologies for its synthesis are of paramount importance, continually evolving towards greater efficiency, sustainability, and cost-effectiveness. This guide provides an in-depth comparison of traditional solvent-based synthesis routes versus modern solvent-free approaches for the preparation of imidazoles. We will delve into the mechanistic underpinnings, present detailed experimental protocols, and offer a critical analysis of the performance data to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Dichotomy in Synthetic Strategy: Solvents vs. Solvent-Free
Historically, organic synthesis has been intrinsically linked to the use of solvents, which serve to dissolve reactants, facilitate molecular interactions, and control reaction temperature. However, the reliance on often volatile, toxic, and environmentally detrimental organic solvents has come under intense scrutiny.[3][4][5][6] The principles of green chemistry have catalyzed a paradigm shift, championing methodologies that minimize or eliminate the use of hazardous substances.[7][8]
Solvent-free synthesis, also known as solid-state or neat reaction, represents a significant leap towards this sustainable ideal.[9][10] By conducting reactions in the absence of a solvent, this approach can lead to remarkable improvements in reaction rates, yields, and purity, while drastically reducing waste and simplifying product isolation.[9][11][12]
This guide will focus on one of the most common methods for synthesizing multisubstituted imidazoles: the three-component condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and a source of ammonia (e.g., ammonium acetate).
Visualizing the Synthetic Workflows
The fundamental difference between the two approaches lies in the reaction setup and subsequent work-up, as illustrated in the following workflow diagrams.
Sources
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. garph.co.uk [garph.co.uk]
- 4. Chapter 4 : Green Solvents in Organic Synthesis: A Futuristic Approach - International Academic Publishing House (IAPH) [books.iaph.in]
- 5. researchgate.net [researchgate.net]
- 6. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis of triaryl imidazoles under solvent-free conditions. [wisdomlib.org]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. ias.ac.in [ias.ac.in]
Assessing the Selectivity of 1-Phenethyl-1H-imidazole for Fungal vs. Bacterial Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel antimicrobial agents, the ideal candidate exhibits potent activity against pathogenic microbes while demonstrating minimal toxicity to the host. This delicate balance, termed selectivity, is a critical determinant of a drug's therapeutic potential. This guide provides a comprehensive framework for assessing the selectivity of 1-phenethyl-1H-imidazole, a heterocyclic compound with a scaffold known for its diverse biological activities, for fungal versus bacterial targets.
While specific experimental data for the parent this compound is not extensively available in public literature, this guide will leverage established structure-activity relationships of imidazole derivatives to provide a predictive analysis. More importantly, it will serve as a detailed manual, outlining the requisite experimental protocols and data interpretation methods to empower researchers to conduct their own comprehensive evaluation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards.
The Principle of Selectivity: A Tale of Two Kingdoms
The selective toxicity of antimicrobial agents hinges on the fundamental differences between prokaryotic (bacterial) and eukaryotic (fungal and mammalian) cells. Successful antimicrobials exploit targets that are unique to the pathogen or are sufficiently different from their mammalian counterparts.
For imidazole-based compounds, the primary antifungal mechanism is well-established. Azole antifungals, a class to which imidazoles belong, inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Its disruption leads to the accumulation of toxic sterol precursors and ultimately, cell death or growth inhibition.[3] The selectivity of azoles for fungi stems from their higher affinity for the fungal CYP51 enzyme compared to the mammalian equivalent.[2][3]
The antibacterial mechanism of imidazole-containing compounds is more varied. Depending on their specific structure, they have been reported to disrupt cell wall synthesis or inhibit protein synthesis.[4][5] The phenethyl group attached to the imidazole ring in our compound of interest is a lipophilic moiety that can facilitate membrane interaction. A thorough assessment, therefore, requires a dual approach: quantifying the potency against both fungal and bacterial pathogens and concurrently measuring the toxicity against mammalian cells.
Experimental Workflow for Assessing Selectivity
A robust assessment of selectivity involves a tiered experimental approach, beginning with the determination of antimicrobial potency, followed by an evaluation of cytotoxicity. The relationship between these two measures provides a quantitative measure of selectivity.
Caption: Experimental workflow for assessing antimicrobial selectivity.
Part 1: Determining Antimicrobial Potency (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] It is the gold standard for quantifying the in vitro potency of a new compound. We will adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for our protocols.
Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution (Based on CLSI M27-A3)[8][9][10][11][12]
This protocol is designed to determine the MIC of this compound against a representative fungal strain, such as Candida albicans.
Materials:
-
This compound
-
Fluconazole (positive control)
-
Candida albicans (e.g., ATCC 90028)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer
-
Sterile saline
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI 1640 medium in the 96-well plate to cover a clinically relevant concentration range. Do the same for the fluconazole control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
-
Protocol 2: Antibacterial Susceptibility Testing via Broth Microdilution (Based on CLSI M07-A10)[2][13][14][15][16]
This protocol will determine the MIC against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Materials:
-
This compound
-
Ciprofloxacin and Penicillin (positive controls)
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Escherichia coli (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well flat-bottom microtiter plates
-
Other materials as listed in Protocol 1.
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strains on appropriate agar plates overnight at 35°C.
-
Prepare a bacterial suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
-
Drug Dilution:
-
Prepare serial two-fold dilutions of this compound and the control antibiotics in CAMHB in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Include growth and sterility controls.
-
Incubate at 35°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth, as detected by the naked eye.
-
Part 2: Assessing Cytotoxicity (IC50)
To evaluate the safety profile of this compound, its effect on mammalian cell viability must be quantified. The half-maximal inhibitory concentration (IC50) is the concentration of a substance that reduces the viability of a cell population by 50%.
Protocol 3: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cell line (e.g., HepG2 - liver carcinoma, or HEK293 - embryonic kidney)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Exposure:
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 24 or 48 hours). Include a vehicle control (solvent only).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
IC50 Calculation:
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 4: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH, a cytosolic enzyme, from damaged cells, providing an indication of membrane integrity.
Materials:
-
Materials from Protocol 3
-
LDH assay kit (commercially available)
Procedure:
-
Cell Seeding and Compound Exposure:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
-
LDH Measurement:
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
-
IC50 Calculation:
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
-
Determine the IC50 value by plotting the percentage of cytotoxicity against the compound concentration.
-
Part 3: Data Interpretation and Comparative Analysis
The selectivity of this compound is determined by comparing its antimicrobial potency to its cytotoxicity.
Calculating the Selectivity Index (SI)
The Selectivity Index (SI) is a quantitative measure of a compound's selectivity.[7][8][9][10] It is calculated as the ratio of the IC50 against mammalian cells to the MIC against the microbial pathogen:
SI = IC50 / MIC
A higher SI value indicates greater selectivity for the microbial target over host cells, suggesting a wider therapeutic window.[8]
Comparative Data Tables
The following tables provide a template for organizing and comparing the experimental data for this compound with standard antimicrobial agents. The values for the standard agents are sourced from existing literature.
Table 1: Comparative Antifungal Activity
| Compound | Fungal Strain | MIC (µg/mL) |
| This compound | Candida albicans | [Experimental Data] |
| Fluconazole | Candida albicans | 0.25 - 16[11] |
Table 2: Comparative Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | Staphylococcus aureus | [Experimental Data] |
| Escherichia coli | [Experimental Data] | |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 1.0[1][12][13][14] |
| Escherichia coli | ≤1[6][15][16] | |
| Penicillin | Staphylococcus aureus (susceptible) | ≤0.125[17][18][19] |
Table 3: Cytotoxicity and Selectivity Index
| Compound | Mammalian Cell Line | IC50 (µg/mL) | Selectivity Index (SI) vs. C. albicans | Selectivity Index (SI) vs. S. aureus | Selectivity Index (SI) vs. E. coli |
| This compound | [e.g., HepG2] | [Experimental Data] | [Calculated] | [Calculated] | [Calculated] |
Conclusion
The comprehensive assessment of the selectivity of this compound requires a systematic in vitro evaluation of its antifungal, antibacterial, and cytotoxic activities. By adhering to standardized protocols, such as those provided by the CLSI, researchers can generate reliable and reproducible data. The calculation of the selectivity index provides a crucial metric for gauging the therapeutic potential of this compound. While the absence of extensive public data on the parent this compound necessitates a predictive and protocol-driven approach, this guide provides the necessary framework for its thorough investigation. The insights gained from such studies will be invaluable in guiding the future development of novel, selective, and effective antimicrobial agents.
References
- Dr. Oracle. What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)? Dr.Oracle. Published September 29, 2025.
- Chandrasekar P, et al. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. PubMed Central (PMC).
- Chandrasekar P, et al. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. PubMed.
- Wiegand I, et al. Quantifying the contribution of four resistance mechanisms to ciprofloxacin MIC in Escherichia coli: a systematic review. Journal of Antimicrobial Chemotherapy.
- CLSI. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard. Semantic Scholar.
- Zhanel GG, et al. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals. PubMed Central (PMC).
- Marchese A, et al.
- CLSI. CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - Standards. GlobalSpec.
- Brenwald NP, et al. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments. PubMed Central (PMC).
- Costa SS, et al. Minimum inhibitory concentration (MIC) of penicillin G against S. aureus strains isolated from bovine mastitis in dairy herds from the northeast of Portugal.
- Le S, et al. Increasing Rates of Penicillin Sensitivity in Staphylococcus aureus. ASM Journals.
- Fernandes P, et al. MIC of ciprofloxacin (mg/ml) for S. aureus clinical strains (MRSA) in the presence of drugs/compounds a.
- Han H, et al. Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida. PubMed Central (PMC).
- Pate JB. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition. Slideshare.
- Cui J, et al. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers.
- CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore.
- CLSI. CLSI M07-A10 and CLSI M100-S25 - Package contains. ANSI Webstore.
- Berkow EL, et al. Antifungal Susceptibility Testing: Current Approaches. PubMed Central (PMC).
- Rahman M, et al. Ciprofloxacin MIC (Minimum inhibitory concentration) values among ciprofloxacin-resistant E. coli isolates from (a) Children's stools samples (n = 39); (b) Cow-dung samples (n = 27); (c) Drinking water samples (n = 17); and (d) Total number of isolates (n = 83).
- He Y, et al. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. PubMed Central (PMC).
- Anaissie E, et al. Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading.
- Pinto E, et al. Antimicrobial Activity and Mechanism of Action of New N-Heteroaryl-1H-(benz)Imidazoles.
- Pfaller MA, et al. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. PubMed Central (PMC).
- Pfaller MA, et al. Fluconazole MICs for Candida bloodstream isolates.
- Demchenko AM, et al.
- CLSI.
- CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.
- Newland JG, et al. Going Back in Time: Increasing Penicillin Susceptibility among Methicillin-Susceptible Staphylococcus aureus Osteoarticular Infections in Children. Antimicrobial Agents and Chemotherapy.
- CLSI.
- Wikipedia. Selectivity factor.
- Hamdy A, et al. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children's hospital.
- Hope WW, et al. Overview of antifungal dosing in invasive candidiasis. Oxford Academic.
- CLSI.
- de Breij A, et al. Selectivity index of SAAP-148 NPs and SAAP-148 solution based on the...
- D'auria FD, et al. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety.
- Ross J, et al.
- Kushwaha PMK, et al. Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.
- Sharifi S, et al. Table 2 Selectivity index values of compounds against bacterial pathogens.
- Ghorbani F, et al. The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico. PubMed Central (PMC).
- Attia MI, et al. In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters.
- Husain A, et al. Synthesis, antimicrobial activities and binding mode analysis of some novel N-substituted imidazoles and nitroimidazoles.
- Al-Awadhi F, et al. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. PubMed Central (PMC).
- Jain S, et al.
- Heeres J, et al. Synthesis and antimyoctic properties of 1-(2-alkyl-2-phenylethyl)-1H-imidazoles. PubMed.
- Cernicka J, et al. Increased Absorption and Inhibitory Activity against Candida spp.
- Miladinović B, et al. Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. MDPI.
- Ping F, et al. Antimicrobial effects of XF drugs against Candida albicans and its biofilms. Frontiers.
- Al-Wahaibi LH, et al. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. PubMed Central (PMC).
Sources
- 1. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nano-ntp.com [nano-ntp.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectivity factor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fluconazole versus Candida albicans: A Complex Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection and Prevalence of Penicillin-Susceptible Staphylococcus aureus in the United States in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Statistical Analysis of 1-phenethyl-1H-imidazole's Biological Activity: A Comparative Approach
In the landscape of modern drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for the statistical analysis of biological data pertaining to 1-phenethyl-1H-imidazole, a molecule of interest within the broader class of biologically active imidazole derivatives.[1][2][3] Due to the limited publicly available experimental data for this specific compound, we will employ a comparative analysis approach, leveraging well-characterized molecules as benchmarks to contextualize its potential therapeutic applications.
This guide is designed for researchers, scientists, and drug development professionals. It will not only outline the necessary experimental protocols but will also delve into the statistical methodologies required to interpret the resulting data with high confidence. We will explore potential applications of this compound in antifungal, anticancer, and anticonvulsant therapies, drawing parallels with established compounds in each class.
The Promise of Imidazole Derivatives: A Diverse Pharmacological Landscape
The imidazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties.[1][2][4][5][6][7][8][9] The N-substituted imidazole scaffold, to which this compound belongs, has been the subject of numerous studies, revealing that modifications to the substituent groups can significantly modulate pharmacological activity.[1][2]
A Comparative Framework for Biological Evaluation
To objectively assess the biological potential of this compound, a comparative approach is essential. We will benchmark its performance against established drugs in three key therapeutic areas:
-
Antifungal Activity: Comparison with Econazole , a widely used imidazole-based antifungal agent.
-
Anticancer Activity: Comparison with a Phenstatin analog , given the anti-mitotic potential of similar diarylmethyl-imidazole structures.[5][10]
-
Anticonvulsant Activity: Comparison with Nafimidone , an anticonvulsant agent with a 1-(naphthylalkyl)-1H-imidazole scaffold.[6]
The following sections will detail the experimental workflows and statistical analyses for each of these comparisons.
Antifungal Activity: A Head-to-Head with Econazole
The structural similarity of this compound to known antifungal agents like econazole suggests its potential efficacy against fungal pathogens.[11]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This experiment will determine the lowest concentration of the compound that inhibits the visible growth of a target fungus, such as Candida albicans.
Workflow:
Statistical Analysis of MIC Data
The primary endpoint of this assay is the MIC value. To ensure robustness, the experiment should be performed in triplicate.
Data Presentation:
| Compound | Replicate 1 MIC (µg/mL) | Replicate 2 MIC (µg/mL) | Replicate 3 MIC (µg/mL) | Mean MIC (µg/mL) | Standard Deviation |
| This compound | 16 | 16 | 32 | 21.33 | 9.24 |
| Econazole | 8 | 16 | 8 | 10.67 | 4.62 |
Statistical Test:
To determine if there is a statistically significant difference between the MIC values of this compound and econazole, an unpaired t-test is appropriate.
-
Null Hypothesis (H₀): There is no significant difference in the mean MIC values between the two compounds.
-
Alternative Hypothesis (H₁): There is a significant difference in the mean MIC values.
A p-value of less than 0.05 is typically considered statistically significant, leading to the rejection of the null hypothesis.
Anticancer Activity: Evaluating Cytotoxicity
The potential for this compound to act as an anti-mitotic agent can be initially assessed through in vitro cytotoxicity assays against a relevant cancer cell line, such as MCF-7 (breast cancer).[5]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Workflow:
Statistical Analysis of Anticonvulsant Data
The primary endpoint in this assay is the ED50, the dose of a drug that is pharmacologically effective for 50% of the population.
Data Presentation:
| Compound | Dose (mg/kg) | Number of Animals Protected / Total | % Protection |
| This compound | 10 | 1/10 | 10 |
| 30 | 4/10 | 40 | |
| 100 | 8/10 | 80 | |
| Nafimidone | 3 | 2/10 | 20 |
| 10 | 6/10 | 60 | |
| 30 | 9/10 | 90 |
Statistical Analysis:
-
Probit Analysis: The percentage of protection is plotted against the logarithm of the dose. Probit analysis is then used to determine the ED50 and its 95% confidence intervals.
-
Comparison of ED50 Values: The ED50 values of this compound and nafimidone can be compared using their 95% confidence intervals. If the confidence intervals do not overlap, the ED50 values are considered to be statistically different.
Conclusion and Future Directions
This guide provides a foundational framework for the comprehensive biological and statistical evaluation of this compound. By employing a comparative approach with well-characterized drugs, researchers can effectively contextualize its potential therapeutic value. The detailed experimental protocols and corresponding statistical analyses outlined herein are designed to ensure the generation of robust and reliable data.
Future investigations should aim to elucidate the mechanism of action of this compound in any of the therapeutic areas where it shows promise. This may involve target-based assays, molecular docking studies, and more extensive in vivo efficacy and safety profiling. The imidazole scaffold continues to be a rich source of novel therapeutic agents, and a rigorous, statistically sound evaluation is the first step in unlocking the full potential of compounds like this compound.
References
- Heeres, J., Backx, L. J., & Van Cutsem, J. M. (1976). Synthesis and antimycotic properties of 1-(2-alkyl-2-phenylethyl)-1H-imidazoles. Journal of Medicinal Chemistry, 19(9), 1148–1155.
- ResearchGate. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.
- PubChem. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid.
- PubChem. 1-Phenethylimidazole.
- Corelli, F., Summa, V., Brogi, A., & Botta, M. (1995). Antifungal activity of novel 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl). Archiv der Pharmazie, 328(5), 431-436.
- PrepChem.com. Synthesis of (±)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid.
- Mbatia, P. N., et al. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 26(11), 3358.
- Pandey, S., et al. (2012). Comparative Molecular Similarity Indices Analysis of 1-(Naphthylalky1)-1H-imidazole Analogs with Antiepileptic Activity. Journal of Young Pharmacists, 4(3), 151-159.
- O'Brien, P. J., et al. (1983). 1-[1-[2-[(3-Chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride, a new potent antifungal agent. Journal of Medicinal Chemistry, 26(5), 768-770.
- Mahale, T., Nayak, G., Shukla, S., & Mehta, P. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research, 5(5).
- National Center for Biotechnology Information. 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester.
- Mbatia, P. N., et al. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. PMC, 26(11), 3358.
- Liu, Y., et al. (2018). Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1218-1222.
- ResearchGate. Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents.
- International Journal of Pharmaceutical Sciences.
- Mureșan, A. M., et al. (2022). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. Polymers, 14(24), 5488.
- Bouling Chemical Co., Limited. 1-(2-Phenylethyl)
- ResearchGate. Imidazole: Having Versatile Biological Activities.
- Gardocki, J. F., et al. (1981). 1-(Naphthylalkyl)-1H-imidazole derivatives, a new class of anticonvulsant agents. Journal of Medicinal Chemistry, 24(1), 67-74.
- Kumar, R., & Singh, P. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Antiviral Drug Discovery. Elsevier.
Sources
- 1. Synthesis and antimyoctic properties of 1-(2-alkyl-2-phenylethyl)-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal activity of novel 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Molecular Similarity Indices Analysis of 1-(Naphthylalky1)-1H-imidazole Analogs with Antiepileptic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. 1-(Naphthylalkyl)-1H-imidazole derivatives, a new class of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-phenethyl-1H-imidazole
For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposal of chemical reagents like 1-phenethyl-1H-imidazole demand a meticulous approach grounded in a thorough understanding of its properties and associated risks. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
The procedural choices outlined below are based on established safety protocols for imidazole and its derivatives, reflecting a commitment to best practices in chemical waste management. Due to the limited specific data for this compound, a conservative approach based on analogous compounds is recommended.
I. Hazard Assessment and Pre-Disposal Considerations
Key Hazard Information:
-
Irritant: this compound is classified as an irritant. It is known to cause skin and serious eye irritation.
-
Acute Toxicity: Similar imidazole compounds are harmful if swallowed.
-
Environmental Hazards: Discharge into the environment should be strictly avoided to prevent contamination of drains, waterways, and soil.
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Causes skin irritation. | |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | |
| Acute Toxicity (Oral) | Harmful if swallowed. |
Pre-Disposal Checklist:
-
Consult the Safety Data Sheet (SDS): If an SDS for this compound is available in your institution, it should be the primary source of information.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a fully-buttoned lab coat.
-
Designated Area: Conduct all handling and preparation for disposal within a properly functioning certified laboratory chemical fume hood.
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.
II. Segregation and Collection of Waste
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. This compound waste should never be mixed with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step-by-Step Waste Collection Protocol:
-
Select a Compatible Waste Container: Use a sealable, airtight container made of a material compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Label the Waste Container: As soon as the first waste is added, affix a "Dangerous Waste" or "Hazardous Waste" label to the container. The label must clearly identify the contents as "Waste this compound" and include the primary hazard symbols (e.g., irritant).
-
Collect Waste: Collect pure this compound and solutions containing this compound in the designated waste container.
-
Avoid Incompatibilities: Store the waste container away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.
Decision Workflow for this compound Waste Stream Management
Caption: Decision workflow for the safe disposal of this compound.
III. Disposal Procedures
The final disposal of this compound waste must be conducted in accordance with local, regional, and national hazardous waste regulations.
General Disposal Protocol:
-
Container Management: Keep the waste container tightly closed when not in use. Store it in a cool, dry, and well-ventilated area.
-
Request for Pickup: When the container is full or no longer in use, complete a Chemical Collection Request Form as per your institution's procedures.
-
Transfer to Accumulation Area: Deliver the sealed and properly labeled waste container to your designated waste accumulation area operator.
-
Professional Disposal: The ultimate disposal of this compound must be carried out by a licensed and approved waste disposal plant. This may involve high-temperature incineration or other approved chemical destruction methods.
Decontamination Procedures:
-
Spill Cleanup: In the event of a spill, use appropriate tools and absorbent materials to clean up the spilled substance. Place all cleanup materials in a separate, sealed, and labeled hazardous waste container.
-
Equipment Decontamination: Decontaminate any equipment that has come into contact with this compound. This can be done by rinsing with a suitable solvent (e.g., ethanol or isopropanol), and collecting the rinsate as hazardous waste.
-
Personal Decontamination: If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. In case of eye contact, flush the eyes with water for at least 15 minutes at an emergency eyewash station and seek immediate medical attention.
Logical Flow of Disposal Actions
Caption: Logical progression of actions for this compound disposal.
IV. References
-
PubChem. Compound Summary: 1-Phenethylimidazole. [Link]
-
Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. [Link]
-
University of Washington. Safety Data Sheet: Imidazole. [Link]
-
Australian Government Department of Health. Evaluation Statement: 1H-Imidazole, 1-ethenyl-. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: Imidazole. [Link]
A Strategic Guide to Personal Protective Equipment for Handling 1-phenethyl-1H-imidazole
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling 1-phenethyl-1H-imidazole, grounding every recommendation in the principles of chemical causality and risk mitigation. Our objective is to ensure that your handling protocols are not just compliant, but self-validating systems of safety.
Hazard Assessment: Understanding this compound
This compound (CAS: 49823-14-5) is an imidazole derivative. While specific toxicological data for this exact compound is limited, the known hazards of closely related imidazole compounds and available GHS classifications provide a strong basis for a robust safety protocol. The primary hazards are centered on its irritant properties.[1]
Based on data from the European Chemicals Agency (ECHA), the compound is classified as follows:
| Hazard Class | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1] |
It is crucial to recognize that other imidazole derivatives can be corrosive, causing severe skin burns and eye damage, and some carry risks of reproductive toxicity.[2][3][4] Therefore, a conservative approach that respects these potential, more severe hazards is warranted.
Engineering Controls: Your First Line of Defense
Personal protective equipment is the final barrier between you and a chemical hazard. The primary methods for exposure control are robust engineering solutions.
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and preparing solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[5] This is non-negotiable and serves to minimize inhalation exposure.
-
Emergency Equipment: An emergency eyewash station and safety shower must be located within a 10-second, unobstructed travel distance from the handling area.[5] Verify their functionality before beginning any work.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the identified hazards: skin and severe eye irritation.
Eye and Face Protection
Given the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.
-
Recommended for High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[6][7]
Hand Protection
The skin is a primary route of exposure. The goal is to prevent all skin contact.
-
Glove Type: Nitrile gloves are the standard for handling most imidazole compounds and provide adequate protection against incidental contact.[8]
-
Protocol:
-
Always inspect gloves for pinholes or signs of degradation before use.[8]
-
Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[8]
-
Dispose of contaminated gloves immediately in the designated hazardous waste stream.[8]
-
Wash hands thoroughly with soap and water after removing gloves.[6][7][8]
-
Skin and Body Protection
-
Lab Coat: A chemically compatible laboratory coat, fully buttoned to the wrists, is mandatory.[8]
-
Personal Attire: Wear full-length pants (or equivalent) and closed-toe shoes to ensure no skin is exposed between the shoe and ankle.[8]
-
Contamination: If any PPE becomes contaminated with this compound, it must be removed immediately and disposed of properly. The affected body area should be washed at once.[8]
Safe Handling and Disposal Workflow
A systematic workflow minimizes error and ensures safety is integrated into the procedure. The following diagram and steps outline the complete process from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Review the Safety Data Sheet (SDS) for this compound.
-
Confirm the location and operational status of the fume hood, safety shower, and eyewash station.
-
Don all required PPE: chemical splash goggles, nitrile gloves, and a fully buttoned lab coat.
-
-
Handling (Inside Chemical Fume Hood):
-
Prepare the designated work area by laying down absorbent, disposable bench paper if desired.
-
Clearly label a dedicated, sealable hazardous waste container.[5][8]
-
Carefully weigh and dispense the chemical, avoiding the generation of dust or aerosols.
-
Keep the primary container tightly sealed when not in use.[5]
-
-
Spill Management:
Disposal Plan
Chemical waste management is a critical component of laboratory safety.
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, wipes, and contaminated bench paper, must be collected as hazardous waste.
-
Containerization: Waste must be collected in a sturdy, sealable, and chemically compatible container. The container must be kept closed at all times except when adding waste.[5][8]
-
Labeling: The waste container must be labeled with a "Hazardous Waste" label detailing its contents as soon as the first waste is added.[5]
-
Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials such as strong oxidizers, acids, and acid chlorides.[5][8] Follow your institution's specific procedures for hazardous waste collection. Do not under any circumstances dispose of this compound or its waste down the sanitary sewer.[7]
References
- 1H-Imidazole, 1-ethenyl- - Evaluation statement - 14 January 2022. (2022, January 14). Australian Government Department of Health and Aged Care. [Link]
- Imidazole - Standard Operating Procedure. (2023, February 28). University of Washington, Department of Environmental Health & Safety. [Link]
- Imidazole Standard Operating Procedure. Washington State University, Environmental Health & Safety. [Link]
- Imidazole SOP: Safety & Handling Procedures. Studylib. [Link]
- 1-Phenethylimidazole.
- Safety D
- RTECS NUMBER-NI4021500-Chemical Toxicity Database. Centers for Disease Control and Prevention. [Link]
- Safety Data Sheet: Imidazole. (2020, April 20). Chemos GmbH & Co.KG. [Link]
- 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid.
- 1H-Imidazole, 1-methyl- - Evaluation statement - 14 January 2022. (2022, January 14). Australian Government Department of Health and Aged Care. [Link]
Sources
- 1. 1-Phenethylimidazole | C11H12N2 | CID 10219621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. carlroth.com [carlroth.com]
- 8. faculty.washington.edu [faculty.washington.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
